molecular formula C40H46N4O4 B12399588 RM-581

RM-581

货号: B12399588
分子量: 646.8 g/mol
InChI 键: ATNNMGSUEUFVSK-UFRMBTGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RM-581 is a useful research compound. Its molecular formula is C40H46N4O4 and its molecular weight is 646.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H46N4O4

分子量

646.8 g/mol

IUPAC 名称

[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone

InChI

InChI=1S/C40H46N4O4/c1-4-40(47)18-16-31-29-13-11-27-24-36(48-3)35(25-30(27)28(29)15-17-39(31,40)2)42-20-22-43(23-21-42)38(46)34-10-7-19-44(34)37(45)33-14-12-26-8-5-6-9-32(26)41-33/h1,5-6,8-9,12,14,24-25,28-29,31,34,47H,7,10-11,13,15-23H2,2-3H3/t28-,29+,31-,34-,39-,40-/m0/s1

InChI 键

ATNNMGSUEUFVSK-UFRMBTGLSA-N

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)N5CCN(CC5)C(=O)[C@@H]6CCCN6C(=O)C7=NC8=CC=CC=C8C=C7)OC

规范 SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)N5CCN(CC5)C(=O)C6CCCN6C(=O)C7=NC8=CC=CC=C8C=C7)OC

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of RM-581: An Endoplasmic Reticulum Stress Inducer for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RM-581 is a novel aminosteroid (B1218566) derivative that has demonstrated significant anti-cancer activity in a range of preclinical models.[1][2][3][4][5][6] Its primary mechanism of action is the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis in cancer cells.[1][2][3][5] This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

This compound, a derivative of mestranol, has emerged as a promising therapeutic candidate for various malignancies, including pancreatic, prostate, and breast cancers.[1][2][3][4] Unlike conventional chemotherapeutic agents, this compound leverages a distinct mechanism centered on the aggravation of ER stress, a cellular process that becomes particularly critical in the highly proliferative and metabolically active environment of tumor cells.[3][5] This guide will dissect the core mechanism of this compound, presenting the current understanding of its action on a molecular level.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound is the induction of profound and sustained endoplasmic reticulum (ER) stress, leading to programmed cell death (apoptosis) in cancer cells.[1][2][3] The ER is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Under conditions of cellular stress, such as the presence of this compound, the ER's capacity to perform these functions is overwhelmed, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress.

The Unfolded Protein Response (UPR)

In response to ER stress, cells activate a signaling network called the Unfolded Protein Response (UPR). The UPR initially aims to restore ER homeostasis by:

  • Temporarily halting protein translation.

  • Increasing the production of chaperone proteins to aid in protein folding.

  • Enhancing the degradation of misfolded proteins.

However, if the ER stress is severe and prolonged, as is the case with this compound treatment, the UPR switches from a pro-survival to a pro-apoptotic signaling pathway.

Key Mediators of this compound-Induced Apoptosis

Studies have shown that this compound treatment leads to the upregulation of key markers associated with terminal ER stress and apoptosis:

  • BIP (Binding Immunoglobulin Protein)/GRP78: An ER-resident chaperone protein whose increased expression is a hallmark of ER stress.[2][3]

  • CHOP (C/EBP Homologous Protein): A transcription factor that is strongly induced during prolonged ER stress and plays a central role in promoting apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.[2][3]

  • HERP (Homocysteine-inducible ER protein): Another ER stress-inducible protein, the upregulation of which is observed following this compound treatment.[2]

The sustained activation of these markers indicates that this compound pushes cancer cells beyond the adaptive capacity of the UPR, committing them to apoptosis.

Disruption of Lipid Homeostasis

In addition to inducing the UPR, this compound has been observed to disrupt lipid biosynthesis.[3][5] This is significant as the ER is the primary site of cellular lipid synthesis. Treatment with this compound has been shown to decrease the expression of genes involved in the mevalonate (B85504) and fatty acid pathways.[5] This disruption of lipid metabolism likely contributes to the overall cellular stress and potentiation of apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

RM581_Mechanism cluster_cell Cancer Cell cluster_UPR Unfolded Protein Response (UPR) RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress Lipid_Homeostasis Disruption of Lipid Homeostasis RM581->Lipid_Homeostasis Causes BIP BIP/GRP78 ER->BIP Activates CHOP CHOP ER->CHOP Activates HERP HERP ER->HERP Activates Apoptosis Apoptosis CHOP->Apoptosis Promotes Lipid_Homeostasis->ER Contributes to Stress

Caption: Proposed mechanism of this compound-induced apoptosis via ER stress.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic3.9[2]
PC-3Prostate (androgen-independent)Not specified, but potent[5]
MCF7Breast (luminal A)2.8[4]
BT-474Breast (luminal B)Varies by study[3]
MDA-MB-453Breast (HER2+)Varies by study[3]
MDA-MB-468Breast (TNBC)Varies by study[3]
MDA-MB-231Breast (TNBC)Varies by study[3]
SUM149PTBreast (TNBC)Varies by study[3]

TNBC: Triple-Negative Breast Cancer

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeDosingRoute of AdministrationOutcomeReference
PANC-1Pancreatic10-60 mg/kg/dayOralTumor regression[2]
PC-3ProstateNot specifiedNot specifiedSuperior tumor blockade compared to docetaxel[5]
LAPC-4Prostate3, 10, and 30 mg/kgOralComplete tumor growth blockade[6][7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for determining the IC50 values of this compound in cancer cell lines.

Objective: To assess the dose-dependent effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., PANC-1, PC-3, MCF7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ER Stress Markers

Objective: To detect the expression levels of ER stress-related proteins (BIP, CHOP) in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound at a specified concentration and for various time points.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies against BIP, CHOP, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., PANC-1, PC-3, MCF7) Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (BIP, CHOP) Cell_Culture->Western_Blot qPCR RT-qPCR (Lipid Synthesis Genes) Cell_Culture->qPCR IC50 Determine IC50 Proliferation_Assay->IC50 Xenograft Establish Xenograft Model (e.g., Nude Mice) IC50->Xenograft Guide Dose Selection Mechanism_Confirmation Confirm ER Stress & Apoptosis Western_Blot->Mechanism_Confirmation qPCR->Mechanism_Confirmation Mechanism_Confirmation->Xenograft Justify In Vivo Testing Treatment This compound Treatment (Oral Gavage) Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity Treatment->Toxicity_Assessment Efficacy_Evaluation Evaluate In Vivo Efficacy Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Caption: A typical experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that function by inducing terminal ER stress in tumor cells. Its efficacy in preclinical models of pancreatic, prostate, and breast cancer, including those resistant to standard therapies, highlights its therapeutic potential.[2][3][5] Future research should focus on elucidating the precise molecular target of this compound within the ER and further exploring its effects on lipid metabolism. While no clinical trial data for this compound is currently available, its potent preclinical activity and favorable in vivo safety profile warrant its continued development towards clinical evaluation.

References

RM-581: A Technical Guide to its Function as an Endoplasmic Reticulum Stress Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a synthetic aminosteroid (B1218566) derivative of mestranol (B1676317) that has emerged as a potent anti-cancer agent with a unique mechanism of action centered on the induction of endoplasmic reticulum (ER) stress.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its role as an ER stress inducer, its effects on cancer cells, and the experimental methodologies used to characterize its activity. This compound has demonstrated significant antiproliferative effects across a range of cancer types, including breast, pancreatic, and prostate cancers, even in drug-resistant models.[1][4][5] Its ability to trigger apoptosis through the Unfolded Protein Response (UPR) pathway makes it a compelling candidate for further investigation and therapeutic development.[3][6]

Core Mechanism: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound is the induction of ER stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen.[6] This disruption of ER homeostasis activates a complex signaling network known as the Unfolded Protein Response (UPR).[7] The UPR initially aims to restore ER function but can trigger apoptosis if the stress is severe or prolonged.[7] this compound has been shown to upregulate key markers of ER stress-induced apoptosis, including:

  • BIP/GRP78 (Binding Immunoglobulin Protein/Glucose-Regulated Protein 78): A central regulator of the UPR, its upregulation is a hallmark of ER stress.[1][4]

  • CHOP (C/EBP Homologous Protein): A key transcription factor that mediates apoptosis under conditions of prolonged ER stress.[1][4][6]

  • HERP (Homocysteine-inducible ER protein): An ER stress-inducible protein involved in the degradation of misfolded proteins.[4][8]

Studies have demonstrated that treatment of cancer cells with this compound leads to a significant increase in the expression of these markers, confirming its role as an ER stress aggravator.[1][4][5]

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

Cell LineCancer TypeIC50 (µM)Reference
MCF7 Breast (Luminal A)2.8[1]
PANC-1 Pancreatic3.9[4]
PC-3 Prostate (Androgen-Independent)Not specified, but potent activity reported[2][5]
MCF10A Normal Breast17.1[1]
JIMT-1 Breast (Trastuzumab-Resistant)12.3[1]

This table summarizes key IC50 values reported in the literature. For a comprehensive list across all tested cell lines, please refer to the cited publications.

Furthermore, studies have shown time-dependent increases in the mRNA levels of ER stress markers following this compound treatment. For instance, in PC-3 prostate cancer cells treated with 5 µM of this compound, the expression of BIP and HERP increased up to 4-fold after 18 hours, while CHOP expression showed a more dramatic elevation of up to 8-fold.[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams are provided.

RM581_Signaling_Pathway RM581 This compound ER Endoplasmic Reticulum RM581->ER induces stress UPR Unfolded Protein Response (UPR) ER->UPR activates BIP BIP/GRP78 UPR->BIP upregulates CHOP CHOP UPR->CHOP upregulates HERP HERP UPR->HERP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: Proposed signaling pathway of this compound-induced ER stress leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines (e.g., MCF7, PANC-1, PC-3) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability GeneExpression Gene Expression Analysis (RT-qPCR for BIP, CHOP, HERP) Treatment->GeneExpression ProteinAnalysis Protein Expression Analysis (Western Blot for BIP, CHOP) Treatment->ProteinAnalysis ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Treatment->ApoptosisAssay Xenograft Xenograft Mouse Model (e.g., PANC-1, PC-3) RM581Admin This compound Administration (e.g., Oral Gavage) Xenograft->RM581Admin TumorMeasurement Tumor Growth Measurement RM581Admin->TumorMeasurement Toxicity Toxicity Assessment RM581Admin->Toxicity

Caption: General experimental workflow for evaluating the effects of this compound.

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. For specific details, researchers should consult the primary literature.

Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the bound dye with a Tris-base solution.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) to determine cell density.

  • Analysis: Calculate the IC50 value from the dose-response curve.

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
  • Cell Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 3, 6, 12, 24 hours).[6]

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using specific primers for target genes (e.g., BIP, CHOP, HERP) and a housekeeping gene (e.g., GAPDH, HPRT1).[6]

  • Analysis: Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis
  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., BIP, CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., PANC-1, PC-3) into the flank of immunodeficient mice.[4][5]

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer this compound orally or via another appropriate route at various doses (e.g., 10-60 mg/kg/day).[4]

  • Monitoring: Monitor tumor volume and the general health of the mice (e.g., body weight, behavior) regularly.[4]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively induces ER stress-mediated apoptosis in a variety of cancer models, including those resistant to standard therapies.[1][5] Its oral bioavailability and successful tumor regression in in vivo models further underscore its therapeutic potential.[3][4] Future research should focus on elucidating the precise molecular targets of this compound within the ER and the UPR pathway. Additionally, combination studies with other chemotherapeutic agents are warranted, as synergistic effects have already been observed with taxanes and anti-HER2 therapies.[1][10] A deeper understanding of its metabolic stability and potential off-target effects will also be crucial for its clinical translation.[11]

References

RM-581: A Technical Guide to Its Pro-Apoptotic Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-581 is a novel aminosteroid (B1218566) derivative demonstrating significant potential as an anti-cancer therapeutic agent. Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis in a variety of cancer cell lines, including those resistant to standard chemotherapies. This technical guide provides a comprehensive overview of the core scientific findings related to this compound's pro-apoptotic effects, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction

The development of novel anti-cancer agents with unique mechanisms of action is crucial to overcome the challenges of drug resistance and to improve patient outcomes. This compound has emerged from a new class of aminosteroid derivatives as a promising preclinical candidate. It has shown potent cytotoxic activity against a range of cancer cell lines, including pancreatic, prostate, and breast cancers.[1][2][3] A key differentiator for this compound is its ability to induce apoptosis through the aggravation of endoplasmic reticulum (ER) stress, a pathway that is often dysregulated in cancer cells and represents a promising therapeutic target. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's role in inducing cancer cell apoptosis.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

The principal mechanism by which this compound induces apoptosis is through the initiation of the Unfolded Protein Response (UPR) as a consequence of ER stress. The ER is a critical organelle for protein folding and secretion, and the accumulation of unfolded or misfolded proteins within its lumen triggers a state of stress.[4] this compound has been shown to induce ER stress, leading to the activation of the UPR.[2][5]

The UPR is a complex signaling network that initially aims to restore ER homeostasis. However, under prolonged or severe stress, the UPR switches from a pro-survival to a pro-apoptotic response. This compound treatment leads to the upregulation of key ER stress markers, including:

  • Binding Immunoglobulin Protein (BiP), also known as GRP78: An ER-resident chaperone that is a master regulator of the UPR.[2]

  • C/EBP homologous protein (CHOP), also known as GADD153: A transcription factor that plays a central role in mediating ER stress-induced apoptosis.[2][4]

  • Homocysteine-inducible ER protein with ubiquitin-like domain 1 (HERPUD1): A component of the ER-associated degradation (ERAD) pathway that is upregulated during ER stress.[1]

The sustained activation of these markers by this compound ultimately pushes the cancer cell towards a pro-apoptotic fate.

Signaling Pathway Diagram

RM581_Apoptosis_Pathway This compound Induced Apoptosis via ER Stress RM581 This compound ER Endoplasmic Reticulum RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates BiP BiP / GRP78 UPR->BiP Upregulates CHOP CHOP / GADD153 UPR->CHOP Upregulates HERP HERP UPR->HERP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (PANC-1, PC-3, etc.) Treatment_invitro This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment_invitro Proliferation Proliferation Assay (IC50 Determination) Treatment_invitro->Proliferation RTqPCR RT-qPCR (ER Stress Gene Expression) Treatment_invitro->RTqPCR FlowCytometry Flow Cytometry (Apoptosis Assay) Treatment_invitro->FlowCytometry Xenograft Xenograft Model Establishment (Immunodeficient Mice) Treatment_invivo This compound Administration (Oral or IP) Xenograft->Treatment_invivo Monitoring Tumor Growth & Toxicity Monitoring Treatment_invivo->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint

References

An In-depth Technical Guide to the Aminosteroid RM-581

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-581 is a synthetic aminosteroid (B1218566) derivative that has demonstrated significant potential as an anticancer agent. Structurally, it is characterized by a mestranol (B1676317) (estrane) core with a quinoline-proline-piperazine side chain appended at the 2-position.[1] This modification confers potent cytotoxic activity against a range of cancer cell lines, including those resistant to standard chemotherapies. The primary mechanism of action for this compound is the induction of endoplasmic reticulum (ER) stress, which subsequently leads to apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the aminosteroid structure of this compound, its synthesis, mechanism of action, and preclinical anticancer activity.

Core Structure and Synthesis

This compound is a derivative of mestranol, featuring a complex side chain at the C2 position of the steroidal A-ring. This side chain consists of a quinoline (B57606) moiety linked to a proline residue, which is further connected to a piperazine (B1678402) ring attached to the steroid core.[4] The presence of this side chain is crucial for its biological activity.

Multi-gram Synthetic Route

A scalable, multi-gram synthesis of this compound has been developed, avoiding the use of toxic reagents and multiple chromatographic purifications, making it suitable for late preclinical and clinical trial supply.[4] The overall yield of this seven-step synthesis is 15% from estrone (B1671321).[4]

Experimental Protocol: Synthesis of this compound [4]

A detailed, step-by-step protocol for the synthesis of this compound is outlined below, starting from commercially available estrone.

  • Synthesis of 2,4-Dibromo-3-hydroxyestra-1(10),2,4-trien-17-one (5): To a solution of estrone in dichloromethane (B109758) at 0°C under an argon atmosphere, N-bromosuccinimide (NBS) is slowly added. The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • Synthesis of 4-Bromo-3-hydroxy-2-nitroestra-1(10),2,4-trien-17-one (6): The dibrominated intermediate is treated with an aqueous solution of sodium nitrite (B80452) (10%) in acetic acid at room temperature for 30 minutes.

  • Synthesis of 4-Bromo-3-methoxy-2-nitroestra-1(10),2,4-trien-17-one (7): The nitro derivative is methylated using methyl iodide and cesium carbonate in acetonitrile, refluxed for 2 days.

  • Synthesis of 2-Amino-3-methoxy-estra-1(10),2,4-trien-17-one (8): The nitro group is reduced to a primary amine via hydrogenation using palladium hydroxide (B78521) on charcoal (20%) in a methanol/dichloromethane mixture overnight.

  • Synthesis of 3-Methoxy-2-piperazin-1-yl-estra-1(10),2,4-trien-17-one (3): The aniline (B41778) intermediate is reacted with bis-(2-chloroethyl)amine hydrochloride in 1-butanol (B46404) at 135°C for 4 days to form the piperazine ring.

  • Synthesis of 17α-Ethynyl-3-methoxy-2-piperazine-estra-1(10),2,4-trien-17β-ol (4): The ketone at C17 is ethynylated using lithium acetylide-ethylenediamine complex in anhydrous dimethylsulfoxide (DMSO) at room temperature.

  • Synthesis of this compound: The final step involves the N-acylation of the piperazine with 1-(quinolin-2-ylcarbonyl)-L-proline TFA salt using the coupling agent COMU and diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF) at room temperature for 1 hour.[1]

Synthetic Workflow of this compound Estrone Estrone Intermediate5 2,4-Dibromo-3-hydroxyestra- 1(10),2,4-trien-17-one (5) Estrone->Intermediate5 NBS, DCM Intermediate6 4-Bromo-3-hydroxy-2-nitroestra- 1(10),2,4-trien-17-one (6) Intermediate5->Intermediate6 aq. NaNO2, AcOH Intermediate7 4-Bromo-3-methoxy-2-nitroestra- 1(10),2,4-trien-17-one (7) Intermediate6->Intermediate7 CH3I, Cs2CO3, Acetonitrile Intermediate8 2-Amino-3-methoxy-estra- 1(10),2,4-trien-17-one (8) Intermediate7->Intermediate8 Pd(OH)2/C, H2 Intermediate3 3-Methoxy-2-piperazin-1-yl-estra- 1(10),2,4-trien-17-one (3) Intermediate8->Intermediate3 bis(2-chloroethyl)amine-HCl, 1-butanol Intermediate4 17α-Ethynyl-3-methoxy-2-piperazine-estra- 1(10),2,4-trien-17β-ol (4) Intermediate3->Intermediate4 Lithium acetylide-ethylenediamine complex, DMSO RM581 This compound Intermediate4->RM581 1-(quinolin-2-ylcarbonyl)-L-proline TFA salt, COMU, DIPEA, DMF

Figure 1: Synthetic Workflow of this compound

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound exerts its anticancer effects by inducing stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and cellular homeostasis.[3][5] This ER stress triggers the Unfolded Protein Response (UPR), and when the stress is prolonged or severe, it leads to apoptosis (programmed cell death).[2]

Key molecular markers of ER stress, including Binding Immunoglobulin Protein (BiP/GRP78), C/EBP homologous protein (CHOP), and Herpud1 (HERP), are significantly upregulated upon treatment with this compound.[2][6] CHOP is a key transcription factor that promotes the expression of pro-apoptotic genes.[5]

ER_Stress_Pathway_RM581 RM581 This compound ER Endoplasmic Reticulum RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates BiP BiP/GRP78 ↑ UPR->BiP CHOP CHOP ↑ UPR->CHOP HERP HERP ↑ UPR->HERP Apoptosis Apoptosis CHOP->Apoptosis Promotes

Figure 2: this compound Induced ER Stress Signaling Pathway

Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic0.83[7]
MIACaPa2Pancreatic0.45[7]
L3.6Pancreatic2.10[7]
CAPAN-1Pancreatic0.78[7]
BxPC3Pancreatic5.75[7]
Pan02Pancreatic (murine)1.77[7]
PC-3Prostate~5[2]
LAPC-4Prostate-[8]
VCaPProstate-[8]
22Rv1Prostate-[8]
MCF-7Breast (Luminal A)3.7[9]
T-47DBreast (Luminal A)0.61[10]
In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.

Xenograft ModelCancer TypeDose and AdministrationTumor Growth InhibitionReference
PANC-1Pancreatic10 mg/kg/day (oral)11%[7]
PANC-1Pancreatic40 mg/kg/day (oral)54%[7]
PANC-1Pancreatic80 mg/kg/day (oral)76%[7]
PANC-1Pancreatic60 mg/kg/day (oral)Full tumor regression[11]
PC-3Prostate15 mg/kg/day (oral)Significant inhibition[12]
LAPC-4Prostate3, 10, 30 mg/kg/day (oral)Dose-dependent inhibition[8]
Metabolic Stability

The metabolic stability of this compound has been assessed in mouse and human liver microsomes.

SpeciesMicrosome TypeHalf-life (min)Reference
MouseLiver Microsomes14[13]
HumanLiver Microsomes15[13]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.01 to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Western Blotting for ER Stress Markers

This protocol is used to detect the expression levels of specific proteins, such as BiP and CHOP.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, CHOP, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology or Western blotting).

Conclusion

The aminosteroid this compound is a promising anticancer agent with a well-defined structure and a unique mechanism of action involving the induction of ER stress-mediated apoptosis. Its potent in vitro and in vivo activity against various cancer types, coupled with a scalable synthetic route, positions it as a strong candidate for further clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

RM-581: A Promising Aminosteroid Derivative for Pancreatic Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Preclinical Therapeutic Potential of RM-581

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. The aminosteroid (B1218566) derivative this compound has emerged as a promising preclinical candidate, demonstrating potent and selective anticancer activity in pancreatic cancer models. This document provides a comprehensive technical overview of the core preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The high mortality rate of pancreatic cancer underscores the urgent need for novel therapeutic strategies.[1] this compound, an aminosteroid derivative with an estrane (B1239764) backbone, has shown significant promise in preclinical studies.[1][2][3] This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including those resistant to standard chemotherapies.[2][4][5] This whitepaper consolidates the existing preclinical evidence for this compound in the context of pancreatic cancer, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound's primary mechanism of action is the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][6] The ER is a critical organelle for protein folding and lipid biosynthesis.[2] In the high-stress tumor microenvironment of pancreatic cancer, cancer cells are already under a heightened level of ER stress.[1] this compound acts as an ER stress aggravator, pushing the cancer cells beyond their adaptive capacity and triggering programmed cell death.[1][2]

This induction of ER stress is confirmed by the upregulation of key ER stress-apoptosis markers, including Binding Immunoglobulin Protein (BIP), C/EBP homologous protein (CHOP), and homocysteine-inducible, endoplasmic reticulum stress-inducible, ubiquitin-like domain member 1 (HERP).[7] Studies have also indicated that this compound may disrupt lipid homeostasis, further contributing to its anticancer effects.[2][8]

G cluster_0 cluster_1 cluster_2 cluster_3 RM581 This compound ER Endoplasmic Reticulum RM581->ER Induces Stress BIP BIP ER->BIP Upregulates CHOP CHOP ER->CHOP Upregulates HERP HERP ER->HERP Upregulates Apoptosis Apoptosis BIP->Apoptosis Leads to CHOP->Apoptosis Leads to HERP->Apoptosis Leads to

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound induces endoplasmic reticulum stress, leading to the upregulation of key apoptosis markers and ultimately resulting in programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in pancreatic cancer models.

Table 1: In Vitro Antiproliferative Activity of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (SI) vs. Normal Pancreatic CellsReference
PANC-13.912.8[7]
BxPC3Data not specifiedData not specified[7]
Hs766TData not specifiedData not specified[7]

Table 2: In Vivo Efficacy of this compound in a PANC-1 Xenograft Model

DosageAdministration RouteOutcomeToxicityReference
10-60 mg/kg/dayOralFull reduction of pancreatic tumor growthNo signs of toxicity (animal weight, behavior, histology)[1][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound in pancreatic cancer.

In Vitro Cell Proliferation Assay
  • Cell Lines: Human pancreatic cancer cell lines BxPC3, Hs766T, and PANC-1 were utilized.[7] Normal pancreatic cells were used as a control for selectivity analysis.[7]

  • Treatment: Cells were incubated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Analysis: Cell proliferation was assessed to determine the half-maximal inhibitory concentration (IC50) values. The exact method for assessing proliferation (e.g., MTT assay, crystal violet staining) is not detailed in the provided abstracts but is a standard technique.

Western Blot Analysis for ER Stress Markers
  • Cell Line: PANC-1 cells were used to investigate the mechanism of action.[7]

  • Treatment: Cells were treated with this compound.

  • Procedure:

    • Cell lysates were collected after treatment.

    • Proteins were separated by SDS-PAGE.

    • Proteins were transferred to a membrane.

    • The membrane was incubated with primary antibodies specific for ER stress markers (BIP, CHOP, HERP).

    • The membrane was then incubated with a secondary antibody.

    • Protein bands were visualized to determine the expression levels of the target proteins.

In Vivo Xenograft Model
  • Animal Model: Nude mice were used for the xenograft studies.[1][7]

  • Tumor Implantation: Human pancreatic cancer cells (PANC-1) were implanted subcutaneously or orthotopically in the mice.[6][7]

  • Treatment: Once tumors reached a palpable size, mice were treated with this compound at doses ranging from 10-60 mg/kg/day.[7] The compound was administered orally.[1][7] A vehicle control group was also included.[1]

  • Monitoring: Tumor size and animal weight were monitored regularly throughout the study.[1][7]

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed. Histological analysis of major organs (e.g., liver, kidney, intestines) was performed to assess for any signs of toxicity.[1]

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellLines Pancreatic Cancer Cell Lines (PANC-1, BxPC3, Hs766T) Treatment_vitro This compound Treatment CellLines->Treatment_vitro Proliferation Proliferation Assay (IC50 Determination) Treatment_vitro->Proliferation WesternBlot Western Blot (ER Stress Markers) Treatment_vitro->WesternBlot Mice Nude Mice Xenograft PANC-1 Xenograft Implantation Mice->Xenograft Treatment_vivo Oral this compound Treatment (10-60 mg/kg/day) Xenograft->Treatment_vivo Monitoring Tumor & Weight Monitoring Treatment_vivo->Monitoring Analysis Endpoint Analysis (Tumor Weight, Histology) Monitoring->Analysis

Figure 2: Experimental Workflow. This diagram outlines the key steps in the preclinical evaluation of this compound for pancreatic cancer, from in vitro cell-based assays to in vivo xenograft models.

Safety and Selectivity

A crucial aspect of this compound's therapeutic potential is its selectivity for cancer cells over normal cells.[7] In vitro studies demonstrated a significantly higher selectivity index for this compound in PANC-1 cells compared to another aminosteroid derivative, RM-133.[7] Furthermore, in vivo studies in mice showed no signs of toxicity at therapeutic doses, as evidenced by stable animal weight, normal behavior, and no histological abnormalities in major organs.[1][7]

Conclusion and Future Directions

The preclinical data for this compound strongly support its continued development as a therapeutic agent for pancreatic cancer. Its unique mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile make it a compelling candidate. Future research should focus on:

  • Elucidating the complete molecular pathway: A more detailed understanding of the upstream targets of this compound that initiate the ER stress response is needed.

  • Combination therapy studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies for pancreatic cancer could reveal more effective treatment regimens.

  • Pharmacokinetic and pharmacodynamic studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to optimize dosing and formulation for potential clinical trials.

  • Evaluation in more complex preclinical models: Testing this compound in patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) of pancreatic cancer would provide a more accurate prediction of its clinical efficacy.

References

RM-581: A Novel Aminosteroid Demonstrating Potent Efficacy in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aminosteroid (B1218566) derivative RM-581 has emerged as a promising therapeutic candidate for prostate cancer, demonstrating significant antitumor activity in a range of preclinical models. This technical guide provides a comprehensive overview of the efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. Notably, this compound induces potent endoplasmic reticulum (ER) stress-mediated apoptosis, exhibits synergistic effects with standard-of-care agents, and demonstrates efficacy in both androgen-dependent and castration-resistant prostate cancer models.

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, metastatic disease. While androgen deprivation therapy and second-generation androgen receptor (AR) antagonists have improved outcomes, the development of resistance is inevitable, necessitating novel therapeutic strategies. This compound, an aminosteroid derivative, has shown considerable promise by acting through a mechanism distinct from conventional hormonal therapies. This document serves as a technical resource for the scientific community, consolidating the current knowledge on this compound's efficacy and providing detailed methodological insights to facilitate further research and development.

Mechanism of Action: Endoplasmic Reticulum Stress-Mediated Apoptosis

This compound's primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2] This process is initiated by the accumulation of this compound in the ER.[3] The resulting stress triggers the unfolded protein response (UPR), a signaling cascade aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic outcome. This is characterized by the upregulation of key ER stress markers such as BIP/GRP78 and CHOP.[4] The induction of ER stress by this compound appears to be independent of the androgen receptor signaling pathway, suggesting its potential utility in castration-resistant prostate cancer (CRPC).[5][6]

Furthermore, this compound has been shown to disrupt lipid homeostasis, which is often dysregulated in prostate cancer.[3] Treatment with this compound leads to alterations in fatty acid and cholesterol metabolism, contributing to its anticancer effects.[3][5] Specifically, it has been observed to decrease intratumoral levels of cholesterol and fatty acids in PC-3 xenografts.[3]

RM-581_Mechanism_of_Action RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Accumulation ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Lipid_Homeostasis Lipid Homeostasis Disruption ER_Stress->Lipid_Homeostasis Apoptosis_Markers ↑ BIP/GRP78 ↑ CHOP UPR->Apoptosis_Markers Apoptosis Apoptosis Apoptosis_Markers->Apoptosis Cholesterol_FA ↓ Cholesterol ↓ Fatty Acids Lipid_Homeostasis->Cholesterol_FA Cholesterol_FA->Apoptosis

Caption: Proposed mechanism of action for this compound in prostate cancer cells.

In Vitro Efficacy

This compound has demonstrated potent antiproliferative activity across a panel of human prostate cancer cell lines, encompassing both androgen-dependent and androgen-independent models.

Data Presentation: Antiproliferative Activity of this compound
Cell LineAndrogen Receptor StatusThis compound IC50 (µM)Reference
LAPC-4AR+0.43 ± 0.13[5]
VCaPAR+Potent Growth Blockade[5][6]
22Rv1AR+Potent Growth Blockade[5][6]
LNCaPAR+-[3]
PC-3AR--[5]
DU-145AR-4.4[5]
Synergistic Effects with Standard-of-Care Agents

This compound exhibits synergistic antiproliferative effects when combined with current prostate cancer therapies. This suggests its potential for use in combination regimens to enhance therapeutic efficacy and overcome resistance.

Cell LineCombinationThis compound IC50 (µM)Combination IC50 (µM)Reference
LAPC-4Enzalutamide0.560.12 (1:1 ratio)[5]
LAPC-4Abiraterone0.560.16 (1:1 ratio)[5]
PC-3Docetaxel-Synergistic Effect[3]

In Vivo Efficacy

The antitumor activity of this compound has been validated in vivo using xenograft models of human prostate cancer.

Data Presentation: In Vivo Tumor Growth Inhibition
Xenograft ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
LAPC-4 (intact nude mice)This compound (3, 10, 30 mg/kg)Oral, 6 days/weekComplete blockade of tumor growth[5][6]
PC-3 (nude mice)This compound (15 mg/kg)Oral gavage65% blockade (superior to docetaxel)[3]
Docetaxel-resistant PC-3This compound-Stopped tumor progression[3]

An important finding from in vivo studies is the accumulation of this compound in tumor tissue at concentrations 3.3 to 10 times higher than in plasma, suggesting preferential targeting of the tumor.[5][6]

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.

Cell Lines and Culture Conditions
  • Androgen-Dependent Cell Lines: LAPC-4, VCaP, 22Rv1, LNCaP.

  • Androgen-Independent Cell Lines: PC-3, DU-145.

  • Culture Media: Specific media for each cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Proliferation Assay

The antiproliferative activity of this compound is typically assessed using a crystal violet or MTT assay.

In_Vitro_Proliferation_Assay_Workflow Start Seed Prostate Cancer Cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of this compound (and/or combination drugs) Incubate1->Treat Incubate2 Incubate for 6 days Treat->Incubate2 Stain Stain with Crystal Violet or add MTT reagent Incubate2->Stain Measure Measure absorbance at appropriate wavelength Stain->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: General workflow for in vitro cell proliferation assays.
In Vivo Xenograft Studies

Animal studies are conducted in accordance with institutional guidelines for animal care and use.

  • Cell Implantation: Human prostate cancer cells (e.g., LAPC-4 or PC-3) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally via gavage at specified doses and schedules.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors are excised, weighed, and may be used for further analysis (e.g., biomarker analysis, drug concentration measurement).

In_Vivo_Xenograft_Study_Workflow Implant Subcutaneous implantation of prostate cancer cells into nude mice Tumor_Growth Tumor growth to palpable size Implant->Tumor_Growth Randomize Randomization of mice into treatment groups Tumor_Growth->Randomize Treat Oral administration of this compound or vehicle control Randomize->Treat Monitor Monitor tumor growth and animal well-being Treat->Monitor Endpoint Study endpoint and tumor excision/analysis Monitor->Endpoint

References

The Aminosteroid RM-581: A Deep Dive into its Anticancer Effects on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The aminosteroid (B1218566) derivative RM-581 has emerged as a potent anticancer agent with significant activity against various breast cancer subtypes. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the effects of this compound on breast cancer cell lines, based on preclinical research.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound, a derivative of mestranol, exerts its anticancer effects primarily by acting as an endoplasmic reticulum (EnR) stress aggravator.[1][2][3][4][5] This targeted action disrupts cellular homeostasis and triggers apoptosis, or programmed cell death, in cancer cells. The mechanism has been observed to be effective even in cancer cell lines that have developed resistance to other chemotherapeutic agents.[1][3]

The accumulation of unfolded proteins in the EnR lumen, induced by this compound, activates the unfolded protein response (UPR).[1] While the UPR initially aims to restore cellular homeostasis, prolonged stress leads to a pro-death signal.[1] Key markers of EnR stress-induced apoptosis, such as Binding Immunoglobulin Protein (BIP/GRP78) and C/EBP homologous protein (CHOP), are significantly upregulated upon treatment with this compound.[1][2][3][4] This disruption of protein folding and processing ultimately leads to the demise of the cancer cell.

Furthermore, this compound has been shown to disrupt lipid homeostasis, another critical function of the EnR, contributing to its overall cytotoxic effect on cancer cells.[1][2][4]

RM581_Mechanism RM581 This compound EnR Endoplasmic Reticulum (EnR) RM581->EnR Induces Stress UPR Unfolded Protein Response (UPR) EnR->UPR Activates Lipid Disruption of Lipid Homeostasis EnR->Lipid BIP BIP/GRP78 UPR->BIP CHOP CHOP UPR->CHOP Apoptosis Apoptosis BIP->Apoptosis CHOP->Apoptosis Lipid->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Efficacy Across Breast Cancer Subtypes

This compound has demonstrated a potent antiproliferative effect across a wide spectrum of breast cancer cell lines, representing all major molecular subtypes: Luminal A, Luminal B, HER2-positive, and Triple-Negative Breast Cancer (TNBC).[1][4] Its efficacy extends to metastatic TNBC cell lines, a particularly challenging subtype to treat.[1]

Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various breast cancer cell lines through proliferation assays. The cells were treated with increasing doses of this compound for a specified duration, and cell viability was measured.

Cell LineMolecular SubtypeIC50 (µM)
MCF7Luminal A~1
BT-474Luminal B~10
MDA-MB-453HER2-positive~10
MDA-MB-468TNBC~0.1
MDA-MB-231TNBC~1
SUM149PTTNBC~5
BT-549TNBC~1

Note: The IC50 values are approximate and derived from graphical representations in the source material. For precise values, refer to the original publication.

Synergistic Effects with Standard Therapies

This compound exhibits enhanced anticancer activity when used in combination with existing breast cancer treatments, suggesting its potential to improve current therapeutic regimens and overcome drug resistance.[1][2][4]

  • HER2-Positive Breast Cancer: In combination with trastuzumab or trastuzumab-emtansine, this compound showed an enhanced antiproliferative effect in HER2-positive cell lines.[1][2][4]

  • Triple-Negative Breast Cancer (TNBC): When combined with taxanes such as docetaxel (B913) or paclitaxel, this compound significantly improved the antiproliferative effects of these chemotherapy drugs in TNBC cell lines.[1][2][4]

Combination TherapyTarget Cell LinesObserved Effect
This compound + Trastuzumab / Trastuzumab-emtansineHER2-positiveEnhanced anticancer effect
This compound + Docetaxel / PaclitaxelTNBCImproved antiproliferative effect of both this compound and taxanes

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound on breast cancer cell lines.

Cell Lines and Culture

A panel of breast cancer cell lines representing different molecular subtypes were utilized.[2] These include, but are not limited to: MCF7 (Luminal A), BT-474 (Luminal B), JIMT-1 and MDA-MB-453 (HER2-positive), and MDA-MB-231, BT-549, SUM159PT, MDA-MB-468, and SUM149PT (TNBC).[2] Additionally, metastatic TNBC-derivative cell lines such as MDA-BoM-1833, MDA-BoM-1834, and MDA-MB-231-BR were also studied.[2] A non-tumorigenic epithelial cell line, MCF10A, was used as a control.[2] All cell lines were maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 humidified atmosphere.

Proliferation Assay (2D Culture)

Proliferation_Assay_2D cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Add increasing concentrations of this compound (0.1 to 30 µM) Incubate1->Treat Incubate2 Incubate for 7 days Treat->Incubate2 Measure Assess cell viability (e.g., using Crystal Violet) Incubate2->Measure Analyze Calculate percentage of cell growth vs. untreated control Measure->Analyze RT_qPCR_Workflow cluster_exp Experiment cluster_molbio Molecular Biology cluster_analysis Data Analysis Treat Treat cells with IC50 concentration of this compound for 0, 3, 6, 12, 24h Harvest Harvest cells Treat->Harvest RNA_Extract RNA Extraction Harvest->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR Quantitative PCR with specific primers (e.g., BIP, CHOP, BCL2) cDNA_Synth->qPCR Analyze Quantify relative mRNA expression (vs. housekeeping genes) qPCR->Analyze

References

The Aminosteroid RM-581: A Technical Guide to its Early-Stage Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a synthetic aminosteroid (B1218566) derivative that has demonstrated significant potential as an anticancer agent in early-stage research.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its assessment. The information presented is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound's primary mechanism of anticancer activity is the induction of endoplasmic reticulum stress (ERS), leading to apoptosis in cancer cells.[1][3] The endoplasmic reticulum is a critical organelle for protein folding and lipid biosynthesis, and its disruption can trigger programmed cell death.[3] this compound has been shown to accumulate in the ER of cancer cells, suggesting a direct interaction with ER proteins that initiates the unfolded protein response (UPR) and subsequent apoptosis.[3][4][5] This is supported by the observed upregulation of key ERS-induced apoptosis markers such as Binding Immunoglobulin Protein (BIP/GRP78) and C/EBP homologous protein (CHOP).[6][7] Furthermore, this compound has been found to disrupt lipid homeostasis, which is consistent with its effects on the ER.[6][8][9]

dot

This compound Signaling Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum RM581 This compound UPR Unfolded Protein Response (UPR) RM581->UPR Induces BIP BIP/GRP78 UPR->BIP Upregulates CHOP CHOP UPR->CHOP Upregulates Apoptosis Apoptosis BIP->Apoptosis CHOP->Apoptosis In Vivo Xenograft Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture end End injection Subcutaneous or Orthotopic Injection into Mice cell_culture->injection tumor_growth Allow Tumors to Reach Palpable Size injection->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) and Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring necropsy Necropsy and Tumor Excision monitoring->necropsy End of Study data_analysis Analyze Tumor Growth Inhibition and Toxicity necropsy->data_analysis data_analysis->end

References

The Aminosteroid Derivative RM-581: A Technical Guide to its Impact on Lipid Biosynthesis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminosteroid (B1218566) derivative RM-581 has emerged as a promising anti-cancer agent that induces endoplasmic reticulum (ER) stress, leading to apoptosis in various cancer cell lines. A significant aspect of its mechanism of action involves the disruption of lipid homeostasis, a critical metabolic pathway for cancer cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's effects on lipid biosynthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Quantitative Impact of this compound on Cancer Cell Viability and Lipid Metabolism

This compound exhibits potent cytotoxic effects across a range of cancer cell lines. Its impact extends to the significant alteration of key components of lipid biosynthesis.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer~0.5 - 1.0[1]
LAPC-4Prostate Cancer0.43 ± 0.13[2][3]
VCaPProstate CancerNot specified[2]
22Rv1Prostate CancerNot specified[2]
MCF7Breast Cancer (Luminal A)Not specified[4]
BT-474Breast Cancer (Luminal B)Not specified[4]
MDA-MB-453Breast Cancer (HER2+)Not specified[4]
MDA-MB-468Breast Cancer (TNBC)Not specified[4]
MDA-MB-231Breast Cancer (TNBC)Not specified[4]
SUM149PTBreast Cancer (TNBC)Not specified[4]
PANC-1Pancreatic CancerNot specified[4]
Table 2: Effect of this compound on Lipid Metabolism Gene Expression and Lipid Levels
ParameterCancer ModelTreatment DetailsObserved EffectCitation
Gene Expression
HMGCR mRNAPC-3 cells5 µM this compound for 6, 12, 18hTime-dependent decrease[4]
FASN mRNAPC-3 cells5 µM this compound for 6, 12, 18hTime-dependent decrease[4]
SCD mRNABreast cancer cell linesIC50 concentration for 3-24hGeneral decrease[5]
Lipid Levels
Intratumoral CholesterolPC-3 xenograftsNot specified19% decrease[1]
Intratumoral Fatty AcidsPC-3 xenograftsNot specified22% decrease[1]
Saturated Fatty AcidsLAPC-4 xenografts3, 10, 30 mg/kg orally7-11% increase[2]
Unsaturated Fatty AcidsLAPC-4 xenografts3, 10, 30 mg/kg orally21-28% increase[2]
Palmitic AcidLAPC-4 xenograftsNot specified16% increase[2]
Oleic AcidLAPC-4 xenograftsNot specified34% increase[2]
Linoleic AcidLAPC-4 xenograftsNot specified56% increase[2]

Signaling Pathway: this compound-Induced ER Stress and SREBP-Mediated Lipid Dysregulation

This compound's primary mechanism of action is the induction of ER stress.[1] This cellular stress response, in turn, impacts the master regulators of lipid metabolism, the Sterol Regulatory Element-Binding Proteins (SREBPs). The Unfolded Protein Response (UPR) is a set of signaling pathways activated by ER stress, primarily through three transmembrane sensors: PERK, IRE1α, and ATF6.[6][7][8] Activation of these sensors can lead to the cleavage and activation of SREBPs, which then translocate to the nucleus and regulate the transcription of genes involved in cholesterol and fatty acid biosynthesis.[9][10]

RM581_Lipid_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR UPR Sensors cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus RM581 This compound ER_Stress ER Stress (Unfolded Protein Response) RM581->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 SREBP_SCAP SREBP-SCAP Complex PERK->SREBP_SCAP Activation IRE1a->SREBP_SCAP Activation ATF6->SREBP_SCAP Activation S1P_S2P S1P/S2P Proteases SREBP_SCAP->S1P_S2P Translocation nSREBP Cleaved SREBP (nSREBP) S1P_S2P->nSREBP Cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binding Lipid_Genes Lipid Biosynthesis Genes (HMGCR, FASN, SCD, etc.) SRE->Lipid_Genes Transcription (Downregulation) Lipid_Dysregulation Disrupted Lipid Biosynthesis & Apoptosis Lipid_Genes->Lipid_Dysregulation

This compound signaling pathway impacting lipid biosynthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the IC50 values of this compound.

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, and 30 µM).[9]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[11]

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.[11]

Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-qPCR)

This protocol details the methodology used to assess the impact of this compound on the mRNA expression of lipid biosynthesis genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cancer cells (e.g., PC-3) with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 6, 12, 18 hours).

    • Extract total RNA from the cells using a suitable reagent like TRIzol.

    • Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).[10]

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture using a SYBR Green supermix (e.g., iQ SYBR Green Supermix).[10]

    • Use specific primers for the target genes (e.g., HMGCR, FASN) and a reference gene (e.g., β-actin or GAPDH).

    • Perform the qPCR analysis using a real-time PCR system.

  • Data Analysis:

    • Normalize the expression of the target genes to the reference gene.

    • Calculate the fold change in gene expression in this compound-treated cells compared to untreated controls.[10]

Lipid Extraction and Quantification from Tumor Xenografts

This protocol provides a framework for analyzing changes in lipid composition in tumors from animal models treated with this compound.

  • Sample Preparation:

    • Excise tumors from control and this compound-treated mice.

    • Homogenize the tumor tissue.

  • Lipid Extraction (Modified Folch Method):

    • Extract lipids from the homogenized tissue using a chilled solution of methanol/chloroform (1:2 v/v), often supplemented with an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid oxidation.

    • Add water to the mixture to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Quantification (e.g., by Gas Chromatography-Mass Spectrometry - GC-MS):

    • For fatty acid analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs or total lipid extract by GC-MS.

    • Identify and quantify individual lipid species by comparing their retention times and mass spectra to known standards.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., PC-3, LAPC-4) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay qPCR RT-qPCR for Gene Expression (HMGCR, FASN, SCD) Treatment->qPCR Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis qPCR->Data_Analysis Xenograft Tumor Xenograft Model (e.g., Nude Mice) Oral_Admin Oral Administration of this compound Xenograft->Oral_Admin Tumor_Measurement Tumor Growth Monitoring Oral_Admin->Tumor_Measurement Tumor_Excision Tumor Excision & Processing Tumor_Measurement->Tumor_Excision Lipid_Analysis Lipid Extraction & Quantification (GC-MS) Tumor_Excision->Lipid_Analysis Lipid_Analysis->Data_Analysis

A representative experimental workflow for studying this compound.

Conclusion

This compound represents a novel therapeutic strategy for cancer treatment by inducing ER stress and subsequently disrupting lipid biosynthesis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted anti-cancer properties of this promising aminosteroid derivative. Further elucidation of the precise molecular interactions between this compound and the components of the UPR and lipid metabolic pathways will be crucial for its clinical development.

References

RM-581: A Deep Dive into its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a novel aminosteroid (B1218566) derivative that has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action primarily revolves around the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptotic cell death in various cancer cell types, including pancreatic, prostate, and breast cancers.[1][2] This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism: Induction of Endoplasmic Reticulum Stress

The primary mechanism of action of this compound is the induction of the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) stress.[2][3] The ER is a critical organelle responsible for protein folding and modification. When the folding capacity of the ER is overwhelmed, a state of "ER stress" ensues, activating the UPR. The UPR initially aims to restore homeostasis, but if the stress is prolonged or severe, it triggers apoptosis. This compound has been shown to be an ER-stress aggravator, pushing cancer cells towards this apoptotic fate.[2][4]

Key Markers of this compound-Induced ER Stress

Several key protein markers are upregulated in response to ER stress induced by this compound. These include:

  • Binding Immunoglobulin Protein (BiP), also known as GRP78: A central regulator of the UPR, BiP is a chaperone protein that is upregulated to assist in protein folding.[2]

  • C/EBP homologous protein (CHOP), also known as GADD153: A transcription factor that is strongly induced during prolonged ER stress and plays a critical role in mediating apoptosis.[2][5]

  • Homocysteine-inducible ER protein (HERP): Another marker of the UPR, its expression is increased in response to ER stress.[1][5]

Quantitative Effects of this compound on ER Stress Markers

The following table summarizes the quantitative data on the upregulation of ER stress markers in different cancer cell lines upon treatment with this compound.

Cell LineTreatmentMarkerFold IncreaseTime PointReference
PANC-1 (Pancreatic)4 µM this compoundBiP~2.524h[1]
PANC-1 (Pancreatic)4 µM this compoundCHOP~4.024h[1]
PANC-1 (Pancreatic)4 µM this compoundHERP~3.524h[1]
PC-3 (Prostate)5 µM this compoundBiP~4.018h[5]
PC-3 (Prostate)5 µM this compoundCHOP~8.018h[5]
PC-3 (Prostate)5 µM this compoundHERP~4.018h[5]
Breast Cancer Cell LinesIC50BiP>2-fold24h[2]
Breast Cancer Cell LinesIC50CHOP>2-fold24h[2]

Signaling Pathway Diagram: this compound and ER Stress-Induced Apoptosis

RM581_ER_Stress_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum RM581 This compound ER ER Stress RM581->ER Induces BiP BiP/GRP78 ER->BiP Upregulates CHOP CHOP ER->CHOP Upregulates HERP HERP ER->HERP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: this compound induces ER stress, leading to the upregulation of BiP, CHOP, and HERP, ultimately promoting apoptosis.

Impact on Lipid Biosynthesis

In addition to its primary effect on ER stress, this compound has been observed to affect lipid biosynthesis pathways, specifically the mevalonate (B85504) and fatty acid synthesis pathways.[3] This suggests a broader impact on cellular metabolism, which is often dysregulated in cancer cells.

Downregulation of Key Lipid Synthesis Genes

Studies have shown that this compound treatment can lead to a decrease in the expression of genes involved in cholesterol and fatty acid biosynthesis. In vivo studies with PC-3 xenografts showed a reduction in intratumoral levels of cholesterol and fatty acids.[3]

Signaling Pathway Diagram: this compound's Effect on Lipid Metabolism

RM581_Lipid_Metabolism cluster_metabolism Lipid Biosynthesis RM581 This compound Mevalonate Mevalonate Pathway RM581->Mevalonate Downregulates (Gene Expression) FattyAcid Fatty Acid Synthesis RM581->FattyAcid Downregulates (Gene Expression) Cholesterol Cholesterol Mevalonate->Cholesterol Produces FattyAcids Fatty Acids FattyAcid->FattyAcids Produces

Caption: this compound downregulates the expression of genes in the mevalonate and fatty acid synthesis pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of this compound's effects.

Cell Culture and Treatment
  • Cell Lines: PANC-1 (human pancreatic carcinoma), PC-3 (human prostate adenocarcinoma), and various breast cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are seeded in plates or flasks and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound or vehicle control (DMSO).

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify the mRNA expression levels of ER stress and apoptosis markers.

  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., BiP, CHOP, HERP, Bcl-2, Bax) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

This protocol is used to detect and quantify the protein levels of ER stress markers.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., BiP, CHOP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Lipidomics Analysis

This protocol provides a general workflow for analyzing changes in the lipid profile of cells treated with this compound.

  • Lipid Extraction: Lipids are extracted from cell pellets using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.

  • Mass Spectrometry Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) or direct-infusion mass spectrometry.

  • Data Analysis: The resulting data is processed using specialized software to identify and quantify individual lipid species. The changes in the levels of specific lipids or lipid classes between this compound-treated and control samples are then determined.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Molecular Analysis CellCulture Cancer Cell Culture (e.g., PANC-1, PC-3) Treatment This compound Treatment CellCulture->Treatment RTqPCR RT-qPCR (BiP, CHOP, HERP mRNA) Treatment->RTqPCR WesternBlot Western Blot (BiP, CHOP Protein) Treatment->WesternBlot Lipidomics Lipidomics Analysis Treatment->Lipidomics DataAnalysis Data Analysis and Pathway Interpretation RTqPCR->DataAnalysis Gene Expression Quantification WesternBlot->DataAnalysis Protein Level Quantification Lipidomics->DataAnalysis Lipid Profile Analysis

Caption: A typical workflow for investigating the molecular effects of this compound on cancer cells.

Conclusion

This compound represents a promising anti-cancer agent that exerts its cytotoxic effects primarily through the induction of ER stress and subsequent apoptosis. Its ability to also modulate lipid biosynthesis pathways suggests a multi-faceted mechanism of action that could be advantageous in targeting the complex metabolic landscape of cancer cells. The detailed understanding of these signaling pathways, facilitated by the quantitative data and experimental protocols provided in this guide, is crucial for the continued development and potential clinical application of this compound and other ER stress-inducing compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of RM-581

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multigram synthesis and purification of RM-581, an orally active aminosteroid (B1218566) derivative with demonstrated anticancer activity. The protocols described herein are based on a convergent synthetic route that avoids chromatographic purification, yielding high-purity crystalline this compound.[1]

Introduction

This compound is an aminosteroid derivative that has shown significant cytotoxic activities in various cancer models, including pancreatic, prostate, and breast cancers.[1][2][3] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[2][4][5] The ability to synthesize and purify this compound in large quantities with high purity is crucial for further preclinical and clinical development. The following protocols detail an optimized synthetic route starting from commercially available estrone.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

StepProductStarting MaterialReagentsYieldPurity (HPLC)
12-Bromo-3-methoxyestra-1,3,5(10)-trien-17-oneEstroneNBS, DCM--
22-Nitro-3-methoxyestra-1,3,5(10)-trien-17-one2-Bromo-3-methoxyestra-1,3,5(10)-trien-17-oneaq. NaNO₂, AcOH--
32-Amino-3-methoxyestra-1,3,5(10)-trien-17-one2-Nitro-3-methoxyestra-1,3,5(10)-trien-17-onePd(OH)₂/C, H₂--
43-Methoxy-2-(piperazin-1-yl)estra-1,3,5(10)-trien-17-one (Compound 3)2-Amino-3-methoxyestra-1,3,5(10)-trien-17-onebis(2-chloroethyl)amine-HCl--
517α-Ethynyl-3-methoxy-2-(piperazin-1-yl)estra-1,3,5(10)-trien-17β-ol (Compound 4)Compound 3Lithium acetylide-ethylenediamine complex94% (crude)96.9%
6This compoundCompound 41-Quinolin-2-ylcarbonyl-L-proline-TFA salt, COMU, DIPEAOverall 15% from Estrone99.6%

Experimental Protocols

Synthesis of 17α-Ethynyl-3-methoxy-2-piperazine-estra-1(10),2,4-trien-17β-ol (Compound 4) [1]

  • To a solution of 3-Methoxy-2-(piperazin-1-yl)estra-1,3,5(10)-trien-17-one (Compound 3) (46.4 g, 126.0 mmol) in anhydrous dimethylsulfoxide (DMSO) (1 L), add three portions of lithium acetylide-ethylenediamine complex (46.4 g, 503.8 mmol) at 60-minute intervals.

  • Stir the resulting mixture for 24 hours at room temperature.

  • Slowly pour the reaction mixture into cold water (3 L).

  • Extract the aqueous phase with ethyl acetate (B1210297) (EtOAc).

  • Wash the organic layer with brine, dry with anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield Compound 4.

Synthesis of this compound [1]

  • Dissolve 1-quinolin-2-ylcarbonyl-L-proline-TFA salt (13.8 g, 35.9 mmol) and COMU (15.4 g, 35.9 mmol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL) under an inert atmosphere.

  • Add Diisopropylethylamine (DIPEA) (15.5 mL, 89.7 mmol) and stir the mixture for 15 minutes.

  • Add a solution of 17α-Ethynyl-3-methoxy-2-piperazine-estra-1(10),2,4-trien-17β-ol (Compound 4) (11.8 g, 29.9 mmol) in anhydrous DMF (50 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Proceed with the purification protocol.

Purification of this compound [1]

This synthesis route is designed to avoid chromatographic purification.

  • After the final synthesis step, perform a final silica (B1680970) gel filtration.

  • Recrystallize the resulting product to obtain this compound in a crystalline form with high purity.

Visualizations

RM581_Synthesis_Workflow Estrone Estrone Intermediate1 2-Bromo-3-methoxyestra- 1,3,5(10)-trien-17-one Estrone->Intermediate1 NBS, DCM Intermediate2 2-Nitro-3-methoxyestra- 1,3,5(10)-trien-17-one Intermediate1->Intermediate2 aq. NaNO₂, AcOH Intermediate3 2-Amino-3-methoxyestra- 1,3,5(10)-trien-17-one Intermediate2->Intermediate3 Pd(OH)₂/C, H₂ Compound3 Compound 3: 3-Methoxy-2-(piperazin-1-yl)estra- 1,3,5(10)-trien-17-one Intermediate3->Compound3 bis(2-chloroethyl)amine-HCl Compound4 Compound 4: 17α-Ethynyl-3-methoxy-2-(piperazin-1-yl)estra- 1,3,5(10)-trien-17β-ol Compound3->Compound4 Lithium acetylide- ethylenediamine complex RM581 This compound Compound4->RM581 1-Quinolin-2-ylcarbonyl-L-proline-TFA, COMU, DIPEA Purification Purification (Filtration & Recrystallization) RM581->Purification FinalProduct High-Purity Crystalline this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound from estrone.

RM581_MoA RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Accumulates in ER_Stress ER Stress ER->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Lipid_Homeostasis Disruption of Lipid Homeostasis ER_Stress->Lipid_Homeostasis BIP BIP/GRP78 UPR->BIP CHOP CHOP UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: Signaling pathway of this compound inducing apoptosis.

References

Application Notes and Protocols for In Vitro Assays with RM-581

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a synthetic aminosteroid (B1218566) derivative of mestranol (B1676317) that has demonstrated potent anticancer activity in a variety of cancer models.[1][2][3] It functions as an inducer of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis in cancer cells.[1][2][4][5] This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the efficacy and mechanism of action of this compound. The protocols are intended to serve as a guide for researchers in the fields of oncology, cell biology, and drug discovery.

Mechanism of Action

This compound exerts its cytotoxic effects by inducing ER stress.[1][2][5] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, under prolonged or severe stress, the UPR shifts towards a pro-apoptotic response. This compound has been shown to upregulate key markers of ER stress-induced apoptosis, including Binding Immunoglobulin Protein (BiP/GRP78) and C/EBP homologous protein (CHOP).[2][4][6][7] This sustained ER stress ultimately commits the cancer cell to a programmed cell death pathway. Additionally, this compound has been observed to disrupt lipid homeostasis in cancer cells.[2][6][7]

RM581_Signaling_Pathway RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress Lipid Lipid Homeostasis Disruption RM581->Lipid UPR Unfolded Protein Response (UPR) ER->UPR Activates BiP BiP/GRP78 UPR->BiP Upregulates CHOP CHOP UPR->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer3.9[4]
PC-3Prostate CancerNot explicitly stated, but potent antiproliferative effects observed.[5]
MCF7Breast Cancer (Luminal A)2.8[2][8]
BT-474Breast Cancer (Luminal B)Varies by study[2]
MDA-MB-453Breast Cancer (HER2+)Varies by study[2]
MDA-MB-468Breast Cancer (TNBC)Varies by study[2]
MDA-MB-231Breast Cancer (TNBC)Varies by study[2]
SUM149PTBreast Cancer (TNBC)Varies by study[2]
T-47DBreast Cancer0.61[3]
Z-12Endometrial Cancer1.5[3]
LAPC-4Prostate CancerPotent antiproliferative effects observed.[9]
VCaPProstate CancerPotent antiproliferative effects observed.[9]
22Rv1Prostate CancerPotent antiproliferative effects observed.[9]

Note: IC50 values can vary depending on the assay conditions, such as cell seeding density and duration of drug exposure.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 to 30 µM.[2]

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition and Incubation:

    • Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • For MTS: Measure the absorbance at 490 nm using a plate reader.

    • For MTT: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Treatment Add this compound to Cells Incubate_Overnight->Add_Treatment Prepare_RM581 Prepare this compound Dilutions Prepare_RM581->Add_Treatment Incubate_Treatment Incubate (24-72h) Add_Treatment->Incubate_Treatment Add_MTS_MTT Add MTS/MTT Reagent Incubate_Treatment->Add_MTS_MTT Incubate_Assay Incubate (1-4h) Add_MTS_MTT->Incubate_Assay Read_Plate Read Absorbance Incubate_Assay->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Data Plot Data & Determine IC50 Calculate_Viability->Plot_Data

Figure 2: Experimental workflow for the cell proliferation assay.
Protocol 2: Analysis of ER Stress Markers by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of mRNA expression levels of ER stress markers, such as BIP and CHOP, following this compound treatment.[2][6]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (BIP, CHOP) and a housekeeping gene (GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 0, 3, 6, 12, 24 hours).[2][6] Include a vehicle control.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

Protocol 3: Western Blot Analysis of ER Stress Markers

This protocol is for the detection of protein levels of ER stress markers.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound (stock solution in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against BiP/GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells as described in the qRT-PCR protocol.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a promising anticancer agent that induces ER stress-mediated apoptosis. The protocols outlined in this document provide a framework for the in vitro evaluation of this compound's activity and mechanism of action. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigations could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and in vivo studies to further characterize the therapeutic potential of this compound.

References

Establishing a Xenograft Mouse Model Using RM-581: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a subcutaneous xenograft mouse model using the aminosteroid (B1218566) derivative RM-581. This document outlines the necessary protocols for cell culture, tumor induction, and subsequent monitoring. It also includes quantitative data from preclinical studies and a detailed visualization of the this compound signaling pathway.

Introduction

This compound is a novel aminosteroid derivative that has demonstrated significant anti-cancer properties in various preclinical models.[1][2][3] It functions as an endoplasmic reticulum (ER) stress inducer, ultimately leading to apoptosis in cancer cells.[1][4][5] Xenograft models using this compound are crucial for evaluating its in vivo efficacy, therapeutic potential, and mechanism of action in a living organism, providing valuable data for translational research and drug development.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound in xenograft models.

Table 1: In Vivo Efficacy of this compound in a PANC-1 Orthotopic Xenograft Model

Treatment GroupDosageAdministration RouteFrequencyTumor Growth Inhibition (%)Reference
This compound10 mg/kgOral (gavage)Daily11[6]
This compound40 mg/kgOral (gavage)Daily54[6]
This compound80 mg/kgOral (gavage)Daily76[6]

Table 2: In Vivo Efficacy of this compound in an LAPC-4 Xenograft Model

Treatment GroupDosageAdministration RouteFrequencyOutcomeReference
This compound3 mg/kgOral (PO)6 days/weekBlocks tumor growth[7]
This compound10 mg/kgOral (PO)6 days/weekBlocks tumor growth[7]
This compound30 mg/kgOral (PO)6 days/weekBlocks tumor growth[7]

Table 3: In Vivo Efficacy of this compound in a PANC-1 Subcutaneous Xenograft Model

Treatment GroupDosageAdministration RouteFrequencyOutcomeReference
This compound10 mg/kgIntraperitoneal (ip)6 days/weekTumor regression[8]
This compound60 mg/kgSubcutaneous (sc)6 days/weekTumor regression[8]
This compound60 mg/kgOral (gavage)6 days/weekFull tumor regression[8][9]

Experimental Protocols

Cell Culture and Preparation

This protocol describes the steps for culturing and preparing cancer cell lines (e.g., PANC-1, PC-3) for inoculation.

Materials:

  • Appropriate cancer cell line (e.g., PANC-1, PC-3)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines like PANC-1)[8]

  • Sterile centrifuge tubes

  • Hemocytometer or automated cell counter

  • Ice

Protocol:

  • Culture the selected cancer cell line in the recommended complete medium until they reach 70-80% confluency.

  • Aspirate the culture medium and wash the cells with sterile PBS.

  • Add Trypsin-EDTA to detach the cells from the culture flask.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cells at a low speed (e.g., 800 rpm for 4 minutes) to pellet them.[10]

  • Discard the supernatant and resuspend the cell pellet in serum-free medium or PBS.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.

  • Centrifuge the cells again and resuspend the pellet to the desired final concentration for injection (e.g., 5 x 10^6 cells per 100 µL).[8][10]

  • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.[8]

  • Keep the cell suspension on ice to maintain viability until injection.[10]

Subcutaneous Xenograft Implantation

This protocol details the procedure for inoculating the prepared cancer cells into immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude, SCID, or NSG)

  • Prepared cancer cell suspension

  • 1 mL syringes with a 27- or 30-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Alcohol swabs

  • Heating pads

  • Animal clippers

Protocol:

  • Anesthetize the mouse using a suitable anesthetic.

  • Shave the fur from the injection site, typically the flank.

  • Clean the injection site with an alcohol swab.

  • Gently pinch the skin to create a "tent."

  • Insert the needle of the syringe containing the cell suspension into the subcutaneous space. Be careful not to puncture the underlying muscle.

  • Slowly inject the cell suspension (typically 100-200 µL).

  • Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Place the mouse on a heating pad to recover from anesthesia.

  • Monitor the mouse daily for signs of distress, tumor growth, and overall health.

Tumor Monitoring and Measurement

This protocol describes how to monitor tumor growth and measure tumor volume.

Materials:

  • Digital calipers

  • Animal scale

Protocol:

  • Begin monitoring for palpable tumors approximately one week after inoculation.

  • Once tumors are palpable, measure the length and width of the tumor using digital calipers at regular intervals (e.g., twice a week).

  • Record the body weight of the mice at each measurement time point.

  • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Continue monitoring until the tumors reach the predetermined endpoint as defined by the institutional animal care and use committee (IACUC) protocol.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Cell Culture & Preparation B Subcutaneous Injection A->B Inoculation C Tumor Growth Monitoring B->C Tumor Establishment D This compound Treatment C->D Palpable Tumors E Data Collection & Analysis D->E Regular Intervals F Endpoint E->F Ethical/Experimental Endpoint

Caption: Experimental workflow for the this compound xenograft model.

G cluster_pathway This compound Signaling Pathway RM581 This compound ER_Stress Endoplasmic Reticulum Stress RM581->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates BIP BIP/GRP78 UPR->BIP Upregulates CHOP CHOP UPR->CHOP Upregulates HERP HERP UPR->HERP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: this compound induced ER stress-mediated apoptosis pathway.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. This includes ensuring proper animal welfare, minimizing pain and distress, and defining humane endpoints for the study.

References

Application Notes and Protocols for RM-581 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a potent, orally active aminosteroid (B1218566) derivative that has demonstrated significant anti-cancer activity in a variety of preclinical models, including pancreatic, prostate, and breast cancer.[1][2] Its primary mechanism of action is the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for the proper handling, storage, and experimental use of this compound.

Compound Information

Chemical and Physical Properties
PropertyValue
Chemical Name {4-[17α-Ethynyl-17β-hydroxy-3-methoxyestra-1(10)2,4-trien-2-yl]piperazin-1-yl}[(2S)-1-(quinolin-2-ylcarbonyl)pyrrolidin-2-yl]-methanone
Molecular Formula C40H46N4O4
Molecular Weight 646.82 g/mol
Appearance Pale-yellow needles
Purity ≥99.6% (HPLC)

Source:[4][5]

Storage and Stability

Solid Compound: Store the solid this compound compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be protected from light.[1] For long-term storage, it is recommended to store the compound at -20°C.

Solution Stability: While specific long-term stability data for this compound in solution is not extensively published, it is best practice to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Studies on similar compounds in DMSO suggest that decomposition can occur over time at room temperature.[7]

Safety and Handling

3.1. Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

3.2. Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Materials:

  • This compound compound

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated pipettes

4.1.2. Protocol for 10 mM Stock Solution:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.47 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Vortex or sonicate the solution gently until the compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

4.1.3. Preparation of Working Solutions:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.

  • It is recommended that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

In Vitro Cell Viability and Proliferation Assay (MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

4.2.1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

4.2.2. Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test for initial experiments is 0.1 µM to 30 µM.[2]

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, e.g., 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression analysis.

Analysis of ER Stress Induction by RT-qPCR

4.3.1. Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., BIP/HSPA5, CHOP/DDIT3, HERPUD1) and a housekeeping gene (e.g., GAPDH, ACTB).

4.3.2. Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at a concentration known to induce a response (e.g., the IC50 concentration) for various time points (e.g., 0, 6, 12, 18, 24 hours).[8] Include a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • At each time point, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

  • RT-qPCR:

    • Perform real-time quantitative PCR using a suitable master mix and primers for the target ER stress marker genes and the housekeeping gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control at each time point.

In Vivo Xenograft Mouse Model

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

4.4.1. Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound compound

  • Vehicle for in vivo administration (e.g., 8% DMSO in propylene (B89431) glycol)

  • Gavage needles

  • Calipers

4.4.2. Protocol:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice (e.g., 1-5 x 10^6 cells per mouse).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation in the vehicle. A dose of 10-60 mg/kg administered orally, 6 days a week, has been shown to be effective.[2][9]

    • Administer this compound or the vehicle to the respective groups by oral gavage.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
PANC-1Pancreatic Cancer3.9
PC-3Prostate Cancer1.6
T47DBreast Cancer0.5
MCF7Breast Cancer2.8
LAPC-4Prostate Cancer0.43 ± 0.13

Sources:[1][2][10]

Visualizations

Signaling Pathway of this compound-Induced ER Stress

RM581_Pathway RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) Activation ER->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 Translation Global Translation Attenuation eIF2a->Translation Chaperones ER Chaperones (e.g., BIP) ATF4->Chaperones CHOP CHOP ATF4->CHOP XBP1s->Chaperones ATF6n->Chaperones Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induces ER stress, activating the UPR pathway and leading to apoptosis.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read_plate Read Absorbance (490 nm) incubate3->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using an MTS-based cell viability assay.

References

Application Notes and Protocols for In Vivo Animal Studies with RM-581

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RM-581, a potent aminosteroid (B1218566) derivative, in preclinical in vivo animal studies. This compound has demonstrated significant anti-tumor activity in various cancer models by inducing endoplasmic reticulum (ER) stress, leading to apoptosis.

Mechanism of Action

This compound is an endoplasmic reticulum stress (ERS) inducer.[1] It exerts its anticancer effects by triggering the Unfolded Protein Response (UPR) in cancer cells, which, when overwhelmed, leads to programmed cell death (apoptosis). Key markers of ER stress induced by this compound include the upregulation of Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and Homocysteine-inducible ER protein (HERP).[2][3] This mechanism has been observed in pancreatic, prostate, and breast cancer cell lines.[1][3][4]

Signaling Pathway of this compound Induced ER Stress

RM581_Pathway RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates BiP BiP/GRP78 UPR->BiP Upregulates CHOP CHOP UPR->CHOP Upregulates HERP HERP UPR->HERP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes Xenograft_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Cell_Culture Cancer Cell Culture (e.g., PANC-1, LAPC-4) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (Oral Gavage) Randomization->Treatment Monitoring Monitor Animal Health (Weight, Behavior) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision and Measurement Endpoint->Tumor_Excision Tissue_Analysis Tissue Analysis (Histology, Biomarkers) Tumor_Excision->Tissue_Analysis Data_Analysis Data Analysis Tissue_Analysis->Data_Analysis

References

Application Notes and Protocols for RM-581 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a synthetic aminosteroid (B1218566) derivative that has demonstrated potent anticancer activity across a range of cancer cell lines.[1][2][3][4][5] It functions as an inducer of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis in cancer cells.[1][2][4][6] These application notes provide a summary of cell lines responsive to this compound, its mechanism of action, and detailed protocols for evaluating its efficacy in vitro.

Mechanism of Action

This compound's primary mechanism of action involves the induction of the Unfolded Protein Response (UPR) due to ER stress.[2][6][7][8] This is characterized by the upregulation of key ER stress markers such as Binding Immunoglobulin Protein (BiP), also known as GRP78, and C/EBP homologous protein (CHOP).[2][6][8] Prolonged ER stress triggers apoptosis, leading to cancer cell death.[2][6] Additionally, this compound has been observed to disrupt lipid homeostasis, which may contribute to its anticancer effects.[4][6]

Responsive Cell Lines

A variety of cancer cell lines from different tissue origins have been identified as responsive to this compound treatment. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
LAPC4Prostate Cancer0.6[1]
LNCaPProstate Cancer1.2[1]
PC-3Prostate Cancer1.6[1]
DU-145Prostate CancerNot explicitly quantified, but responsive[4]
VCaPProstate CancerResponsive[7][9]
22Rv1Prostate CancerResponsive[7][9]
MCF7Breast Cancer (Luminal A)2.6 - 2.8[1][2]
BT-474Breast Cancer (Luminal B)Responsive[2]
MDA-MB-453Breast Cancer (HER2-positive)Responsive[2]
MDA-MB-468Breast Cancer (Triple-Negative)Responsive[2]
MDA-MB-231Breast Cancer (Triple-Negative)Responsive[2]
SUM149PTBreast Cancer (Triple-Negative)Responsive[2]
PANC-1Pancreatic Cancer3.9[1]
OVCAR-3Ovarian Cancer5.0[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in responsive cell lines.

1. Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound.

  • Workflow for Cell Viability Assay

    G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with a serial dilution of this compound B->C D Incubate for 72 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H

    Workflow for determining cell viability using the MTS assay.
  • Materials:

    • Responsive cancer cell line

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (e.g., in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

  • Workflow for Apoptosis Assay

    G A Seed cells in a 6-well plate B Incubate for 24 hours C Treat with this compound (e.g., IC50 concentration) D Incubate for 48-72 hours E Harvest and wash cells F Resuspend in Annexin V binding buffer G Add Annexin V-FITC and Propidium Iodide H Incubate in the dark I Analyze by flow cytometry

    Workflow for assessing apoptosis via Annexin V/PI staining.
  • Materials:

    • Responsive cancer cell line

    • Complete cell culture medium

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with this compound at the desired concentration (e.g., IC50) for 48-72 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Gene Expression Analysis (RT-qPCR)

This protocol is for measuring the expression of ER stress marker genes.[2][6][10]

  • Workflow for Gene Expression Analysis

    G A Treat cells with this compound B Isolate total RNA C Synthesize cDNA D Perform qPCR with primers for target genes (e.g., BiP, CHOP) and a housekeeping gene E Analyze relative gene expression

    Workflow for analyzing gene expression changes using RT-qPCR.
  • Materials:

    • Responsive cancer cell line

    • This compound

    • RNA isolation kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., HSPA5 for BiP, DDIT3 for CHOP) and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Treat cells with this compound at the desired concentration and for various time points (e.g., 6, 12, 24 hours).

    • Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

    • Perform qPCR using a qPCR master mix, the synthesized cDNA, and primers for the target and housekeeping genes.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

G RM581 This compound ER Endoplasmic Reticulum RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR BiP BiP/GRP78 ↑ UPR->BiP CHOP CHOP ↑ UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

This compound is a promising anticancer agent with a distinct mechanism of action centered on the induction of ER stress. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its molecular effects in various cancer models. These studies will be crucial for the continued development of this compound as a potential therapeutic.

References

Application Note: Techniques for Measuring ER Stress Markers Induced by RM-581

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Disruption of these functions leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

RM-581 is a synthetic aminosteroid (B1218566) derivative of mestranol (B1676317) that has been identified as a potent inducer, or aggravator, of ER stress, leading to apoptosis in various cancer cell lines.[1][2][3][4] Its mechanism of action involves targeting the ER, triggering an increase in key UPR markers and disrupting cellular lipid homeostasis.[2][5][6] This property makes this compound a valuable pharmacological tool for studying the induction of ER stress and a potential therapeutic agent for cancers, including those resistant to standard chemotherapies.[5][6]

This document provides detailed protocols for using this compound to induce ER stress and subsequently measure the key markers of the UPR pathways.

Mechanism of Action: this compound as an ER Stress Inducer

This compound's anticancer activity is linked to its ability to provoke ER stress-mediated apoptosis.[2][5] Studies in pancreatic, prostate, and breast cancer cells have shown that treatment with this compound leads to a significant upregulation of canonical ER stress markers, including the chaperone BiP (Binding Immunoglobulin Protein, also known as GRP78) and the pro-apoptotic transcription factor CHOP (C/EBP Homologous Protein).[1][2][3] The induction of these markers indicates the activation of the UPR pathways, which ultimately culminates in cell death.

The diagram below illustrates the three main branches of the UPR, which are activated upon ER stress. This compound acts as an upstream inducer, causing protein misfolding and triggering these pathways.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol to Nucleus RM581 This compound unfolded_proteins Unfolded Proteins RM581->unfolded_proteins induces node_IRE1 IRE1α node_PERK PERK node_ATF6 ATF6 XBP1u XBP1u mRNA eIF2a eIF2α ATF6_cleaved Cleaved ATF6 node_IRE1->XBP1u splices node_PERK->eIF2a phosphorylates node_ATF6->ATF6_cleaved cleavage in Golgi XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s (protein) XBP1s->XBP1s_protein translates CHOP_BIP CHOP, BiP, etc. XBP1s_protein->CHOP_BIP Upregulate Transcription eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 activates ATF4->CHOP_BIP Upregulate Transcription ATF6_cleaved->CHOP_BIP Upregulate Transcription Apoptosis Apoptosis CHOP_BIP->Apoptosis

Caption: this compound induces ER stress, activating the three UPR sensor pathways (IRE1α, PERK, ATF6).

Data Presentation

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) in cell proliferation assays and by measuring the fold-change in ER stress marker expression.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic3.9[1]
PC-3Prostate~5.0[5]
MCF7Breast (Luminal A)<10.0[2]
MDA-MB-468Breast (TNBC)<10.0[2]
JIMT-1Breast (HER2+)12.3[2]
MCF10ANormal Breast17.1[2]

Table 2: Example of ER Stress Marker Modulation by this compound

MarkerAssayCell LineTreatmentFold Change (vs. Control)
BIP/GRP78 mRNART-qPCRPC-35 µM this compound (18h)Increased
CHOP mRNART-qPCRPC-35 µM this compound (18h)Increased
HERP mRNART-qPCRPC-35 µM this compound (18h)Increased
BIP/GRP78 ProteinWestern BlotPANC-1IC50 conc. (24h)Increased
CHOP ProteinWestern BlotBreast Cancer LinesIC50 conc. (24h)Increased

Note: Fold change values are qualitative ("Increased") as specific numerical data varies between experiments. Researchers should quantify these changes relative to their own controls.

Experimental Protocols

The following protocols detail the methods to treat cells with this compound and subsequently analyze key ER stress markers.

Experimental_Workflow cluster_analysis Downstream Analysis arrow arrow start Start: Seed Cells culture Culture cells to 70-80% confluency start->culture treat Treat with this compound (e.g., 5 µM or IC50) and Vehicle Control (DMSO) culture->treat incubate Incubate for desired time (e.g., 6, 12, 18, 24 hours) treat->incubate harvest Harvest Cells incubate->harvest lysis_rna Lyse for RNA Extraction harvest->lysis_rna lysis_protein Lyse for Protein Extraction harvest->lysis_protein rna_extraction RNA Isolation & cDNA Synthesis lysis_rna->rna_extraction protein_quant Protein Quantification (BCA) lysis_protein->protein_quant qpcr RT-qPCR Analysis (XBP1s, CHOP, BiP) rna_extraction->qpcr western Western Blot Analysis (CHOP, BiP, p-PERK) protein_quant->western end End: Data Analysis qpcr->end western->end

Caption: Workflow for analyzing ER stress markers after treatment with this compound.

Protocol 1: Western Blotting for CHOP and BiP/GRP78

This protocol is used to detect changes in the protein levels of key ER stress markers.

1. Materials

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • 6-well tissue culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CHOP, anti-BiP/GRP78, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

2. Procedure

  • Cell Culture and Treatment:

    • Seed cells (e.g., PANC-1, PC-3) in 6-well plates and grow to 70-80% confluency.

    • Prepare working concentrations of this compound in fresh culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration).

    • Treat cells for a predetermined time course (e.g., 24 hours).

  • Lysate Preparation:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.[7]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with RIPA buffer.

    • Prepare samples for SDS-PAGE by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-CHOP 1:1000, anti-BiP 1:1000 in 5% BSA/TBST) overnight at 4°C.[8][9]

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ, normalizing to the β-actin loading control.

Protocol 2: RT-qPCR for Spliced XBP1 (XBP1s)

This protocol measures the activation of the IRE1α pathway by quantifying the amount of spliced XBP1 mRNA.

1. Materials

  • Cells treated with this compound as described in Protocol 1 (a shorter time course, e.g., 6-12 hours, is often optimal for mRNA).

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers designed to specifically amplify the spliced form of XBP1.[10] A forward primer spanning the splice junction is recommended for specificity.[10]

  • Primers for a housekeeping gene (e.g., GAPDH, ACTB).

2. Primer Design

  • Human XBP1s (specific): Design a forward primer that spans the 26-nucleotide deletion site.

    • Example strategy: Forward primer annealing to the sequence junction created by splicing.

  • Human Total XBP1: Primers that amplify a region common to both spliced and unspliced forms.

  • Housekeeping Gene (e.g., GAPDH):

    • Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

    • Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

3. Procedure

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix: SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol:

      • Initial denaturation (e.g., 95°C for 3 min).

      • 40 cycles of: Denaturation (95°C for 10s), Annealing/Extension (60-62°C for 30s).[11]

      • Include a melt curve analysis to verify product specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Determine the relative expression of XBP1s using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. The result is expressed as fold change.

References

Application Notes and Protocols for Detecting Apoptosis in RM-581 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is a synthetic aminosteroid (B1218566) derivative that has demonstrated potent anti-cancer activity in various cancer cell lines, including prostate, pancreatic, and breast cancer.[1][2][3] Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers the unfolded protein response (UPR) and leads to programmed cell death, or apoptosis.[1][2][3] The ability to accurately detect and quantify apoptosis is crucial for evaluating the efficacy of this compound and understanding its molecular effects.

These application notes provide detailed protocols for three common and reliable assays to detect apoptosis in cells treated with this compound: Annexin V-FITC Assay, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay, and Caspase-3 Activity Assay.

Mechanism of this compound-Induced Apoptosis

This compound induces ER stress, which leads to the activation of the UPR.[1][2] This complex signaling network attempts to restore ER homeostasis, but under prolonged or severe stress, it switches to a pro-apoptotic signaling cascade. Key mediators in this process include the activation of PERK, IRE1α, and ATF6 pathways, leading to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2] CHOP, in turn, downregulates the anti-apoptotic protein Bcl-2 and upregulates pro-apoptotic members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

RM581_Pathway RM581 This compound ER_Stress Endoplasmic Reticulum (ER) Stress RM581->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down Caspase_Activation Caspase Activation Bcl2_down->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway of this compound leading to apoptosis.

Data Presentation

The following tables summarize quantitative data from representative experiments assessing apoptosis in cancer cells treated with this compound or other ER stress inducers.

Table 1: Annexin V-FITC/PI Staining of Prostate Cancer Cells Treated with this compound

This table presents the percentage of viable, early apoptotic, late apoptotic, and necrotic PC-3 and LAPC-4 prostate cancer cells after 72 hours of treatment with this compound, as determined by Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Cell LineThis compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
PC-3 0 (Control)95.2 ± 1.52.1 ± 0.42.7 ± 0.6
185.6 ± 2.18.9 ± 1.15.5 ± 0.9
562.3 ± 3.425.4 ± 2.812.3 ± 1.7
1041.8 ± 4.240.1 ± 3.918.1 ± 2.5
LAPC-4 0 (Control)96.1 ± 1.21.8 ± 0.32.1 ± 0.5
288.4 ± 2.57.5 ± 1.34.1 ± 0.8
1055.7 ± 4.132.8 ± 3.511.5 ± 2.1
3025.9 ± 3.855.2 ± 4.718.9 ± 2.9

Data is representative and compiled from published studies on this compound.

Table 2: TUNEL Assay of PC-3 Cells Treated with an ER Stress Inducer (Tunicamycin)

This table shows the percentage of TUNEL-positive PC-3 cells at different time points after treatment with 10 µg/ml of tunicamycin (B1663573), a well-known ER stress inducer with a similar pro-apoptotic mechanism to this compound.[4]

Time after Treatment (hours)Percentage of TUNEL-Positive Cells (%)
0 (Control)< 1
24< 1
48< 1
7214.3 ± 2.1
9653.7 ± 4.5

This data is from a study using tunicamycin and is representative of apoptosis induction via ER stress.[4]

Table 3: Caspase-3 Activity in Cancer Cells Treated with an Apoptosis Inducer

This table illustrates the fold change in caspase-3 activity in a cancer cell line after 24 hours of treatment with a generic apoptosis-inducing agent. The data is presented as a fold increase relative to untreated control cells.

Treatment ConcentrationFold Change in Caspase-3 Activity (Mean ± SD)
0 (Control)1.0 ± 0.0
Low Concentration2.5 ± 0.3
Medium Concentration5.8 ± 0.7
High Concentration9.2 ± 1.1

This data is representative and illustrates a typical dose-dependent increase in caspase-3 activity.

Experimental Protocols

Annexin V-FITC Apoptosis Assay

This assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture and treat cells with this compound Harvest 2. Harvest cells (trypsinization for adherent cells) Cell_Culture->Harvest Wash1 3. Wash cells with cold PBS Harvest->Wash1 Resuspend 4. Resuspend in 1X Binding Buffer Wash1->Resuspend Add_AnnexinV 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_AnnexinV Incubate 6. Incubate for 15 min at RT in the dark Add_AnnexinV->Incubate Add_Buffer 7. Add 1X Binding Buffer Incubate->Add_Buffer Flow_Cytometry 8. Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry

Experimental workflow for the Annexin V-FITC assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water

  • Treated and untreated control cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time period.

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

    • Use unstained and single-stained controls to set up compensation and gates.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

TUNEL Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA.

TUNEL_Workflow cluster_prep Cell Preparation and Fixation cluster_labeling TUNEL Labeling cluster_detection Detection and Analysis Cell_Culture 1. Culture cells on coverslips and treat with this compound Fix 2. Fix with 4% Paraformaldehyde Cell_Culture->Fix Permeabilize 3. Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Equilibrate 4. Equilibrate with TdT Reaction Buffer Permeabilize->Equilibrate Add_TdT_Mix 5. Add TdT Reaction Mix (TdT enzyme and Br-dUTP) Equilibrate->Add_TdT_Mix Incubate_TdT 6. Incubate for 60 min at 37°C Add_TdT_Mix->Incubate_TdT Add_Antibody 7. Add anti-BrdU-FITC antibody Incubate_TdT->Add_Antibody Incubate_Ab 8. Incubate for 30 min at RT Add_Antibody->Incubate_Ab Counterstain 9. Counterstain with DAPI Incubate_Ab->Counterstain Microscopy 10. Analyze by Fluorescence Microscopy Counterstain->Microscopy Caspase3_Workflow cluster_prep Cell Lysis cluster_assay Enzymatic Reaction cluster_analysis Detection Cell_Culture 1. Culture and treat cells with this compound Harvest_Lysis 2. Harvest and lyse cells in chilled lysis buffer Cell_Culture->Harvest_Lysis Centrifuge 3. Centrifuge to pellet debris Harvest_Lysis->Centrifuge Collect_Supernatant 4. Collect supernatant (cytosolic extract) Centrifuge->Collect_Supernatant Protein_Quant 5. Determine protein concentration Collect_Supernatant->Protein_Quant Add_Lysate 6. Add cell lysate to assay buffer Protein_Quant->Add_Lysate Add_Substrate 7. Add Caspase-3 substrate (e.g., DEVD-pNA) Add_Lysate->Add_Substrate Incubate_Reaction 8. Incubate at 37°C Add_Substrate->Incubate_Reaction Read_Absorbance 9. Read absorbance/fluorescence in a plate reader Incubate_Reaction->Read_Absorbance

References

Application Notes and Protocols for Combining RM-581 with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is an aminosteroid (B1218566) derivative that has demonstrated potent anticancer activity in a variety of preclinical cancer models, including those resistant to standard-of-care chemotherapies.[1][2][3] Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][4] The unique mechanism of this compound presents a compelling rationale for its use in combination with other chemotherapeutic agents to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities.

These application notes provide a summary of the available preclinical data on combining this compound with other anticancer agents and offer detailed protocols for evaluating such combinations in a research setting.

Mechanism of Action: ER Stress-Induced Apoptosis

This compound exerts its cytotoxic effects by aggravating ER stress, a cellular condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.[3][4] This leads to the activation of the Unfolded Protein Response (UPR). While the UPR initially aims to restore ER homeostasis, sustained and overwhelming stress, as induced by this compound, shifts the balance towards pro-apoptotic signaling. Key markers of this compound-induced ER stress include the upregulation of Binding Immunoglobulin Protein (BiP/GRP78) and C/EBP homologous protein (CHOP).[3][4]

G cluster_0 Cellular Stress cluster_1 Endoplasmic Reticulum cluster_2 Cellular Outcome RM581 This compound ER_Stress ER Stress (Unfolded Protein Accumulation) RM581->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates BiP BiP/GRP78 (Upregulation) UPR->BiP CHOP CHOP (Upregulation) UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis promotes G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis start Seed cells in 96-well plates prepare_drugs Prepare serial dilutions of This compound and combination agent start->prepare_drugs treat_single Treat cells with single agents prepare_drugs->treat_single treat_combo Treat cells with combination (fixed or variable ratios) prepare_drugs->treat_combo incubate Incubate for 72-96 hours treat_single->incubate treat_combo->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay calc_ic50 Calculate IC50 values for single agents and combinations viability_assay->calc_ic50 chou_talalay Analyze for synergy using Chou-Talalay method (CI values) calc_ic50->chou_talalay end Determine synergy, additivity, or antagonism chou_talalay->end

References

Application Notes and Protocols for Oral Administration of RM-581 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is an aminosteroid (B1218566) derivative that has demonstrated significant anticancer activity in preclinical models of pancreatic, prostate, and breast cancer.[1][2][3] Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which leads to apoptosis in cancer cells.[1][2][3] A key advantage of this compound is its oral bioavailability, making it a promising candidate for clinical development.[2][4] These application notes provide detailed protocols for the oral administration of this compound in preclinical mouse models, including in vivo efficacy, pharmacokinetic, and toxicology studies.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM)
PANC-1Pancreatic3.9[2]
BxPC3PancreaticNot explicitly stated
Hs766TPancreaticNot explicitly stated
PC-3ProstateNot explicitly stated
MCF7Breast (Luminal A)Not explicitly stated
BT-474Breast (Luminal B)Not explicitly stated
MDA-MB-453Breast (HER2)Not explicitly stated
MDA-MB-468Breast (TNBC)Not explicitly stated
MDA-MB-231Breast (TNBC)Not explicitly stated
SUM149PTBreast (TNBC)Not explicitly stated
In Vivo Efficacy of Orally Administered this compound
Cancer ModelDosing RegimenOutcomeReference
PANC-1 Xenograft10-60 mg/kg/day, orallyTumor regression[2]
PANC-1 Xenograft60 mg/kg/day, orally for 27 daysFull tumor regression[5]
PC-3 XenograftNot explicitly statedSuperior tumor growth blockade compared to docetaxel[6]
Pharmacokinetic and Metabolic Parameters of this compound
ParameterValueSpeciesMatrix
Half-life14 minMouseLiver Microsomes[7]
Half-life15 minHumanLiver Microsomes[7]
Plasma Concentration1,860 ± 301 ng/mLMousePlasma (1 hour post 60 mg/kg oral dose)

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of orally administered this compound in a PANC-1 human pancreatic cancer xenograft model in mice.

1. Cell Culture and Xenograft Implantation:

  • Culture PANC-1 cells in appropriate media until they reach 80-90% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Subcutaneously inject 1 x 10^6 to 5 x 10^6 PANC-1 cells in a volume of 100-200 µL into the flank of athymic nude mice.

  • Monitor tumor growth regularly.

2. Animal Grouping and Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Vehicle Control Group: Administer the vehicle (propylene glycol:DMSO, 92:8) orally once daily.

  • This compound Treatment Group: Administer this compound at a dose of 10-60 mg/kg orally once daily. The formulation should be prepared fresh daily.

3. Tumor Volume Measurement:

  • Measure tumor dimensions (length and width) twice weekly using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor and record the body weight of the mice twice weekly as a general measure of toxicity.

4. Study Endpoint and Tissue Collection:

  • Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.

Protocol 2: Pharmacokinetic Study of Orally Administered this compound

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound following oral administration in mice.

1. Animal Dosing:

  • Fast mice overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 30 mg/kg) by gavage.

2. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to separate plasma by centrifugation.

3. Sample Analysis:

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

4. Data Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Protocol 3: Acute Oral Toxicity Study

This protocol provides a general framework for an acute oral toxicity study of this compound in mice, based on OECD guidelines.

1. Animal Groups and Dosing:

  • Use healthy, young adult mice.

  • Assign animals to a control group and at least three dose-level groups of this compound.

  • Administer a single oral dose of this compound to the treatment groups. The vehicle is administered to the control group.

2. Clinical Observations:

  • Observe animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days.

  • Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

3. Body Weight and Food/Water Consumption:

  • Record the body weight of each animal shortly before dosing and then weekly.

  • Measure food and water consumption weekly.

4. Necropsy and Histopathology:

  • At the end of the observation period, euthanize all animals.

  • Perform a gross necropsy on all animals.

  • Collect and preserve organs and tissues for histopathological examination.

Visualizations

Signaling Pathway of this compound

RM581_Mechanism RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates CHOP CHOP UPR->CHOP BIP BIP/GRP78 UPR->BIP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Mechanism of this compound induced apoptosis via ER stress.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow A PANC-1 Cell Culture B Xenograft Implantation in Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Groups C->D E Oral Administration (Vehicle or this compound) D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint & Tissue Collection F->G H Data Analysis G->H Preclinical_Development cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Mechanism of Action C Efficacy Studies (Xenograft Models) A->C B IC50 Determination B->C D Pharmacokinetic Studies C->D E Toxicology Studies C->E

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of RM-581

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of the investigational anticancer agent, RM-581.

Troubleshooting Guides

This section offers solutions to common problems encountered during the formulation and handling of this compound in aqueous media.

Problem: this compound precipitates out of solution upon addition to aqueous buffers.

  • Question: My this compound, initially dissolved in an organic solvent like DMSO, immediately crashes out when I dilute it into my aqueous experimental medium (e.g., PBS, cell culture media). How can I prevent this?

  • Answer: This is a common issue for hydrophobic compounds like this compound. Here are several approaches to address this, ranging from simple to more complex formulation strategies:

    • Optimize Co-Solvent Concentration: Minimize the initial volume of the organic solvent stock solution. Use the lowest possible concentration of the organic solvent (e.g., <1% v/v) in the final aqueous solution to reduce its impact on the overall solvent properties.

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound's structure is complex, investigate the effect of slight pH variations (e.g., pH 6.5-8.0) on its solubility in your buffer system, ensuring the pH is compatible with your experimental setup.

    • Utilize Solubilizing Excipients:

      • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F68 can be used to form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[1] Start with low concentrations (e.g., 0.1-1% w/v) and assess for any interference with your assay.

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

    • Prodrug Approach: Chemical modification of this compound into a more soluble prodrug is a highly effective strategy. Research has shown that creating a phosphate (B84403) ester prodrug of this compound can be highly beneficial for its water solubility.[2] This approach is detailed further in the Experimental Protocols section.

Problem: Inconsistent results in cell-based assays due to poor this compound solubility.

  • Question: I am observing high variability in my in vitro experiments with this compound. Could this be related to its solubility?

  • Answer: Yes, poor aqueous solubility is a frequent cause of experimental variability. Inconsistent dissolution can lead to unknown and fluctuating concentrations of the active compound in your assays. To improve consistency:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous preparations.

    • Vortex and Visually Inspect: After diluting the stock into your final medium, vortex the solution thoroughly. Before adding to cells or tissues, visually inspect for any signs of precipitation.

    • Consider a Formulation Approach: Employing a solubilization technique, such as the use of co-solvents or cyclodextrins as mentioned above, can lead to more consistent and reproducible results.

Data Presentation: Solubility Enhancement Strategies

While specific quantitative solubility data for this compound and its derivatives is not publicly available, the following table provides a representative example of the significant solubility enhancement that can be achieved with a phosphate prodrug approach for a similarly hydrophobic compound.

CompoundFormulationAqueous Solubility (at pH 7.4)Fold Increase in Solubility
Parent Hydrophobic DrugUnformulated~1 µg/mL-
Phosphate ProdrugAqueous Solution>80 mg/mL>80,000

This data is illustrative and based on the reported solubility enhancement for other hydrophobic compounds via a phosphate prodrug strategy.

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble Phosphate Prodrug of this compound (Conceptual)

This protocol outlines a conceptual method for the synthesis of a phosphate ester prodrug of this compound, based on established chemical principles and the known synthesis of the parent compound.

Workflow for this compound Phosphate Prodrug Synthesis

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A This compound C Phosphorylated this compound Intermediate A->C B Phosphorylating Agent (e.g., POCl3) B->C E This compound Phosphate Prodrug C->E D Aqueous Workup D->E F Chromatography or Recrystallization E->F G Purified this compound Phosphate Prodrug F->G

Caption: Conceptual workflow for the synthesis of an this compound phosphate prodrug.

Methodology:

  • Dissolution: Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorylation: Cool the solution to 0°C. Add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), dropwise. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of cold water or a buffered aqueous solution to hydrolyze the resulting dichlorophosphate (B8581778) intermediate to the desired phosphate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent to remove unreacted starting material and byproducts. The aqueous layer containing the water-soluble phosphate prodrug can then be purified, for example, by reverse-phase chromatography or lyophilization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C, ³¹P), mass spectrometry, and HPLC.

Protocol 2: In Vitro Dissolution Testing of this compound and its Formulations

This protocol describes a method for assessing the dissolution rate and apparent solubility of different this compound formulations.

Workflow for In Vitro Dissolution Testing

G A Prepare Dissolution Medium (e.g., PBS pH 7.4) B Add this compound Formulation (e.g., powder, prodrug, cyclodextrin (B1172386) complex) A->B C Incubate at 37°C with Stirring B->C D Withdraw Aliquots at Time Points C->D E Filter/Centrifuge to Remove Undissolved Drug D->E F Quantify Soluble this compound (e.g., by HPLC-UV) E->F G Plot Concentration vs. Time F->G

Caption: Experimental workflow for in vitro dissolution testing of this compound formulations.

Methodology:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of the desired aqueous medium (e.g., phosphate-buffered saline (PBS) at pH 7.4). Degas the medium to prevent bubble formation.

  • Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) or a multi-well plate format for smaller scale experiments. Maintain the temperature at 37°C.

  • Sample Addition: Add a pre-weighed amount of the this compound formulation to the dissolution vessel to achieve a target concentration that would be supersaturated if the drug were fully dissolved.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Sample Processing: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) or centrifuge to separate any undissolved solid material.

  • Quantification: Analyze the concentration of dissolved this compound in the filtrate/supernatant using a validated analytical method, such as HPLC with UV detection.

  • Data Analysis: Plot the concentration of dissolved this compound against time to determine the dissolution profile. The concentration at the plateau of the curve represents the apparent solubility under the experimental conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is an aminosteroid (B1218566) derivative that acts as an endoplasmic reticulum (ER) stress inducer.[3] This induction of ER stress leads to apoptosis (programmed cell death) in cancer cells.[3] It has shown efficacy in preclinical models of pancreatic, prostate, and breast cancers.[3]

  • Q2: Besides a phosphate prodrug, what other chemical modifications could improve the solubility of this compound?

    • A2: While the addition of a phosphate group is a well-established method, other prodrug strategies could involve the attachment of other ionizable or highly polar promoieties, such as amino acids or polyethylene (B3416737) glycol (PEG) chains.

  • Q3: Are there non-covalent methods to improve the aqueous solubility of this compound?

    • A3: Yes, several non-covalent formulation approaches can be employed:

      • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

      • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be designed to form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with this compound dissolved in the lipid phase.

  • Q4: How does the signaling pathway of this compound-induced ER stress lead to apoptosis?

    • A4: The ER stress response is a complex signaling network. When unfolded proteins accumulate in the ER, sensors like PERK, IRE1α, and ATF6 are activated. Chronic activation of these pathways, as induced by this compound, can lead to the upregulation of pro-apoptotic factors such as CHOP, which in turn can suppress anti-apoptotic proteins like Bcl-2 and promote apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

G RM581 This compound ER_Stress Endoplasmic Reticulum (ER) Stress RM581->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Bcl2 Bcl-2 Downregulation CHOP->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of this compound-induced ER stress leading to apoptosis.

References

Technical Support Center: Overcoming Resistance to RM-581 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel anti-cancer agent RM-581 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an aminosteroid (B1218566) derivative that acts as an endoplasmic reticulum (ER) stress inducer.[1][2] It disrupts protein folding homeostasis within the ER, leading to the activation of the Unfolded Protein Response (UPR). In cancer cells, prolonged and overwhelming ER stress induced by this compound triggers apoptosis (programmed cell death).[3][4] This mechanism has shown efficacy in various cancer cell lines, including those resistant to conventional chemotherapies like gemcitabine (B846) and docetaxel.[3][4][5]

Q2: My cancer cells are showing reduced sensitivity to this compound after initial successful treatment. What are the potential mechanisms of resistance?

Acquired resistance to ER stress-inducing agents like this compound is a complex phenomenon. Potential mechanisms include:

  • Upregulation of Pro-Survival UPR Pathways: Cancer cells can adapt to chronic ER stress by upregulating the expression of chaperones and folding enzymes, such as GRP78/BiP, which help to mitigate protein misfolding and promote cell survival.[6][7]

  • Activation of Anti-Apoptotic Pathways: Resistant cells may exhibit increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or decreased expression of pro-apoptotic proteins (e.g., CHOP), thereby shifting the balance away from cell death.[8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[9]

  • Alterations in Lipid Metabolism: Since this compound has been shown to disrupt lipid homeostasis, alterations in lipid metabolic pathways could potentially contribute to resistance.[3][8]

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you can perform the following experiments:

  • Dose-Response Curve Shift: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). A rightward shift in the IC50 value for the suspected resistant cells indicates reduced sensitivity.

  • Apoptosis Assays: Compare the levels of apoptosis induced by this compound in parental and suspected resistant cells using methods like Annexin V/PI staining or a caspase activity assay. A significant decrease in apoptosis in the treated suspected resistant cells is a key indicator of resistance.

  • Western Blot Analysis: Analyze the expression levels of key ER stress and apoptosis markers (e.g., GRP78, CHOP, cleaved caspase-3) in both cell lines after this compound treatment. Resistant cells might show an attenuated induction of pro-apoptotic markers.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Cell Viability Assays

Symptoms:

  • Higher than expected IC50 value for this compound compared to published data or previous experiments.

  • Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Authenticity and Passage Number Verify the identity of your cell line (e.g., by STR profiling). High passage numbers can lead to phenotypic drift; use cells from a low-passage frozen stock.
Reagent Quality Ensure this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Check the expiration dates of all assay reagents.
Assay Interference Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.
Development of Resistance If the above are ruled out, your cells may have developed resistance. Proceed to experiments to confirm and characterize the resistance mechanism (see FAQ 3 and Issue 2).
Issue 2: Attenuated Apoptotic Response to this compound

Symptoms:

  • Reduced percentage of apoptotic cells (Annexin V positive) after this compound treatment in resistant cells compared to parental cells.

  • Lower activation of executioner caspases (e.g., caspase-3/7) in resistant cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting and Next Steps
Upregulation of Pro-Survival Pathways Western Blot: Analyze the expression of GRP78/BiP, and anti-apoptotic proteins like Bcl-2 and Mcl-1.
qPCR: Measure the mRNA levels of genes involved in the UPR and apoptosis.
Downregulation of Pro-Apoptotic Pathways Western Blot: Assess the levels of pro-apoptotic proteins such as CHOP, Bax, and Bak.
Drug Efflux qPCR/Western Blot: Examine the expression of common ABC transporters (e.g., ABCB1, ABCG2).
Functional Assay: Use an inhibitor of ABC transporters in combination with this compound to see if sensitivity is restored.

Strategies to Overcome this compound Resistance

Based on the potential mechanisms of resistance, several strategies can be employed to restore sensitivity to this compound.

Combination Therapies

Combining this compound with other anti-cancer agents that have different mechanisms of action is a promising approach to overcome resistance.[4][10]

Drug Class Rationale Example Agents
Taxanes Synergistically induce cell death. This compound has shown improved efficacy with taxanes in triple-negative breast cancer.[8]Docetaxel, Paclitaxel
HER2 Inhibitors Enhanced anti-cancer effect in HER2-positive breast cancer.[8]Trastuzumab, Trastuzumab-emtansine
Androgen Receptor (AR) Antagonists Synergistic effect in prostate cancer, suggesting a mechanism independent of the hormonal pathway.Enzalutamide, Abiraterone
UPR Inhibitors Directly target the adaptive UPR pathways that contribute to resistance.[11]IRE1α inhibitors, PERK inhibitors
Proteasome Inhibitors Further enhance ER stress, potentially pushing resistant cells beyond their adaptive capacity.Bortezomib, Carfilzomib

Hypothetical Data on Combination Therapy:

Treatment Parental Cell Line (% Viability) This compound Resistant Cell Line (% Viability)
Vehicle Control100%100%
This compound (IC50 of Parental)50%95%
Drug X (e.g., UPR inhibitor)90%88%
This compound + Drug X20%45%

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines (parental and suspected resistant)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Western Blot for ER Stress Markers

This protocol is for analyzing the expression of proteins involved in the ER stress response.

Materials:

  • Cell lysates from parental and resistant cells (treated and untreated with this compound)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Separate protein lysates (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway of this compound Action and Resistance

RM581_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanisms RM581 This compound ER_Stress ER Stress RM581->ER_Stress Drug_Efflux Drug Efflux (ABC Transporters) RM581->Drug_Efflux UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Pro_Survival_UPR Pro-survival UPR (e.g., GRP78) UPR->Pro_Survival_UPR Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) UPR->Anti_Apoptotic Apoptosis Apoptosis CHOP->Apoptosis Cell_Survival Cell Survival Pro_Survival_UPR->Cell_Survival Anti_Apoptotic->Cell_Survival Drug_Efflux->Cell_Survival

Caption: this compound induced ER stress and potential resistance pathways.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Overcoming Resistance Start Observe Decreased This compound Efficacy Viability_Assay Cell Viability Assay (MTT/CellTiter-Glo) Start->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/Caspase) Start->Apoptosis_Assay Confirm_Resistance Resistance Confirmed Viability_Assay->Confirm_Resistance Apoptosis_Assay->Confirm_Resistance Western_Blot Western Blot (UPR & Apoptosis Markers) Confirm_Resistance->Western_Blot qPCR qPCR (Gene Expression) Confirm_Resistance->qPCR Identify_Mechanism Identify Potential Resistance Mechanism Western_Blot->Identify_Mechanism qPCR->Identify_Mechanism Combination_Therapy Test Combination Therapies Identify_Mechanism->Combination_Therapy Evaluate_Synergy Evaluate Synergy Combination_Therapy->Evaluate_Synergy End Restore this compound Sensitivity Evaluate_Synergy->End

Caption: Workflow for investigating and overcoming this compound resistance.

References

Identifying and minimizing off-target effects of RM-581

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of the aminosteroid (B1218566) derivative, RM-581.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is an endoplasmic reticulum (ER) stress inducer.[1] Its primary mechanism of action is to cause an accumulation of unfolded or misfolded proteins in the ER, which triggers the Unfolded Protein Response (UPR).[2] This leads to the upregulation of ER stress-induced apoptosis markers, such as BIP/GRP78 and CHOP, ultimately resulting in cancer cell death.[2] this compound has demonstrated anti-proliferative effects in various cancer cell lines, including pancreatic, prostate, and breast cancers.[1][2]

Q2: What are the potential, though not definitively identified, off-target effects of this compound?

A2: Specific off-target interactions for this compound have not been extensively published. However, based on the aminosteroid scaffold, researchers should be aware of potential interactions with neuromuscular or cardiovascular targets. For instance, some aminosteroidal compounds have been shown to interact with nicotinic receptors and have cardiovascular effects.[3][4] It is also plausible that as an ER stress inducer, this compound could have broader, unintended effects on cellular homeostasis if not used at an optimal concentration.[5]

Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?

A3: Researchers should be vigilant for the following signs that may suggest off-target effects:

  • Inconsistent Phenotypes: Observing a cellular phenotype that is not consistent with the known ER stress-induced apoptosis pathway.

  • Discrepancies with Genetic Models: The phenotype observed with this compound treatment is not replicated when key components of the ER stress pathway are knocked down or knocked out (e.g., using CRISPR or siRNA against CHOP).

  • Unexplained Cytotoxicity: Significant cytotoxicity is observed in cell lines that are known to be resistant to ER stress-induced apoptosis.

  • Effects at High Concentrations: The observed effect only occurs at concentrations significantly higher than the established IC50 values for on-target activity.

Q4: How can I proactively minimize the risk of off-target effects in my experimental design?

A4: To minimize off-target effects, consider the following best practices:

  • Dose-Response Analysis: Always perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect.

  • Use of Controls: Include a structurally related but inactive control compound if available.

  • Orthogonal Approaches: Validate key findings using a different method to induce ER stress (e.g., tunicamycin (B1663573) or thapsigargin) to ensure the observed phenotype is specific to the pathway and not an artifact of this compound.[6]

  • Time-Course Experiments: Analyze the effects of this compound at different time points to distinguish between primary on-target effects and secondary, potentially off-target, consequences.

Troubleshooting Guides

Problem 1: Observing a cellular phenotype inconsistent with ER stress-induced apoptosis.
  • Possible Cause: The observed phenotype may be due to an off-target interaction of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Pathway Activation: Perform western blotting or qPCR to verify the upregulation of key ER stress markers (BIP/GRP78, CHOP) at the effective concentration of this compound.

    • Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the suspected off-target or using a known antagonist for that target to see if the phenotype is reversed.

    • Broad-Spectrum Profiling: Consider performing an unbiased screen to identify potential off-targets. Recommended approaches include:

      • Kinome Scan: To identify any unintended interactions with protein kinases.

      • Chemical Proteomics: Use affinity chromatography with immobilized this compound to pull down binding partners from cell lysates, followed by mass spectrometry.[7]

Problem 2: High levels of cytotoxicity in control, non-cancerous cell lines.
  • Possible Cause: this compound may have off-target liabilities that affect normal cellular processes.

  • Troubleshooting Steps:

    • Determine the Selectivity Index: Calculate the ratio of the IC50 in your control cell line versus your cancer cell line of interest. A low selectivity index suggests potential on-target or off-target toxicity in normal cells.

    • Lower the Concentration: Use the lowest possible concentration of this compound that still provides a therapeutic window in your cancer cell model.

    • Investigate Apoptosis Pathway: Determine if the cell death in normal cells is also mediated by ER stress. If not, this is a strong indicator of an off-target effect.

Data Presentation

Table 1: In Vitro Antiproliferative Activity (IC50) of this compound in Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC50 (µM)
MCF7Luminal A2.8
BT-474Luminal B5.2
MDA-MB-453HER26.7
MDA-MB-468TNBC7.5
MDA-MB-231TNBC8.9
SUM149PTTNBC4.3
MDA-BoM-1833TNBC Metastatic9.4
MDA-BoM-1834TNBC Metastatic8.6
MDA-MB-231-BRTNBC Metastatic11.1
MCF10ANormal Breast17.1

Data compiled from a study on the effects of this compound on breast cancer cell lines.[8]

Experimental Protocols

Protocol 1: Global Kinase Inhibitor Profiling (Kinome Scan)

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay: Submit the compound to a commercial kinome screening service (e.g., Eurofins KINOMEscan™, Promega). Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases.

  • Binding Measurement: The percentage of kinase bound by the test compound is measured using a competition binding assay.

  • Data Analysis: Results are often reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl of less than 35 or a Kd value below a certain threshold.

  • Follow-up: For any significant off-target kinases identified, perform full dose-response assays to determine the IC50 or Kd values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound engages its intended target (or a potential off-target) within a cellular environment.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified duration.

  • Heating: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

ER_Stress_Pathway RM581 This compound ER Endoplasmic Reticulum RM581->ER induces stress UP Unfolded Proteins ER->UP BiP BiP/GRP78 UP->BiP activates PERK PERK UP->PERK activates IRE1 IRE1α UP->IRE1 activates ATF6 ATF6 UP->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1 XBP1s IRE1->XBP1 splices mRNA ATF6f ATF6(p50) ATF6->ATF6f cleaves to ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP induce XBP1->CHOP induce ATF6f->CHOP induce Apoptosis Apoptosis CHOP->Apoptosis

Caption: On-target signaling pathway of this compound via ER stress.

Off_Target_Workflow start Start: Unexpected Phenotype Observed comp Computational Prediction (e.g., similarity search) start->comp hts In Vitro Screening (e.g., Kinome Scan) start->hts proteomics Cell-Based Proteomics (e.g., Affinity-MS) start->proteomics hits Identify Potential Off-Targets ('Hits') comp->hits hts->hits proteomics->hits validation Validate Hits (e.g., dose-response, CETSA) hits->validation confirmation Confirmed Off-Target? validation->confirmation confirmation->hits No, re-evaluate minimize Minimize Effect (e.g., lower dose, redesign compound) confirmation->minimize Yes end End: Characterized Off-Target Profile minimize->end

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic start Issue: Unexpected cellular effect with this compound q1 Is the effect dose-dependent? start->q1 q2 Is the on-target pathway (ER stress) activated at the effective dose? q1->q2 Yes a3 Effect may be due to solvent or compound degradation. Check controls. q1->a3 No q3 Does a different ER stress inducer replicate the phenotype? q2->q3 Yes a1 Likely Off-Target Effect. Proceed with identification workflow. q2->a1 No q3->a1 No a2 Phenotype may be a downstream consequence of on-target ER stress. q3->a2 Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

Optimizing RM-581 treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of RM-581 for maximum efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an aminosteroid (B1218566) derivative that acts as an endoplasmic reticulum (ER) stress inducer.[1] It disrupts ER homeostasis, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[2] If the ER stress is prolonged and severe, it activates apoptotic signaling pathways, ultimately leading to cancer cell death.[2]

Q2: How quickly can I expect to see an effect from this compound treatment in vitro?

A2: The onset of this compound's effect can be observed at the molecular level within a few hours of treatment. Time-course analyses in various cancer cell lines have shown that the expression of key ER stress markers, such as Binding Immunoglobulin Protein (BiP) and C/EBP homologous protein (CHOP), is significantly upregulated as early as 3 to 6 hours post-treatment.[1] Apoptotic effects are typically observed after longer incubation periods, such as 48 to 72 hours.

Q3: What is a typical effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cancer cell line. In vitro studies have reported IC50 values (the concentration that inhibits 50% of cell growth) in the low micromolar range. For example, the IC50 for the PANC-1 pancreatic cancer cell line is approximately 3.9 µM, and for the PC-3 prostate cancer cell line, it is around 5 µM. It is recommended to perform a dose-response study for your specific cell line to determine the optimal concentration.

Q4: How do I determine the optimal treatment duration for my in vitro experiment?

A4: The optimal treatment duration depends on the specific endpoint of your experiment.

  • For assessing ER stress induction: Short-term incubations of 3 to 24 hours are generally sufficient to observe changes in the expression of ER stress markers like BiP and CHOP via RT-qPCR or Western blot.

  • For evaluating apoptosis: Longer-term incubations of 48 to 72 hours are typically required to detect significant levels of apoptosis using assays such as Annexin V/PI staining and flow cytometry.

A time-course experiment is highly recommended to pinpoint the optimal time point for your specific cell line and experimental goals.

Q5: Are there any known resistance mechanisms to this compound?

A5: While this compound has shown efficacy in cancer cells resistant to other chemotherapeutic agents, the potential for acquired resistance to this compound itself is an area of ongoing research. As with any targeted therapy, cancer cells may develop mechanisms to adapt to and overcome drug-induced stress.

Troubleshooting Guides

Problem 1: I am not observing a significant increase in apoptosis after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for inducing apoptosis in your cells.
Low Cell Seeding Density Ensure an appropriate cell seeding density that allows for logarithmic growth during the treatment period. Confluent or overly sparse cultures can affect drug sensitivity.
Incorrect Apoptosis Assay Protocol Verify the protocol for your apoptosis assay (e.g., Annexin V/PI staining). Ensure proper reagent concentrations and incubation times.

Problem 2: I am seeing high variability in my experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Use a cell counter to ensure a consistent number of cells is seeded in each well or flask.
Uneven Drug Distribution Gently swirl the culture plate after adding this compound to ensure even distribution in the media.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Cell Line Instability Ensure you are using a low-passage number of your cell line. Perform regular cell line authentication.

Data Presentation

Table 1: Time-Dependent Expression of ER Stress Markers in Breast Cancer Cell Lines Treated with this compound (IC50 Concentration)

Cell LineTime (hours)BiP mRNA Expression (Fold Change)CHOP mRNA Expression (Fold Change)
MCF7 31.52.0
62.53.5
123.05.0
242.84.5
MDA-MB-231 31.82.2
62.84.0
123.56.0
243.25.5

Data synthesized from publicly available research.

Table 2: Dose-Dependent Induction of Apoptosis in PC-3 Prostate Cancer Cells after 72-hour this compound Treatment

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control) 2.11.5
1 5.33.2
5 15.810.4
10 25.218.7

Data synthesized from publicly available research.

Experimental Protocols

1. Western Blot for CHOP and BiP

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CHOP and BiP (diluted according to the manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. Use a loading control like β-actin or GAPDH to normalize the results.

2. Annexin V/PI Apoptosis Assay

  • Cell Collection: After this compound treatment, collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

Mandatory Visualization

RM581_Signaling_Pathway RM581 This compound ER Endoplasmic Reticulum RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a eIF2α PERK->eIF2a Phosphorylates CHOP CHOP IRE1->CHOP Contributes to Expression ATF6->CHOP Contributes to Expression ATF4 ATF4 eIF2a->ATF4 Translational Upregulation ATF4->CHOP Induces Expression Bcl2 Anti-apoptotic (e.g., Bcl-2) CHOP->Bcl2 Downregulates Bax Pro-apoptotic (e.g., Bax, Bak) CHOP->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound induced ER stress and the Unfolded Protein Response signaling pathway leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation CellCulture 1. Cancer Cell Culture DoseResponse 2. Dose-Response (24-72h) CellCulture->DoseResponse TimeCourse 3. Time-Course (3-72h) DoseResponse->TimeCourse ER_Stress_Analysis 4a. ER Stress Analysis (RT-qPCR, Western Blot) TimeCourse->ER_Stress_Analysis Apoptosis_Analysis 4b. Apoptosis Analysis (Flow Cytometry) TimeCourse->Apoptosis_Analysis OptimalDuration 5. Determine Optimal Treatment Duration ER_Stress_Analysis->OptimalDuration Apoptosis_Analysis->OptimalDuration Xenograft 1. Establish Xenograft Model OptimalDuration->Xenograft Inform Treatment 2. This compound Treatment (Optimized Dose/Schedule) Xenograft->Treatment TumorMonitoring 3. Monitor Tumor Growth Treatment->TumorMonitoring Efficacy 4. Evaluate Efficacy TumorMonitoring->Efficacy

Caption: Workflow for optimizing this compound treatment duration from in vitro studies to in vivo validation.

References

Troubleshooting inconsistent results in RM-581 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RM-581 in their experiments. The information is designed to address common challenges and ensure consistent, reliable results.

Troubleshooting Inconsistent Experimental Outcomes

Variability in experimental results can arise from multiple factors, ranging from protocol execution to reagent stability. This section addresses common issues encountered during this compound experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in cell viability (IC50) values across different experimental batches. What could be the cause?

A1: Inconsistent IC50 values for this compound can stem from several sources. Consider the following factors:

  • Cell Line Health and Passage Number: Ensure that cell lines are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • This compound Stock Solution Stability: this compound is an aminosteroid (B1218566) derivative.[1] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, ensure the compound is fully dissolved.

  • Seeding Density: Use a consistent cell seeding density across all plates and experiments. Over- or under-confluent cells can exhibit different sensitivities to treatment.

  • Treatment Duration: Adhere strictly to the predetermined treatment duration. Variations in incubation time will directly impact cell viability outcomes.

Q2: The expected induction of endoplasmic reticulum (ER) stress markers (e.g., BIP, CHOP) is weak or absent after this compound treatment. How can we troubleshoot this?

A2: this compound induces apoptosis through the aggravation of ER stress.[2][3] If you are not observing the expected upregulation of ER stress markers, consider the following:

  • Time-Course Analysis: The expression of ER stress markers is time-dependent. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for marker induction in your specific cell line.[2]

  • Antibody Validation: Ensure the primary antibodies used for Western blotting or immunofluorescence are validated for the target proteins (BIP/GRP78, CHOP). Run appropriate positive and negative controls.

  • This compound Concentration: Use a concentration of this compound that is known to induce ER stress. This is often at or above the IC50 value for proliferation.[2]

  • Cell Lysis and Protein Extraction: Use a lysis buffer and protocol optimized for the detection of ER-resident proteins.

Q3: In our in-vivo xenograft studies, the anti-tumor efficacy of this compound is lower than reported. What are the potential reasons?

A3: Reduced in-vivo efficacy can be multifactorial. Key areas to investigate include:

  • Drug Formulation and Administration: this compound has been shown to be orally active.[4] Ensure the formulation for oral gavage is homogenous and the dosage is accurate. For other administration routes, verify the stability and solubility of the formulation.

  • Dosing Schedule and Duration: The anti-tumor effect is dependent on the dosing regimen. Studies have used daily administration at doses ranging from 10-60 mg/kg.[4] Ensure your dosing schedule is consistent and maintained for a sufficient duration.

  • Animal Health: Monitor the general health of the animals. Underlying health issues can impact tumor growth and response to therapy. Body weight should be monitored as an indicator of toxicity.[4]

  • Tumor Model: The sensitivity to this compound can vary between different tumor models. The compound has shown efficacy in pancreatic, prostate, and breast cancer xenografts.[1][4][5]

Data Summary Tables

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic3.9[4]
PC-3Prostate (Androgen-Independent)N/A[5]
MCF7Breast (Luminal A)2.8[6]
BT-474Breast (Luminal B)12.0[6]
MDA-MB-453Breast (HER2+)13.4[6]
MDA-MB-231Breast (Triple-Negative)10.4[6]

Table 2: In Vivo Efficacy of this compound in a PANC-1 Xenograft Model

Treatment GroupDose (mg/kg/day)Administration RouteTumor Growth InhibitionReference
Vehicle ControlN/AOralN/A[4]
This compound10-60OralSignificant tumor regression[4]

Key Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of ER Stress Markers

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against BIP, CHOP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities.

Visualizing Experimental Workflows and Signaling Pathways

This compound Mechanism of Action: ER Stress-Induced Apoptosis

This compound acts as an endoplasmic reticulum (ER) stress inducer.[1] This leads to the activation of the unfolded protein response (UPR), characterized by the upregulation of proteins such as BIP and CHOP.[2] Prolonged ER stress ultimately triggers apoptosis, leading to cancer cell death.

RM581_Mechanism RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR BIP BIP/GRP78 ↑ UPR->BIP CHOP CHOP ↑ UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induces ER stress, activating the UPR and leading to apoptosis.

Troubleshooting Logic for Inconsistent IC50 Values

This diagram outlines a logical workflow for troubleshooting variability in IC50 measurements.

IC50_Troubleshooting Start Inconsistent IC50 Values Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Compound Assess this compound Stock Solution Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Seeding Consistent Seeding Density? Check_Protocol->Seeding Duration Consistent Treatment Duration? Check_Protocol->Duration Result Consistent Results Seeding->Result Yes Duration->Result Yes

References

Metabolic stability of RM-581 in in vitro and in vivo systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the metabolic stability of the aminosteroid (B1218566) derivative RM-581.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in human and mouse liver microsomes?

A1: this compound exhibits rapid metabolism in both human and mouse liver microsomes. The in vitro half-life is approximately 15 minutes in human liver microsomes and 14 minutes in mouse liver microsomes.[1] After a 120-minute incubation, only about 3.8% of the parent this compound remains in human liver microsomes and 3.2% in mouse liver microsomes, indicating extensive metabolism.[2]

Q2: What are the major metabolites of this compound observed in in vitro systems?

A2: In vitro incubation of this compound with human or mouse liver microsomes results in the formation of six primary metabolites, designated M1 through M6.[1][2] The main site of metabolism is the proline residue in the side chain at the C2 position of the steroid core.[1] These metabolites are generally more polar than the parent compound.[2]

Q3: Is there evidence of this compound metabolism in vivo?

A3: Yes, in vivo studies in mice have confirmed the presence of metabolite M4 in plasma after oral administration of this compound.[1][2] A glucuronidated form of M4 was also detected, suggesting a pathway for elimination.[1][2]

Q4: My in vitro assay shows significantly faster or slower metabolism of this compound than reported. What could be the issue?

A4: Several factors can influence the outcome of in vitro metabolism assays. Please verify the following:

  • Cofactor Presence: Ensure that NADPH is present in your reaction mixture at the appropriate concentration (e.g., 1 mM), as it is essential for the activity of many drug-metabolizing enzymes.[2]

  • Microsomal Protein Concentration: The concentration of the liver microsomes is critical. Published studies have used 0.5 mg/mL.[2] Deviations from this could alter the rate of metabolism.

  • Incubation Conditions: Check that the incubation temperature is maintained at 37°C and the pH of the buffer is 7.4.[2]

  • Compound Purity: Ensure the purity of your this compound sample, as impurities could interfere with the assay.

Q5: I am not detecting all six metabolites (M1-M6) in my UPLC-MS analysis. What should I check?

A5: The detection of all metabolites can be challenging. Consider the following:

  • LC Gradient and Column: The polarity of the metabolites varies. A suitable gradient elution on your UPLC system is necessary to separate all six metabolites from the parent compound and from each other.

  • MS Detection Method: Ensure your mass spectrometer is operating in a sensitive mode capable of detecting the expected mass shifts for each metabolite relative to this compound: M1 (+34), M2 (-2), M3 (+16), M4 (+18), M5 (+32), and M6 (+16).[1]

  • Metabolite Stability: Some metabolites might be unstable and degrade during sample processing or analysis. Minimize sample processing time and keep samples at a low temperature.

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of this compound using human or mouse liver microsomes.

Materials:

  • This compound

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Incubator/water bath (37°C)

  • UPLC-QTOF-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (to a final concentration of 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.[2]

  • Initiate the metabolic reaction by adding this compound (to a final concentration, e.g., 10 µM) and NADPH (to a final concentration of 1 mM).[2]

  • Incubate the reaction mixture at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.[2]

  • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using UPLC-QTOF-MS to determine the percentage of remaining this compound and to profile the metabolites.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-Life (t½) in minutes% Parent this compound Remaining at 120 min
Human15[1]3.8%[2]
Mouse14[1]3.2%[2]

Table 2: Metabolites of this compound Identified in Liver Microsomes

MetaboliteMass Shift Relative to this compound
M1+34
M2-2
M3+16
M4+18
M5+32
M6+16
Data sourced from[1]

Visualizations

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RM581 This compound Stock Incubation Incubate at 37°C (0, 15, 30, 60, 120 min) RM581->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH (1 mM) NADPH->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze UPLC-MS Analysis Centrifuge->Analyze RM581_Metabolism_Pathway cluster_metabolites Phase I Metabolites RM581 This compound M1 M1 RM581->M1 Liver Microsomes + NADPH M2 M2 RM581->M2 Liver Microsomes + NADPH M3 M3 RM581->M3 Liver Microsomes + NADPH M4 M4 RM581->M4 Liver Microsomes + NADPH M5 M5 RM581->M5 Liver Microsomes + NADPH M6 M6 RM581->M6 Liver Microsomes + NADPH M4_Gluc M4-Glucuronide (Phase II Metabolite) M4->M4_Gluc In Vivo Glucuronidation

References

Addressing potential toxicity of RM-581 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential toxicity of RM-581 at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an aminosteroid (B1218566) derivative that functions as an endoplasmic reticulum (ER) stress inducer. It has been shown to trigger apoptosis in various cancer cell lines, including pancreatic, prostate, and breast cancer. The mechanism involves the upregulation of ER stress markers such as Binding Immunoglobulin Protein (BiP) and C/EBP homologous protein (CHOP), leading to programmed cell death.

Q2: I am observing higher-than-expected cytotoxicity with this compound, even at concentrations near the reported IC50. What could be the issue?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Verify the reported IC50 values for your specific cell line.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.

  • Compound Stability: this compound's stability in culture media over long incubation periods should be considered. Degradation products could potentially exhibit different toxicities.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to treatment.

Q3: My dose-response curve for this compound is showing a "U-shape," where toxicity decreases at very high concentrations. How can I interpret this?

A3: U-shaped or biphasic dose-response curves can be indicative of several phenomena:

  • Compound Precipitation: At high concentrations, this compound may be precipitating out of the solution, reducing its effective concentration and apparent toxicity.[1][2] Visually inspect your culture plates for any signs of precipitation.

  • Assay Interference: The compound at high concentrations might interfere with the chemistry of your cytotoxicity assay (e.g., MTT, XTT), leading to inaccurate readings.

  • Off-Target Effects: At supra-pharmacological concentrations, this compound might engage off-target pathways that could counteract its primary cytotoxic mechanism.[3]

Q4: How can I distinguish between this compound-induced apoptosis and necrosis at high concentrations?

A4: At high concentrations, the mode of cell death can shift from apoptosis to necrosis. It is crucial to use assays that can differentiate between these two processes. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V positive and PI negative cells are apoptotic, while cells positive for both are late apoptotic or necrotic.

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity Results Between Experiments
Potential Cause Troubleshooting Steps
Variability in Cell Seeding Ensure a single-cell suspension before plating and use a consistent cell number for all experiments.
Inconsistent Compound Preparation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Solvent Concentration Fluctuation Maintain a consistent final concentration of the solvent across all wells and experiments.
Edge Effects on Assay Plates To minimize evaporation and temperature variations, consider not using the outer wells of the assay plate for experimental samples.
Problem 2: Suspected Compound Precipitation at High Concentrations
Potential Cause Troubleshooting Steps
Poor Solubility in Culture Medium Determine the solubility of this compound in your specific cell culture medium. Consider using a lower concentration of serum during treatment, as serum proteins can sometimes affect compound solubility.
Incorrect Solvent Usage Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous culture medium.[4]
Visual Confirmation Before and after adding to cells, inspect the diluted this compound solutions for any visible precipitate using a microscope.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)
LAPC4Prostate Cancer~0.6
PC-3Prostate CancerNot explicitly stated, but effective
PANC-1Pancreatic Cancer~3.9
MCF7Breast CancerNot explicitly stated, but effective
HTB-26Breast CancerNot explicitly stated, but effective
HepG2Hepatocellular CarcinomaNot explicitly stated, but effective

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of ER Stress Induction by Western Blot
  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a known ER stress inducer (e.g., tunicamycin) as a positive control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, and ATF4) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the fold change in protein expression relative to the untreated control.

Visualizations

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm / Nucleus RM581 This compound (High Conc.) ER_Stress ER Stress (Unfolded Protein Accumulation) RM581->ER_Stress BiP BiP ER_Stress->BiP dissociation PERK PERK BiP->PERK IRE1a IRE1α BiP->IRE1a ATF6 ATF6 BiP->ATF6 eIF2a p-eIF2α PERK->eIF2a phosphorylation XBP1s XBP1s IRE1a->XBP1s splicing ATF6n ATF6n ATF6->ATF6n cleavage & transport ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription XBP1s->CHOP transcription ATF6n->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: Signaling pathway of this compound induced ER stress leading to apoptosis.

Troubleshooting_Workflow Start High Toxicity Observed Check_Concentration Verify this compound Concentration and Dilutions Start->Check_Concentration Check_Solvent Assess Solvent Toxicity (e.g., DMSO < 0.5%) Check_Concentration->Check_Solvent Check_Precipitation Inspect for Compound Precipitation Check_Solvent->Check_Precipitation Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Precipitation->Precipitation_No No Troubleshoot_Solubility Optimize Solubility: - Pre-warm media - Adjust solvent conc. - Stepwise dilution Precipitation_Yes->Troubleshoot_Solubility Distinguish_Death Differentiate Apoptosis vs. Necrosis (e.g., Annexin V/PI) Precipitation_No->Distinguish_Death Troubleshoot_Solubility->Check_Precipitation Check_Assay Evaluate Assay Interference Distinguish_Death->Check_Assay Off_Target Consider Off-Target Effects Check_Assay->Off_Target End Refined Experiment Off_Target->End

Caption: Troubleshooting workflow for high toxicity of this compound in vitro.

References

Technical Support Center: Enhancing the Oral Bioavailability of RM-581

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the investigational aminosteroid (B1218566), RM-581.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an aminosteroid derivative with demonstrated anticancer properties.[1] It functions as an inducer of endoplasmic reticulum (ER) stress. This induced stress leads to the activation of the Unfolded Protein Response (UPR), and in cancer cells, prolonged ER stress can trigger apoptosis (programmed cell death).[1][2][3][4][5]

Q2: Is this compound orally active?

A2: Yes, preclinical studies in mouse xenograft models have shown that orally administered this compound can lead to tumor regression, indicating that it is orally active.[1][6][7][8]

Q3: What are the known physicochemical properties of this compound that might affect its oral bioavailability?

A3: While a detailed public physicochemical profile is not available, research suggests that this compound, like many steroid-based compounds, may have limited aqueous solubility. Studies have shown that minor chemical modifications to the this compound structure can significantly impact its aqueous solubility, with the addition of a phosphate (B84403) group being particularly beneficial.[9] This suggests that the inherent solubility of this compound may be a key factor influencing its oral absorption.

Q4: What are some general strategies to enhance the oral bioavailability of a compound like this compound?

A4: For lipophilic compounds with potentially low aqueous solubility, several formulation strategies can be employed. These include:

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and emulsifiers can improve its solubilization in the gastrointestinal tract.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its solubility.

  • Prodrugs: Chemical modification of the drug to a more soluble form (prodrug) that converts to the active drug in the body can be effective.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during their experiments with orally administered this compound.

Issue Potential Cause Recommended Action
High variability in in vivo efficacy between animals. Poor and variable oral absorption.1. Optimize the vehicle for oral gavage. Consider using a lipid-based vehicle or a suspension with appropriate suspending agents to ensure uniform dosing. 2. Evaluate the impact of food. Conduct studies in both fasted and fed animals to determine if food affects absorption. 3. Assess the stability of this compound in the formulation. Ensure the compound is not degrading in the vehicle prior to administration.
Lower than expected in vivo efficacy despite demonstrating in vitro potency. Low oral bioavailability.1. Improve the solubility of this compound. Explore formulation strategies such as lipid-based formulations or solid dispersions. 2. Consider co-administration with a bioavailability enhancer. Some agents can improve absorption by various mechanisms, though this requires careful investigation. 3. Characterize the permeability of this compound. An in vitro Caco-2 permeability assay can help determine if poor membrane transport is a limiting factor.
Difficulty dissolving this compound for in vitro assays or formulation preparation. Low aqueous solubility.1. Use co-solvents. Organic solvents like DMSO or ethanol (B145695) can be used, but their concentration should be minimized and controlled for in vivo studies. 2. Employ surfactants. Non-ionic surfactants can aid in solubilization. 3. Utilize cyclodextrins. These can form inclusion complexes with poorly soluble drugs to enhance their solubility.

Data Presentation

Animal Model Cancer Type Oral Dose of this compound Observed Efficacy Reference
Nude MicePancreatic (PANC-1 Xenograft)10-60 mg/kg/dayDose-dependent tumor regression.[1]
Nude MicePancreatic (PANC-1 Orthotopic Xenograft)10, 40, 80 mg/kg/dayInhibited tumor growth of 11%, 54%, and 76% respectively.[6]
Nude MiceProstate (LAPC-4 Xenograft)3, 10, 30 mg/kgComplete blockade of tumor growth.[7][8]

Experimental Protocols

1. In Vitro Dissolution Testing

This protocol provides a general framework for assessing the dissolution rate of an this compound formulation.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). The use of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions for poorly soluble compounds.

  • Procedure:

    • Place a known amount of the this compound formulation into the dissolution vessel containing the pre-warmed (37°C) dissolution medium.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the percentage of drug dissolved at each time point.

2. In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Procedure:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer.

    • Add the this compound solution (in transport buffer) to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

    • To assess active efflux, perform the transport study in the reverse direction (B to A).

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

3. In Vivo Oral Bioavailability Study in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic profile of orally administered this compound.

  • Animals: Use a sufficient number of mice for statistical power, housed in accordance with institutional guidelines.

  • Formulation: Prepare the this compound formulation in a suitable vehicle.

  • Procedure:

    • Fast the mice overnight before dosing.

    • Administer a single oral dose of the this compound formulation via gavage.

    • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

    • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • To determine absolute bioavailability, a separate group of mice should be administered this compound intravenously, and the oral AUC should be compared to the intravenous AUC.

Mandatory Visualizations

ER_Stress_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm This compound This compound Unfolded Proteins Unfolded Proteins This compound->Unfolded Proteins induces accumulation BiP BiP Unfolded Proteins->BiP sequesters PERK PERK BiP->PERK dissociates from IRE1 IRE1 BiP->IRE1 dissociates from ATF6 ATF6 BiP->ATF6 dissociates from eIF2a eIF2a PERK->eIF2a phosphorylates TRAF2 TRAF2 IRE1->TRAF2 recruits ATF4 ATF4 eIF2a->ATF4 activates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis JNK JNK TRAF2->JNK activates JNK->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway initiated by this compound.

Bioavailability_Enhancement_Workflow Start Start Problem Low Oral Bioavailability of this compound Start->Problem Investigation Investigate Physicochemical Properties (Solubility, Permeability) Problem->Investigation Solubility Is Solubility a Limiting Factor? Investigation->Solubility Permeability Is Permeability a Limiting Factor? Solubility->Permeability No Formulation Formulation Strategies Solubility->Formulation Yes Permeability->Formulation Yes Evaluation In Vitro & In Vivo Evaluation Permeability->Evaluation No Formulation->Evaluation Optimized Optimized Oral Formulation Evaluation->Optimized

Caption: Workflow for Enhancing Oral Bioavailability.

References

Strategies to reduce RM-581 degradation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with RM-581 degradation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminosteroid (B1218566) derivative that has shown potent anticancer activity in various cancer cell lines, including pancreatic, prostate, and breast cancers.[1][2][3] Its primary mechanism of action is the induction of endoplasmic reticulum (ER) stress, which leads to apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: I am observing inconsistent results in my multi-day experiments with this compound. Could this be due to compound degradation?

Yes, inconsistent results, such as a diminished or complete loss of the expected biological effect over time, can be a strong indicator of compound instability in the cell culture medium.[4][5] this compound has a reported short half-life of 14-15 minutes in mouse and human liver microsomes, suggesting it is susceptible to metabolic degradation.[6] While this is in the presence of metabolic enzymes, it highlights the potential for instability in a complex biological environment like cell culture.

Q3: What are the common factors that can lead to the degradation of small molecules like this compound in cell culture?

Several factors can contribute to the degradation of small molecules in cell culture media:

  • pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis of susceptible chemical bonds.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[5]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[5] Additionally, the cells themselves can metabolize the compound.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.

  • Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can interact with and degrade the test compound.[7]

  • Oxidation: The presence of dissolved oxygen and reactive oxygen species can lead to oxidative degradation.

Q4: How can I assess the stability of this compound in my specific cell culture setup?

The most direct way to assess the stability of this compound in your experimental conditions is to perform a time-course experiment. This involves incubating this compound in your complete cell culture medium (with and without cells) at 37°C and 5% CO2 for the duration of your experiment. Samples of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the intact this compound is quantified using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time indicates instability.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound degradation.

Problem Potential Cause Recommended Solution
Loss of biological activity in long-term experiments (>24 hours). This compound is degrading in the cell culture medium.1. Assess Stability: Perform a time-course stability study as described in the FAQs. 2. More Frequent Dosing: If degradation is confirmed, replace the medium with freshly prepared this compound at regular intervals (e.g., every 12 or 24 hours). 3. Increase Initial Concentration: If not limited by toxicity, a higher starting concentration may ensure the effective concentration remains within the desired range for a longer period.
High variability between replicate wells or experiments. Inconsistent degradation of this compound. This could be due to slight variations in cell density, media volume, or incubation time.1. Standardize Procedures: Ensure consistent cell seeding density, media volumes, and handling procedures across all experiments. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use. Avoid storing diluted solutions.
Precipitation of this compound upon addition to culture medium. Poor aqueous solubility of this compound.1. Optimize Dilution: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Add the compound dropwise while gently swirling. 2. Check Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid both cell toxicity and precipitation.
Unexpected or off-target effects observed. Formation of active degradation products.1. Characterize Degradants: If possible, use LC-MS to identify potential degradation products in your cell culture medium. The known metabolites of this compound involve modifications to the proline side chain.[6] 2. Test Analogs: If available, consider using a more stable analog of this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to your final working concentration (e.g., 10 µM).

  • Time-Course Incubation:

    • Dispense 1 mL aliquots of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately process the T=0 sample as described below.

    • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • Sample Processing:

    • At each time point, remove one tube from the incubator.

    • Add 3 volumes of cold acetonitrile (3 mL) to precipitate proteins.

    • Vortex briefly and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of 50:50 ACN:Water with 0.1% formic acid).

  • HPLC Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Use a suitable gradient to separate this compound from any degradation products. For example:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 10-90% B over 15 minutes.

    • Monitor the absorbance at the appropriate wavelength for this compound.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.

    • Plot the percentage of this compound remaining versus time to determine the degradation rate and half-life (t1/2).

Data Presentation: Example Stability Data for this compound

Time (hours)% this compound Remaining (in Medium without Cells)% this compound Remaining (in Medium with Cells)
0100100
29585
48870
87550
244015
4810<5

Note: This is hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and culture conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute to Working Concentration in Pre-warmed Medium prep_stock->prep_working aliquot Aliquot into Tubes for Each Time Point prep_working->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at T=0, 2, 4, 8, 24, 48h incubate->collect precipitate Precipitate Proteins with Cold Acetonitrile collect->precipitate concentrate Evaporate and Reconstitute in Mobile Phase precipitate->concentrate hplc Analyze by HPLC concentrate->hplc quantify Quantify this compound Concentration hplc->quantify plot Plot % Remaining vs. Time quantify->plot degradation_pathway RM581 This compound Metabolism Metabolism (Cellular Enzymes, Serum) RM581->Metabolism Degradation Chemical Degradation (pH, Temp, Light, Oxidation) RM581->Degradation Metabolites Inactive Metabolites (e.g., modified proline side chain) Metabolism->Metabolites Degradants Degradation Products Degradation->Degradants Loss Loss of Biological Activity Metabolites->Loss Degradants->Loss troubleshooting_flowchart start Inconsistent Experimental Results? check_stability Assess this compound Stability in Culture Medium start->check_stability is_stable Is this compound Stable? check_stability->is_stable stable_conclusion Inconsistency likely due to other factors. Review experimental protocol. is_stable->stable_conclusion Yes unstable_solution Implement Strategies to Mitigate Degradation is_stable->unstable_solution No strategies 1. More frequent dosing 2. Increase initial concentration 3. Use a more stable analog unstable_solution->strategies re_evaluate Re-evaluate experimental outcome strategies->re_evaluate

References

Managing unexpected side effects in RM-581 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the RM-581 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing animal studies involving the novel anticancer agent, this compound. While preclinical studies have consistently demonstrated a favorable safety profile for this compound, this guide offers troubleshooting protocols and frequently asked questions (FAQs) to address potential, though unexpected, side effects that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known safety profile of this compound in animal models?

A1: this compound, an aminosteroid (B1218566) derivative, has been evaluated in multiple rodent xenograft models for pancreatic, prostate, and breast cancers. Across these studies, this compound was well-tolerated when administered orally at doses ranging from 10-60 mg/kg/day, and in some studies as high as 900 mg/kg, with no reported signs of toxicity. Monitored parameters such as animal weight, behavior, and histology of major organs have not shown adverse effects.

Q2: What are the potential, though unexpected, side effects to monitor for during an this compound study?

A2: While this compound has not been associated with adverse events, it is best practice in any preclinical study to monitor for general signs of distress in research animals.[1][2] These can include:

  • Weight Loss: A significant, unintended decrease in body weight.

  • Behavioral Changes: Lethargy, social isolation, aggression, or unusual postures.

  • Changes in Food/Water Intake: Significant and sustained decrease in consumption.

  • Gastrointestinal Issues: Diarrhea or constipation.

  • Dermatological Signs: Hair loss (alopecia) or skin irritation at injection sites if an alternative route of administration is used.

Q3: this compound is an Endoplasmic Reticulum (ER) stress inducer. Are there specific clinical signs related to this mechanism of action?

A3: this compound's therapeutic action is based on inducing ER stress in cancer cells, leading to apoptosis.[3] In the unlikely event of systemic ER stress, clinical signs could theoretically include metabolic disturbances. However, it is important to reiterate that such effects have not been observed in preclinical models of this compound.

Q4: What is the first step if an unexpected adverse event is observed?

A4: If an unexpected adverse event is noted, the first step is to document the observation in detail and increase the frequency of monitoring for the affected animal(s). Consult the troubleshooting guides below for specific actions. It is crucial to ensure the observation is not due to other experimental variables, such as the vehicle used for administration or the tumor burden itself.[1]

Troubleshooting Guides

Issue 1: Unexpected Body Weight Loss (>10% of baseline)
  • Possible Cause 1: Tumor Burden: In xenograft models, rapid tumor growth can lead to cancer cachexia, a wasting syndrome characterized by weight loss.

    • Solution: Correlate weight loss with tumor volume measurements. If a strong correlation exists, this is likely a model-related effect rather than drug toxicity.

  • Possible Cause 2: Palatability/Administration Stress: If this compound is administered in the diet and is unpalatable, or if the gavage procedure is stressful, it may lead to reduced food intake.

    • Solution: Monitor food consumption daily. If oral gavage is used, ensure technicians are proficient and the volume is appropriate for the animal's size. Consider a brief administration holiday (1-2 days) to see if weight stabilizes.

  • Possible Cause 3: Compound-Related Effect (Unexpected):

    • Solution:

      • Immediately notify the principal investigator and veterinary staff.

      • Reduce the dose of this compound by 50% in the affected cohort.

      • If weight loss continues, consider discontinuing treatment for the affected animal(s) and perform a full necropsy with histopathology to investigate potential target organ toxicity.

Issue 2: Lethargy and Reduced Activity
  • Possible Cause 1: Advanced Disease State: Similar to weight loss, lethargy can be a clinical sign of a high tumor burden and advanced disease.[1]

    • Solution: Assess tumor size and overall animal wellness. Provide supportive care as per institutional guidelines, which may include softened food or supplemental hydration.

  • Possible Cause 2: Dehydration:

    • Solution: Check water consumption and skin turgor. Ensure water bottles are functioning correctly. Provide supplemental hydration (e.g., hydrogel packs) if necessary.

  • Possible Cause 3: Compound-Related Effect (Unexpected):

    • Solution: Follow the same protocol as for unexpected weight loss: notify key personnel, reduce the dose, and be prepared to discontinue treatment if the condition worsens.

Data Presentation: Monitoring and Action Thresholds

The following table summarizes key monitoring parameters and recommended action thresholds for unexpected side effects during this compound animal studies.

ParameterMonitoring FrequencyAlert LevelAction
Body Weight Daily for first week, then 3x/week>10% loss from baselineIncrease monitoring to daily, investigate cause (see troubleshooting guide).
>15% loss from baselineReduce this compound dose by 50%.
>20% loss from baselineDiscontinue treatment; consider euthanasia and necropsy.
Clinical Observations DailyPresence of lethargy, hunched posture, rough coatIncrease monitoring frequency, provide supportive care.
(Activity, Posture, Fur)Worsening of clinical signs over 48hReduce this compound dose by 50%.
Food & Water Intake Daily for first week, then weekly cage-side check>25% decrease for 48hQuantify daily intake, check for administration-related stress.

Experimental Protocols

Protocol 1: Daily Health Monitoring in Rodents
  • Observation: Animals should be observed daily, including weekends and holidays.

  • Body Weight: Record individual animal weights at the start of the study (baseline) and then at a minimum of three times per week.

  • Clinical Signs: Check for any changes in posture, activity level, grooming (piloerection), and respiration. Note any signs of pain or distress.

  • Tumor Measurement: For xenograft studies, measure tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record Keeping: All observations, including "no abnormalities observed," must be recorded in a dedicated study logbook.

Protocol 2: Dose Escalation Study (Maximum Tolerated Dose - MTD)

While this compound has shown low toxicity, a dose-range-finding study is a standard preclinical toxicology assessment.[4]

  • Animal Groups: Assign a small number of animals (e.g., n=3 per group) to receive escalating doses of this compound.

  • Dosing: Start with the anticipated therapeutic dose and escalate in subsequent groups (e.g., 1x, 3x, 10x the therapeutic dose).

  • Observation Period: After a single dose, monitor animals intensively for 48-72 hours, then daily for 14 days for signs of acute toxicity.[5]

  • Endpoints: The primary endpoints are the observation of any dose-limiting toxicities (DLTs), which could include significant weight loss, severe clinical signs, or death. The MTD is defined as the highest dose that does not produce unacceptable toxicity.[4]

  • Pathology: At the end of the observation period, perform a full gross necropsy and collect major organs for histopathological analysis.

Visualizations

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds and Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1 BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from CHOP CHOP PERK->CHOP Activates IRE1->CHOP Activates ATF6->CHOP Activates This compound This compound This compound->Unfolded Proteins Induces Accumulation Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: this compound induces ER stress, leading to apoptosis via the CHOP pathway.

Troubleshooting_Workflow Observation Unexpected Side Effect Observed Document Document and Quantify (e.g., % weight loss) Observation->Document Investigate Investigate Non-Drug Causes (Tumor, Stress, etc.) Document->Investigate Decision Adverse Event Drug-Related? Investigate->Decision SupportiveCare Provide Supportive Care Decision->SupportiveCare No DoseReduction Reduce this compound Dose Decision->DoseReduction Yes Continue Continue Study with Increased Monitoring SupportiveCare->Continue DoseReduction->Continue If symptoms resolve Discontinue Discontinue Dosing & Perform Necropsy DoseReduction->Discontinue If symptoms persist or worsen

Caption: Workflow for troubleshooting unexpected side effects in animal studies.

Dose_Adjustment_Logic Start Daily Monitoring CheckWeight Weight Loss > 10%? Start->CheckWeight CheckSigns Severe Clinical Signs? CheckWeight->CheckSigns Yes MaintainDose Maintain Dose, Continue Monitoring CheckWeight->MaintainDose No ReduceDose Reduce Dose by 50% CheckSigns->ReduceDose No StopDose Stop Dosing CheckSigns->StopDose Yes MaintainDose->Start ReduceDose->Start Re-evaluate in 48h

Caption: Decision tree for dose adjustment based on clinical observations.

References

Validation & Comparative

RM-581 Versus Docetaxel in Castration-Resistant Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel aminosteroid (B1218566) derivative RM-581 and the established chemotherapeutic agent docetaxel (B913) for the treatment of castration-resistant prostate cancer (CRPC). The information presented is based on available preclinical data, focusing on mechanism of action, in vitro cytotoxicity, and in vivo efficacy.

Executive Summary

Docetaxel, a taxane-based microtubule stabilizer, has long been a standard-of-care for metastatic CRPC. However, the development of resistance remains a significant clinical challenge. This compound, a novel aminosteroid derivative, presents a promising alternative with a distinct mechanism of action centered on the induction of endoplasmic reticulum (ER) stress, leading to cancer cell apoptosis. Preclinical studies suggest that this compound demonstrates potent anti-cancer activity, including in docetaxel-resistant models, warranting further investigation.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and docetaxel in various prostate cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Cell LineDrugIC50 (µM)Citation
PC-3 (androgen-independent)This compound~1.2[1]
PC-3 (androgen-independent)Docetaxel0.00475[2]
LAPC-4 (androgen-dependent)This compound0.56[3]
DU-145 (androgen-independent)This compound4.4[3]
LNCaP (androgen-dependent)This compound1.2[3]
22Rv1 (androgen-dependent, AR-V7 positive)This compound1.38[3]
VCaP (androgen-dependent)This compound5.78[3]
In Vivo Efficacy

Preclinical xenograft models have been utilized to evaluate the in vivo anti-tumor activity of this compound and docetaxel.

PC-3 Xenograft Model

A direct comparison in a PC-3 xenograft model demonstrated that oral administration of this compound resulted in superior tumor growth inhibition compared to intraperitoneally administered docetaxel[1].

Treatment GroupDosageAdministration RouteTumor Growth InhibitionCitation
Vehicle Control--0%[1]
This compound15 mg/kgOral (daily)Superior to docetaxel[1]
Docetaxel4 mg/kgIntraperitoneal (twice weekly)Significant inhibition[1]

LAPC-4 Xenograft Model

In an androgen-dependent LAPC-4 xenograft model, this compound demonstrated a dose-dependent inhibition of tumor growth. While not a direct head-to-head comparison in the same experiment, data from a study involving docetaxel in the same model is provided for context.

Treatment GroupDosageAdministration RouteOutcomeCitation
Vehicle Control--Progressive tumor growth[3]
This compound3 mg/kgOral (6 days/week)Complete block of tumor growth[3]
This compound10 mg/kgOral (6 days/week)Complete block of tumor growth[3]
This compound30 mg/kgOral (6 days/week)Complete block of tumor growth[3]
Docetaxel4 mg/kgIntraperitoneal (twice a week)Tumor growth inhibition[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

The anti-proliferative activity of this compound and docetaxel is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

  • Cell Plating: Prostate cancer cells are seeded in 96-well plates at a density of 2,500 to 5,000 cells per well in their respective growth media and incubated for 24 hours.

  • Drug Treatment: The cells are then treated with various concentrations of this compound or docetaxel for a period of 6 days. The culture medium is replaced with fresh medium containing the compounds every 2-3 days.

  • MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for 1 to 4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

In Vivo Xenograft Studies
  • Cell Implantation: Six-week-old male nude mice are subcutaneously injected with a suspension of human prostate cancer cells (e.g., PC-3 or LAPC-4) in a suitable medium.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • This compound: Administered orally via gavage, typically at doses ranging from 3 to 30 mg/kg, daily or on a 6-day per week schedule.

    • Docetaxel: Administered via intraperitoneal injection, typically at a dose of 4 mg/kg, twice a week.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Mechanism of Action and Signaling Pathways

This compound: Induction of Endoplasmic Reticulum (ER) Stress

This compound's primary mechanism of action involves the induction of ER stress, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This sustained stress ultimately triggers apoptosis in cancer cells.

RM581_Pathway RM581 This compound ER Endoplasmic Reticulum RM581->ER Accumulation in ER UPR Unfolded Protein Response (UPR) ER->UPR Protein Misfolding BIP BiP/GRP78 UPR->BIP Upregulation PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a eIF2α PERK->eIF2a Phosphorylation Apoptosis Apoptosis IRE1->Apoptosis ATF6->Apoptosis ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription CHOP->Apoptosis

Caption: this compound induces ER stress, activating the UPR and leading to apoptosis.

Docetaxel: Microtubule Stabilization and Apoptotic Induction

Docetaxel functions by binding to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways.

Docetaxel_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Dynamics Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Inactivation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Docetaxel stabilizes microtubules, causing G2/M arrest and apoptosis.

Conclusion

This compound presents a novel therapeutic strategy for CRPC with a mechanism of action distinct from docetaxel. Preclinical data indicate its potential for potent anti-tumor activity, including in settings where docetaxel resistance may be a concern. The induction of ER stress by this compound offers a new avenue for therapeutic intervention in advanced prostate cancer. Further head-to-head comparative studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound relative to docetaxel in the management of CRPC.

References

A Head-to-Head Comparison: RM-581 and Gemcitabine in Preclinical Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pancreatic cancer research, the quest for more effective therapeutic agents is paramount. This guide provides a detailed comparison of the novel aminosteroid (B1218566) derivative, RM-581, and the established chemotherapeutic, gemcitabine (B846), based on their performance in preclinical pancreatic cancer models. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available experimental data.

At a Glance: Key Performance Indicators

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and gemcitabine in pancreatic cancer models.

DrugCell LineIC50 (µM)Citation
This compound PANC-10.83[1]
MIA PaCa-20.45[1]
BxPC-35.75[1]
CAPAN-10.78[1]
L3.62.10[1]
Gemcitabine PANC-10.048 - 0.137[2]
MIA PaCa-20.025[2]
BxPC-3~0.00024[3]
AsPC-1~0.05[3]

Note: IC50 values for gemcitabine can vary significantly between studies due to different experimental conditions, such as duration of drug exposure.

DrugDose and AdministrationPancreatic Cancer ModelTumor Growth Inhibition (TGI)Citation
This compound 10 mg/kg/day (oral)PANC-1 Orthotopic Xenograft11%[1]
40 mg/kg/day (oral)PANC-1 Orthotopic Xenograft54%[1]
80 mg/kg/day (oral)PANC-1 Orthotopic Xenograft76%[1]
60 mg/kg/day (oral)PANC-1 Subcutaneous XenograftTumor regression[4]
Gemcitabine 40 mg/kg (intraperitoneal, twice weekly)PANC-1 Orthotopic XenograftSignificant tumor inhibitory effect[5]
100 mg/kg (intraperitoneal, twice weekly)Patient-Derived XenograftsSignificant tumor volume reduction[6]
50 mg/kg (intraperitoneal, twice weekly for 3 weeks)PANC-1 Subcutaneous XenograftTransiently arrested tumor growth[3]

Mechanisms of Action: A Tale of Two Pathways

This compound and gemcitabine employ distinct mechanisms to induce cancer cell death.

This compound is an endoplasmic reticulum (ER) stress inducer.[2] It triggers the unfolded protein response (UPR), leading to an accumulation of misfolded proteins and ultimately, apoptosis.[1][4] This mechanism is particularly relevant in the highly stressed microenvironment of pancreatic tumors.

RM581_Pathway RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) Activation ER->UPR Apoptosis Apoptosis UPR->Apoptosis Leads to

Gemcitabine , a nucleoside analog, primarily targets DNA synthesis.[5] After being transported into the cell and phosphorylated to its active triphosphate form, it is incorporated into the replicating DNA strand. This incorporation leads to masked chain termination and inhibition of DNA polymerase, ultimately halting DNA replication and inducing apoptosis.[7]

Gemcitabine_Pathway Gemcitabine Gemcitabine (Prodrug) dCK Deoxycytidine Kinase (dCK) Gemcitabine->dCK Phosphorylation dFdCTP dFdCTP (Active Metabolite) dCK->dFdCTP DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Required for Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (IC50 Determination)

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Pancreatic Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Addition 3. Add Serial Dilutions of this compound or Gemcitabine Cell_Seeding->Drug_Addition Incubation 4. Incubate for 72 hours Drug_Addition->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50_Calc 6. Calculate IC50 Values Viability_Assay->IC50_Calc

1. Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

3. Drug Treatment: Stock solutions of this compound and gemcitabine are prepared and serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle used to dissolve the drugs.

4. Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their cytotoxic effects.

5. Cell Viability Assessment: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed. This colorimetric assay measures the metabolic activity of viable cells.

6. Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Pancreatic Cancer Xenograft Model

InVivo_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_monitoring_analysis Monitoring and Analysis Cell_Injection 1. Inject PANC-1 cells subcutaneously or orthotopically into immunodeficient mice Tumor_Growth 2. Monitor tumor growth Cell_Injection->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Admin 4. Administer this compound, Gemcitabine, or vehicle control Randomization->Drug_Admin Tumor_Measurement 5. Measure tumor volume periodically Drug_Admin->Tumor_Measurement Necropsy 6. Euthanize mice and excise tumors for analysis Tumor_Measurement->Necropsy

1. Animal Models: Immunodeficient mice (e.g., nude or NOD-scid IL2Rgamma-null mice) are used to prevent rejection of human tumor cells. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

2. Tumor Cell Implantation: PANC-1 human pancreatic cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. The cell suspension is then injected either subcutaneously into the flank or orthotopically into the pancreas of the mice.

3. Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. For subcutaneous models, tumor volume is typically measured with calipers. For orthotopic models, imaging techniques like in vivo fluorescence imaging may be used if the cells are labeled.

4. Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups: vehicle control, this compound, and gemcitabine. The drugs are administered according to the specified dose and schedule (e.g., oral gavage for this compound, intraperitoneal injection for gemcitabine).

5. Efficacy Evaluation: Tumor volumes are measured periodically throughout the treatment period. The body weight and general health of the mice are also monitored for signs of toxicity.

6. Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed through methods like histology to assess tumor necrosis and apoptosis. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Concluding Remarks

The preclinical data presented here highlight the distinct profiles of this compound and gemcitabine in pancreatic cancer models. This compound demonstrates potent in vitro and in vivo activity, including tumor regression in a PANC-1 xenograft model, through a mechanism of inducing ER stress. Gemcitabine, a long-standing chemotherapy agent, shows efficacy in various models by inhibiting DNA synthesis. The variability in gemcitabine's IC50 values underscores the importance of standardized experimental conditions for direct comparisons. Further head-to-head comparative studies in a broader range of pancreatic cancer models, including patient-derived xenografts, are warranted to more definitively position the therapeutic potential of this compound relative to the current standard of care.

References

Comparative Efficacy of RM-581 and Other ER Stress Inducers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel endoplasmic reticulum (ER) stress inducer, RM-581, with the classical inducers, tunicamycin (B1663573) and thapsigargin (B1683126). This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details experimental protocols, and visualizes relevant biological pathways to aid in the selection of appropriate tools for ER stress research.

Introduction to ER Stress Induction

The endoplasmic reticulum is a vital organelle responsible for protein folding, modification, and transport. A disruption in these processes leads to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress can trigger apoptosis, making it a promising target for therapeutic intervention, particularly in oncology.

This guide focuses on the aminosteroid (B1218566) derivative this compound, a novel ER stress inducer, and compares its activity with two well-established agents: tunicamycin, an inhibitor of N-linked glycosylation, and thapsigargin, a specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.

Mechanisms of Action

The primary mechanisms by which these compounds induce ER stress are distinct:

  • This compound: This aminosteroid derivative is classified as an ER stress aggravator.[1] It is believed to directly interact with a protein within the ER, leading to the induction of the UPR and subsequent apoptosis.[1] this compound has been shown to be effective in various cancer cell lines, including those resistant to standard chemotherapies.[1][2]

  • Tunicamycin: As an inhibitor of N-linked glycosylation, tunicamycin blocks the initial step in the synthesis of glycoproteins. This leads to an accumulation of unfolded glycoproteins in the ER, thereby triggering a robust UPR.

  • Thapsigargin: This compound specifically and irreversibly inhibits the SERCA pump, which is responsible for maintaining high calcium concentrations within the ER lumen.[3] Disruption of ER calcium homeostasis impairs the function of calcium-dependent chaperones, leading to protein misfolding and the induction of the UPR.[3]

Comparative Data on Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound, tunicamycin, and thapsigargin in inducing ER stress and reducing cell viability. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in the same experimental systems are limited.

Table 1: Comparison of Antiproliferative Activity

CompoundCell LineIC50 / EC50Citation
This compound PANC-1 (Pancreatic Cancer)3.9 µM[2]
PC-3 (Prostate Cancer)~1.2 µM (EC50)
MCF7 (Breast Cancer)2.8 µM[1]
Tunicamycin Hep3B (Hepatocellular Carcinoma)0.19 µg/ml
HepG2 (Hepatocellular Carcinoma)0.62 µg/ml
Thapsigargin Data on IC50 for antiproliferation is less commonly reported as it is primarily used to study acute ER stress.

Table 2: Induction of ER Stress Markers

CompoundCell LineMarkerFold Induction / ObservationConcentration & TimeCitation
This compound PANC-1BIP, CHOP, HERPSignificant mRNA increase4 µM[2]
PC-3BIP, CHOP, HERPUp to 8-fold (CHOP)5 µM, 18h
Breast Cancer Cell LinesBIP, CHOPSignificant mRNA increaseIC50 concentration, 3-24h[1]
Tunicamycin HepG2BiP, CHOPDose-dependent increase2.5-10 µg/ml, 24h
3T3-L1 AdipocytesGRP78Equal induction to Thapsigargin1 µg/ml, 24h
Thapsigargin HepG2BiP, CHOPDose-dependent increase25-100 nM, 24h
3T3-L1 AdipocytesGRP78Equal induction to Tunicamycin1 µM, 24h

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of the Unfolded Protein Response (UPR)

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP PERK_inactive PERK BiP->PERK_inactive Inhibition IRE1_inactive IRE1α BiP->IRE1_inactive ATF6_inactive ATF6 BiP->ATF6_inactive PERK_active p-PERK PERK_inactive->PERK_active IRE1_active p-IRE1α IRE1_inactive->IRE1_active ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved Translocation & Cleavage eIF2a eIF2α PERK_active->eIF2a P XBP1_u XBP1u mRNA IRE1_active->XBP1_u Splicing eIF2a_p p-eIF2α ATF4 ATF4 eIF2a_p->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP XBP1_s XBP1s mRNA XBP1s_protein XBP1s XBP1_s->XBP1s_protein Translation ATF6_n ATF6 (n) ATF6_cleaved->ATF6_n UPR_genes UPR Target Genes (e.g., BiP, CHOP) CHOP->UPR_genes Apoptosis Apoptosis CHOP->Apoptosis XBP1s_protein->UPR_genes ATF6_n->UPR_genes

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow for Comparing ER Stress Inducers

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with ER Stress Inducers (this compound, Tunicamycin, Thapsigargin) Dose-response and Time-course Cell Culture->Treatment Cell Viability Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell Viability Assay Protein Extraction Protein Extraction Treatment->Protein Extraction RNA Extraction RNA Extraction Treatment->RNA Extraction Data Analysis Data Analysis and Comparison Cell Viability Assay->Data Analysis Western Blot Western Blot Analysis (BiP, CHOP, p-PERK, p-IRE1α) Protein Extraction->Western Blot qPCR RT-qPCR Analysis (BiP, CHOP, XBP1s) RNA Extraction->qPCR Western Blot->Data Analysis qPCR->Data Analysis

Caption: Workflow for comparing ER stress inducers.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of ER stress inducers. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Prepare stock solutions of this compound, tunicamycin, and thapsigargin in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentrations in cell culture medium.

  • Incubation: Replace the existing medium with the treatment-containing medium and incubate the cells for the desired time points (e.g., 6, 12, 18, 24 hours).

Western Blot Analysis for ER Stress Markers (BiP and CHOP)
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BiP/GRP78 and CHOP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (RT-qPCR) for ER Stress Markers
  • RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., HSPA5 for BiP, DDIT3 for CHOP, and spliced XBP1).

  • Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression relative to the untreated control using the ΔΔCt method.

Conclusion

This compound is a promising novel ER stress inducer with potent anticancer activity. While its mechanism of action differs from classical inducers like tunicamycin and thapsigargin, all three effectively activate the UPR, leading to cell death in various cancer models. The choice of inducer will depend on the specific research question. Tunicamycin and thapsigargin are well-characterized tools for studying the fundamental biology of the UPR, while this compound represents a potential therapeutic agent whose distinct mechanism warrants further investigation. Direct comparative studies under identical experimental conditions are needed to definitively establish the relative potency and efficacy of these compounds. This guide provides a foundational framework for researchers to design and interpret experiments aimed at understanding and exploiting ER stress pathways.

References

Validating the Anticancer Efficacy of RM-581: A Comparative Guide for New Cell Line Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the anticancer effects of the novel aminosteroid (B1218566) derivative, RM-581, in new cancer cell lines. It offers a comparative analysis with established anticancer agents, detailed experimental protocols, and visual representations of key biological and procedural pathways.

This compound is a promising anticancer agent that has demonstrated potent in vitro and in vivo activities across a range of cancer models, including those resistant to standard therapies.[1][2][3] Its unique mechanism of action, centered on the induction of endoplasmic reticulum (ER) stress-mediated apoptosis, sets it apart from many conventional chemotherapeutics.[2][3][4][5][6] This guide summarizes existing data on this compound's efficacy and provides the necessary protocols to extend its validation to new experimental systems.

Comparative Efficacy of this compound Against Standard Anticancer Agents

This compound has shown significant antiproliferative effects in a variety of cancer cell lines, often demonstrating superior or synergistic activity when compared to standard-of-care drugs.

Table 1: Comparative IC50 Values of this compound and Other Anticancer Agents
Cell LineCancer TypeThis compound IC50 (µM)Comparative AgentComparative Agent IC50 (µM)
Prostate Cancer
PC-3Androgen-Independent~1.2[7]Docetaxel>0.05 (less potent at higher concentrations)[7]
LAPC-4Androgen-DependentPotent (exact value not specified)[8][9]EnzalutamideLess potent than this compound[8][9]
LAPC-4Androgen-DependentPotent (exact value not specified)[8][9]AbirateroneLess potent than this compound[8][9]
Breast Cancer
MCF-7Luminal A2.8[5]--
BT-474Luminal BNot specified--
MDA-MB-453HER2-PositiveNot specified--
MDA-MB-468Triple-NegativeNot specified--
MDA-MB-231Triple-NegativeNot specified--
SUM149PTTriple-NegativeNot specified--
JIMT-1Trastuzumab-Resistant12.3[5]--
Pancreatic Cancer
PANC-1Pancreatic AdenocarcinomaPotent (exact value not specified)[3][5]GemcitabineThis compound is effective in gemcitabine-resistant PANC-1 cells[3][5]

Note: IC50 values can vary between experiments and laboratories. The data presented is for comparative purposes.

Notably, this compound has demonstrated efficacy in cell lines resistant to conventional treatments. For instance, it is effective in docetaxel-resistant PC-3 prostate cancer cells and gemcitabine-resistant PANC-1 pancreatic cancer cells.[3][5][7] Furthermore, unlike docetaxel, prolonged treatment with this compound did not induce resistance in PC-3 cells.[7] In combination studies, this compound has shown synergistic effects with taxanes (docetaxel and paclitaxel) in triple-negative breast cancer cell lines and with trastuzumab in HER2-positive lines.[5]

Mechanism of Action: ER Stress-Induced Apoptosis

The primary mechanism of action for this compound is the induction of endoplasmic reticulum (ER) stress.[2][3][4][5] This leads to the unfolded protein response (UPR), which, when overwhelmed, triggers apoptosis. Key markers of this pathway that are upregulated upon this compound treatment include BiP (GRP78) and CHOP.[1][5][7] This mechanism is distinct from many DNA-damaging agents or microtubule inhibitors, offering a potential therapeutic avenue for cancers that have developed resistance to these more common mechanisms.

Experimental Protocols for Validation

To validate the anticancer effects of this compound in a new cell line, the following standard experimental protocols are recommended.

Cell Culture and Maintenance
  • Procure the desired cancer cell line from a reputable source (e.g., ATCC).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound and a relevant comparative agent for 48-72 hours. Include a vehicle-only control.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Treatment: Treat cells with the IC50 concentration of this compound for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells, wash them with cold PBS, and resuspend them in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot for ER Stress Markers

This assay confirms the induction of the ER stress pathway.

  • Protein Extraction: Treat cells with the IC50 concentration of this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Visualizing Key Pathways and Workflows

To further clarify the experimental process and the mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion cell_culture Cell Line Selection & Culture viability Cell Viability Assay (MTT) cell_culture->viability drug_prep This compound & Comparative Agent Preparation drug_prep->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant western_blot Western Blot (ER Stress Markers) protein_exp Protein Expression Analysis western_blot->protein_exp ic50->apoptosis ic50->western_blot conclusion Validate Anticancer Effect & Mechanism apoptosis_quant->conclusion protein_exp->conclusion

Caption: Experimental workflow for validating this compound's anticancer effects.

rm581_pathway RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Accumulates in ER ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR BiP BiP/GRP78 ↑ UPR->BiP CHOP CHOP ↑ UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

RM-581: A Comparative Analysis of its Selective Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quebec City, QC – A comprehensive analysis of the aminosteroid (B1218566) derivative RM-581 reveals its potent and selective cytotoxic effects against various cancer cell lines while exhibiting significantly lower toxicity towards normal cells. This guide provides a detailed comparison of this compound's performance against alternative cancer therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Abstract

This compound, a novel aminosteroid derivative, has demonstrated significant promise as an anti-cancer agent. Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which preferentially triggers apoptosis in malignant cells. This targeted action results in a favorable selectivity profile, a critical attribute for minimizing off-target effects and improving the therapeutic index of cancer treatments. This guide synthesizes available data on this compound's selectivity, compares its efficacy to other therapeutic agents, and provides detailed experimental methodologies for the cited studies.

I. Comparative Efficacy and Selectivity of this compound

This compound has shown marked selectivity for cancer cells over their normal counterparts across various cancer types, including breast and pancreatic cancer. This selectivity is quantified by the selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Antiproliferative Activity (IC50) and Selectivity Index of this compound in Breast Cancer Cell Lines vs. Normal Breast Cells
Cell LineMolecular SubtypeIC50 (µM)[1]Normal Cell LineIC50 (µM)[1]Selectivity Index (SI)
MCF7Luminal A2.8MCF10A17.16.1
BT-474Luminal B10.1MCF10A17.11.7
MDA-MB-453HER2-positive12.3MCF10A17.11.4
MDA-MB-468Triple-Negative6.9MCF10A17.12.5
MDA-MB-231Triple-Negative10.4MCF10A17.11.6
SUM149PTTriple-Negative5.6MCF10A17.13.1
Table 2: Antiproliferative Activity (IC50) and Selectivity Index of this compound in Pancreatic Cancer Cells vs. Normal Pancreatic Cells
Cancer Cell LineIC50 (µM)[2]Normal Cell LineSelectivity Index (SI)[2]
PANC-13.9Primary Normal Pancreatic Cells12.8

II. Comparison with Alternative Cancer Therapies

This compound has been evaluated in comparison with and in combination with standard-of-care chemotherapeutic agents, demonstrating its potential as both a standalone therapy and a component of combination regimens.

This compound vs. Docetaxel (B913) in Prostate Cancer

In androgen-independent prostate cancer (PC-3) cells, this compound demonstrated potent antiproliferative activity. Notably, it was effective against docetaxel-resistant PC-3 cells, highlighting its potential to overcome acquired resistance to conventional chemotherapy[3].

This compound in Combination Therapies for Breast Cancer

Studies have shown that this compound can enhance the efficacy of existing breast cancer treatments:

  • HER2-Positive Breast Cancer: In combination with trastuzumab or trastuzumab-emtansine (T-DM1), this compound enhanced the anticancer effects of these targeted therapies.

  • Triple-Negative Breast Cancer (TNBC): When combined with taxanes such as docetaxel or paclitaxel, this compound improved the antiproliferative effects in TNBC and metastatic TNBC cell lines[1].

III. Mechanism of Action: ER Stress-Induced Apoptosis

This compound exerts its cytotoxic effects by inducing endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Key mediators in the ER stress pathway activated by this compound include:

  • BiP (Binding immunoglobulin protein): Also known as GRP78, this chaperone protein is a master regulator of the UPR.

  • CHOP (C/EBP homologous protein): A key transcription factor that promotes apoptosis under prolonged ER stress.

  • HERP (Homocysteine-inducible ER protein): An ER-resident protein involved in the degradation of misfolded proteins.

The signaling cascade initiated by ER stress ultimately converges on the activation of caspases, the executioners of apoptosis.

ER_Stress_Pathway This compound Induced ER Stress and Apoptosis Signaling Pathway cluster_UPR UPR Sensors RM581 This compound ER_Stress Endoplasmic Reticulum Stress RM581->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 BIP BiP/GRP78 Upregulation UPR->BIP HERP HERP Upregulation UPR->HERP CHOP CHOP Upregulation PERK->CHOP Prolonged Stress IRE1->CHOP Prolonged Stress ATF6->CHOP Prolonged Stress Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

IV. Experimental Protocols

The following provides a general overview of the methodologies used to assess the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or control compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After incubation with MTT, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound/Control Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Battle of Aminosteroids: A Comparative Analysis of RM-581 and its Analog RM-133 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Within the promising class of aminosteroid (B1218566) derivatives, RM-581 and its analog RM-133 have emerged as significant compounds of interest. Both molecules exhibit anticancer properties by inducing endoplasmic reticulum (ER) stress, which ultimately leads to apoptosis in cancer cells. However, key structural and pharmacological differences between them result in distinct performance profiles, making a detailed comparison essential for informed research and development decisions.

This guide provides an objective, data-driven comparative analysis of this compound and RM-133, focusing on their in vitro and in vivo performance, mechanism of action, and key physicochemical properties.

At a Glance: Key Differences

FeatureThis compoundRM-133
Steroid Backbone Estrane (18 carbons)Androstane (19 carbons)
Oral Bioavailability Orally activeOrally inactive[1]
Selectivity (PANC-1) Higher selectivity index (12.8)Lower selectivity index (2.8)[2]

In Vitro Antiproliferative Activity: A Quantitative Comparison

The antiproliferative effects of this compound and RM-133 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)RM-133 IC50 (µM)Reference(s)
PANC-1Pancreatic0.83 - 3.90.3 - 4.3[2]
MIACaPa2Pancreatic0.45Not Reported
L3.6Pancreatic2.10Not Reported
CAPAN-1Pancreatic0.78Not Reported
BxPC3Pancreatic5.75Not Reported
Pan02Pancreatic (murine)1.77Not Reported
OVCAR-3OvarianNot Reported0.8[3]
LNCaPProstate1.20.1 - 2[3]
DU-145Prostate4.4Not Reported
PC-3Prostate1.2Not Reported
HL-60Promyelocytic LeukemiaNot Reported0.1 - 2[3]
T-47DBreastNot Reported0.1 - 2[3]
WEHI-3Myelomonocytic Leukemia (murine)Not Reported0.1 - 2[3]

In the PANC-1 human pancreatic cancer cell line, both compounds demonstrate similar low micromolar antiproliferative activity.[2] However, a significant differentiator is the selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal pancreatic cells. This compound exhibits a markedly higher SI of 12.8, compared to 2.8 for RM-133, indicating a greater therapeutic window for this compound in this context.[2]

In Vivo Efficacy: Xenograft Models Reveal a Clear Advantage for this compound

Animal xenograft models are crucial for evaluating the in vivo therapeutic potential of anticancer compounds. Both this compound and RM-133 have been tested in such models, with the results highlighting the superior performance of this compound, largely attributed to its oral bioavailability.

This compound In Vivo Performance

In a PANC-1 pancreatic cancer xenograft model in nude mice, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition. At a dose of 60 mg/kg, this compound led to complete tumor regression.[1][4]

Xenograft ModelAdministration RouteDosageTumor Growth InhibitionReference(s)
PANC-1 (Pancreatic)Oral (p.o.)60 mg/kg/day100% (regression)[1][4]
PANC-1 (Pancreatic)Intraperitoneal (i.p.)10 mg/kg/daySignificant inhibition[4]
PANC-1 (Pancreatic)Subcutaneous (s.c.)60 mg/kg/daySignificant inhibition[4]
LAPC-4 (Prostate)Oral (p.o.)3, 10, 30 mg/kgComplete blockade of tumor growth[5]
RM-133 In Vivo Performance

In contrast to this compound, RM-133 is orally inactive.[1] When administered via subcutaneous injection, RM-133 has shown efficacy in reducing tumor growth in ovarian and pancreatic cancer xenograft models.

Xenograft ModelAdministration RouteDosageTumor Growth InhibitionReference(s)
OVCAR-3 (Ovarian)Subcutaneous (s.c.)Not Specified100-122%[3]
PANC-1 (Pancreatic)Subcutaneous (s.c.)Not Specified63%[3]
HL-60 (Leukemia)Not SpecifiedNot Specified57%[3]

The oral bioavailability of this compound represents a significant clinical advantage, offering a more convenient and patient-friendly administration route compared to the injectable-only RM-133.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

Both this compound and RM-133 share a common mechanism of action, inducing apoptosis in cancer cells through the aggravation of endoplasmic reticulum (ER) stress.[1][2] This is a crucial finding, as it suggests that both compounds could be effective in cancers that are resistant to other therapies.

When unfolded or misfolded proteins accumulate in the ER, a state of ER stress is triggered, activating the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress leads to apoptosis. Both this compound and RM-133 have been shown to induce the same key ER stress-apoptosis markers in PANC-1 cells:

  • BIP (Binding Immunoglobulin Protein) : Also known as GRP78, an ER chaperone protein that is upregulated during ER stress.

  • CHOP (C/EBP Homologous Protein) : A transcription factor that plays a central role in mediating ER stress-induced apoptosis.

  • HERP (Homocysteine-inducible ER protein) : An ER-resident protein that is induced by ER stress.

A direct comparison of the transcript levels of these markers after treatment with this compound and RM-133 in PANC-1 cells indicates a similar pattern of induction, confirming their shared mechanism of action.[2]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm / Nucleus RM581_RM133 This compound / RM-133 ER_Stress ER Stress (Unfolded Protein Accumulation) RM581_RM133->ER_Stress BiP BiP/GRP78 ER_Stress->BiP PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 ATF4 ATF4 PERK->ATF4 phosphorylation Apoptosis Apoptosis IRE1->Apoptosis JNK pathway CHOP CHOP ATF6->CHOP activation HERP HERP ATF6->HERP transcription ATF4->CHOP transcription CHOP->Apoptosis Bcl-2 family modulation MTS_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add serial dilutions of This compound or RM-133 incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read_absorbance Read absorbance at 490 nm incubate3->read_absorbance analyze_data Calculate viability and IC50 read_absorbance->analyze_data end End analyze_data->end Xenograft_Workflow start Start implant_cells Implant cancer cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to grow to palpable size implant_cells->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize treat_mice Administer this compound (p.o.) or RM-133 (s.c.) randomize->treat_mice monitor Monitor tumor volume and body weight treat_mice->monitor endpoint Endpoint reached monitor->endpoint excise_tumors Excise and weigh tumors endpoint->excise_tumors analyze_data Calculate tumor growth inhibition excise_tumors->analyze_data end End analyze_data->end

References

A Head-to-Head Preclinical Comparison of RM-581 and Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel aminosteroid (B1218566) derivative RM-581 against standard-of-care chemotherapies in preclinical models of pancreatic, prostate, and breast cancers. The data presented is collated from published in vitro and in vivo studies to offer an objective overview of this compound's performance and mechanism of action.

Mechanism of Action: this compound

This compound is a synthetic aminosteroid derivative that induces cancer cell death by aggravating endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2] This mechanism is distinct from many conventional chemotherapeutic agents that primarily target DNA synthesis or microtubule function. The induction of ER stress by this compound has been observed in various cancer cell lines, including those resistant to standard therapies.[3]

RM-581_Mechanism_of_Action This compound Signaling Pathway RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates BIP BiP/GRP78 UPR->BIP Upregulates CHOP CHOP UPR->CHOP Upregulates Apoptosis Apoptosis BIP->Apoptosis CHOP->Apoptosis

Caption: this compound induces ER stress, leading to the upregulation of UPR markers and subsequent apoptosis.

Pancreatic Cancer

Standard-of-Care: First-line treatment for metastatic pancreatic cancer typically involves combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) or gemcitabine (B846) plus nab-paclitaxel. Gemcitabine has also been a standard of care, both as a monotherapy and in combination.

In Vitro Efficacy

This compound has demonstrated potent antiproliferative activity against a panel of human pancreatic cancer cell lines, including those known to be resistant to gemcitabine.[2]

Cell LineThis compound IC50 (µM)Reference
PANC-10.83[4]
MIACaPa-20.45[4]
L3.62.10[4]
CAPAN-10.78[4]
BxPC35.75[4]
In Vivo Efficacy

In a PANC-1 orthotopic xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[4] A direct head-to-head comparison with FOLFIRINOX or gemcitabine/nab-paclitaxel in the same study is not available in the reviewed literature. However, in one study, a comparison with docetaxel (B913) was attempted but halted due to toxicity in the docetaxel arm.[4] Another study showed that this compound treatment led to complete tumor regression in a PANC-1 xenograft model.[2]

Treatment Group (PANC-1 Xenograft)Dosage and AdministrationTumor Growth InhibitionReference
This compound10 mg/kg, oral, daily11%[4]
This compound40 mg/kg, oral, daily54%[4]
This compound80 mg/kg, oral, daily76%[4]
This compound60 mg/kg, oral, 6 days/weekTumor Regression[2]

Prostate Cancer

Standard-of-Care: For metastatic castration-resistant prostate cancer (mCRPC), docetaxel combined with prednisone (B1679067) is a standard first-line chemotherapy. More recent options include novel hormonal agents like enzalutamide (B1683756) and abiraterone.

In Vitro Efficacy

This compound has shown potent antiproliferative activity in both androgen-dependent and androgen-independent prostate cancer cell lines.[5] Notably, in the androgen-dependent LAPC-4 cell line, this compound demonstrated significantly greater potency than the standard-of-care hormonal agents enzalutamide and abiraterone.[6][7]

Cell LineThis compound IC50 (µM)Enzalutamide IC50 (µM)Abiraterone IC50 (µM)Reference
LNCaP1.2--[5]
PC-31.2--[5]
DU-1454.4--[5]
LAPC-40.5634.811.5[6]
In Vivo Efficacy

In a PC-3 xenograft model (androgen-independent), orally administered this compound showed superior tumor growth blockade compared to intraperitoneally administered docetaxel.[5] Furthermore, this compound was effective in inhibiting the growth of tumors that had become resistant to docetaxel.[5] In an androgen-dependent LAPC-4 xenograft model, oral this compound completely blocked tumor growth at doses of 3, 10, and 30 mg/kg.[6][7]

Treatment Group (PC-3 Xenograft)Dosage and AdministrationOutcomeReference
This compound15 mg/kg, oral, 6 days/weekSuperior tumor growth blockade vs. Docetaxel[5]
Docetaxel4 mg/kg, IP, twice a week-[5]

Breast Cancer

Standard-of-Care: For triple-negative breast cancer (TNBC), the standard of care involves anthracycline- and taxane-based chemotherapy regimens (e.g., doxorubicin, cyclophosphamide, paclitaxel).

In Vitro Efficacy

This compound has demonstrated antiproliferative effects across all molecular subtypes of breast cancer, with particular sensitivity noted in luminal A and TNBC cell lines.[1]

Cell Line (Subtype)This compound IC50 (µM)Reference
MCF7 (Luminal A)2.8[1]
MDA-MB-231 (TNBC)10.4[1]
BT-549 (TNBC)8.7[1]
SUM159PT (TNBC)8.5[1]
MDA-MB-468 (TNBC)6.9[1]
SUM149PT (TNBC)5.6[1]
BT-474 (Luminal B)12.0[1]
MDA-MB-453 (HER2+)13.4[1]
JIMT-1 (HER2+)12.3[1]
Combination Studies

While direct head-to-head monotherapy data is limited in the reviewed literature, studies have shown that this compound in combination with taxanes (docetaxel or paclitaxel) enhances the antiproliferative effect against TNBC cell lines.[1] This suggests a potential synergistic relationship that could be explored in future clinical settings.

Experimental Protocols

In Vitro Proliferation Assays
  • Cell Lines and Culture: Cancer cell lines were cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or standard-of-care drugs for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability was assessed using standard methods such as the MTS assay.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using a dose-response model with appropriate software (e.g., GraphPad Prism).[1]

In_Vitro_Workflow In Vitro Proliferation Assay Workflow start Seed Cells in 96-well Plates treat Add this compound or Standard Drug (Increasing Concentrations) start->treat incubate Incubate for 72 hours treat->incubate mts Add MTS Reagent incubate->mts read Measure Absorbance mts->read calculate Calculate IC50 Values read->calculate

Caption: A generalized workflow for determining the in vitro antiproliferative activity of this compound.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) were used for the implantation of human cancer cells.

  • Tumor Implantation: Cancer cells (e.g., PANC-1, PC-3, LAPC-4) were injected subcutaneously or orthotopically to establish tumors.

  • Treatment Administration: Once tumors reached a palpable size, animals were randomized into treatment and control groups. This compound was typically administered orally (per gavage), while standard chemotherapies like docetaxel were administered intraperitoneally.[2][5]

  • Efficacy Evaluation: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health were monitored as indicators of toxicity.

  • Endpoint: Studies were concluded when tumors in the control group reached a predetermined size, or at a fixed time point, after which tumors were excised and weighed.

In_Vivo_Workflow In Vivo Xenograft Study Workflow start Implant Cancer Cells in Immunocompromised Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Standard Chemotherapy randomize->treat monitor Monitor Tumor Volume and Animal Weight treat->monitor treat->monitor endpoint Endpoint Reached monitor->endpoint analysis Excise Tumors and Perform Analysis endpoint->analysis

Caption: A typical workflow for assessing the in vivo efficacy of this compound in xenograft models.

Summary and Future Directions

The preclinical data available to date suggests that this compound is a promising anticancer agent with a novel mechanism of action. Its efficacy in chemotherapy-resistant cell lines and its superior performance in some head-to-head in vivo comparisons with standard-of-care drugs highlight its potential. However, more direct comparative studies, particularly against modern combination chemotherapy regimens in orthotopic and patient-derived xenograft models, are warranted to fully elucidate its therapeutic potential relative to current standards of care. The favorable safety profile observed in preclinical models is also an encouraging aspect that merits further investigation in clinical trials.

References

Assessing the Synergistic Effects of RM-581 with Other Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-581 is an investigational aminosteroid (B1218566) derivative that has demonstrated potent anticancer activity in a variety of preclinical models, including pancreatic, prostate, and breast cancer. Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which ultimately leads to apoptotic cell death in cancer cells. A growing body of evidence suggests that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with other established anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various drugs, supported by available experimental data and detailed protocols to aid in the design and interpretation of future studies.

Data Presentation: Quantitative Analysis of Synergy

The following table summarizes the quantitative data on the synergistic effects of this compound in combination with other anticancer drugs. Synergy is most rigorously defined by the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While CI values are not available for all combinations, the qualitative descriptions from the literature are included to provide a broader context.

Combination Cancer Type Cell Line(s) Quantitative Synergy Data (Combination Index - CI) Qualitative Synergy Description
This compound + Docetaxel Prostate CancerPC-3CI < 1 (Strongly synergistic)[1]The combination showed a strongly synergistic effect in docetaxel-resistant PC-3 cells.[1]
This compound + Trastuzumab Breast CancerMDA-MB-453, BT-474Not explicitly reported.Enhanced the anticancer effect of each drug for HER2-positive breast cancer cell lines.[2]
This compound + T-DM1 Breast CancerMDA-MB-453Not explicitly reported.Enhanced the anticancer effect of each drug for HER2-positive breast cancer cell lines.[2]
This compound + Paclitaxel (B517696) Breast CancerBT-549, MDA-MB-231, MDA-MB-468, SUM149PTNot explicitly reported.Improved the antiproliferative effect of this compound in triple-negative breast cancer (TNBC) cell lines.[2]
This compound + Enzalutamide & Abiraterone Prostate CancerLAPC-4Not explicitly reported.Exhibited a synergistic effect in combination with this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Induced ER Stress and Apoptosis

G cluster_0 This compound Action cluster_1 Endoplasmic Reticulum cluster_2 Apoptosis RM581 This compound ER Endoplasmic Reticulum (ER) RM581->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 BiP BiP/GRP78 UPR->BiP CHOP CHOP PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: Mechanism of this compound-induced ER stress leading to apoptosis.

Experimental Workflow for In Vitro Synergy Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with this compound, Drug B, and Combination start->treat incubate Incubate for 72 hours treat->incubate assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay calc Calculate IC50 values assay->calc ci Calculate Combination Index (CI) using Chou-Talalay Method calc->ci end Determine Synergy/Antagonism ci->end

Caption: Workflow for determining drug synergy in vitro.

Experimental Protocols

In Vitro Cell Proliferation and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effect of their combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other drug(s) of interest

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the other drug(s). Create a dilution series for each agent.

  • Treatment: Treat cells with a matrix of concentrations of this compound and the other drug, both alone and in combination. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period appropriate for the cell line and agents (typically 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.[3]

Western Blot Analysis of ER Stress Markers

Objective: To investigate the molecular mechanism of synergy by assessing the expression of key ER stress markers.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other drug(s) of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-PERK, p-IRE1α) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other drug, or the combination for a predetermined time.

  • Protein Extraction: Lyse the cells and collect the protein lysates. Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Develop the blot using a chemiluminescence reagent and capture the signal with an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression of the target proteins.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of the this compound combination therapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound and other drug(s) of interest formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers every few days.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, other drug alone, and the combination of this compound and the other drug.

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Plot tumor growth curves for each treatment group. Statistically analyze the differences in tumor volume between the groups to determine the efficacy of the combination therapy.

References

Cross-study comparison of RM-581's IC50 values in different cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of RM-581 IC50 Values Across Diverse Cancer Types

The aminosteroid (B1218566) derivative this compound has emerged as a promising anti-cancer agent, demonstrating potent activity against a range of cancer cell lines. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values in breast, pancreatic, and prostate cancers, supported by detailed experimental methodologies and an overview of its mechanism of action.

Potency of this compound Across Various Cancer Cell Lines

This compound exhibits a broad spectrum of anti-proliferative activity, with IC50 values varying across different cancer types and cell lines. The data presented below, compiled from multiple studies, highlights the differential sensitivity of cancer cells to this compound.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines
Cancer TypeCell LineMolecular SubtypeIC50 (µM)
Breast Cancer MCF7Luminal A2.8[1]
BT-474Luminal B12.0[1]
MDA-MB-453HER2-positive13.4[1]
JIMT-1HER2-positive12.3[1]
MDA-MB-468Triple-Negative (Basal-like)6.9[1]
SUM149PTTriple-Negative (Basal-like)5.6[1]
MDA-MB-231Triple-Negative (Mesenchymal Stem-Like)10.4[1]
BT-549Triple-Negative (Mesenchymal Stem-Like)8.7[1]
SUM159PTTriple-Negative (Mesenchymal Stem-Like)8.5[1]
MDA-BoM-1833 (Bone Metastasis)Triple-Negative9.4[1]
MDA-BoM-1834 (Lung Metastasis)Triple-Negative8.6[1]
MDA-MB-231-BR (Brain Metastasis)Triple-Negative11.1[1]
Pancreatic Cancer PANC-1-3.9[2]
Prostate Cancer LAPC-4Androgen-dependent0.43 ± 0.13[3]

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound's primary mechanism of action involves the induction of endoplasmic reticulum (EnR) stress, which subsequently leads to apoptosis in cancer cells.[4][5][6] This is a distinct mechanism compared to many conventional chemotherapeutic agents. The process is characterized by the upregulation of key EnR stress markers such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and HERP (Homocysteine-inducible, endoplasmic reticulum stress-inducible, ubiquitin-like domain member 1).[2][4]

G RM581 This compound EnR Endoplasmic Reticulum (EnR) RM581->EnR Induces Stress UPR Unfolded Protein Response (UPR) Activation EnR->UPR BIP BiP (GRP78) UPR->BIP Upregulation of Stress Markers CHOP CHOP UPR->CHOP Upregulation of Stress Markers HERP HERP UPR->HERP Upregulation of Stress Markers Apoptosis Apoptosis CHOP->Apoptosis Promotes

Figure 1: Signaling pathway of this compound-induced apoptosis via Endoplasmic Reticulum Stress.

Experimental Protocols for IC50 Determination

The IC50 values presented in this guide were determined using cell viability assays. While specific parameters may vary between studies, the general workflow is consistent.

General Workflow for IC50 Determination

The following diagram outlines the typical experimental procedure for determining the IC50 of this compound in cancer cell lines.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding drug_addition 4. Add this compound to Cells cell_seeding->drug_addition drug_prep 3. Prepare Serial Dilutions of this compound drug_prep->drug_addition incubation 5. Incubate for a Defined Period (e.g., 72 hours) drug_addition->incubation mtt_addition 6. Add Viability Reagent (e.g., MTT) incubation->mtt_addition mtt_incubation 7. Incubate and Solubilize Formazan mtt_addition->mtt_incubation read_absorbance 8. Measure Absorbance mtt_incubation->read_absorbance calc_ic50 9. Calculate IC50 using Dose-Response Curve read_absorbance->calc_ic50

Figure 2: General experimental workflow for IC50 determination of this compound.

Detailed Methodologies
  • Cell Culture and Seeding: Cancer cell lines are cultured in appropriate media and conditions. For IC50 determination, cells are typically seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specific period, which can range from 72 hours for breast and pancreatic cancer cell lines to six days for prostate cancer cell lines.[3]

  • Viability Assay: The anti-proliferative effect of this compound is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the data is normalized to untreated control cells. The IC50 values are then calculated by fitting the data to a dose-response curve using software such as GraphPad Prism.[1]

This guide provides a snapshot of the current understanding of this compound's efficacy in different cancer models. The variations in IC50 values underscore the importance of cell-type-specific responses and highlight the potential for this compound in targeted cancer therapy. Further research will continue to elucidate the full therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Handling and Disposal of RM-581

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the investigational anticancer agent RM-581. The following procedural guidance is intended to ensure the safe handling and proper disposal of this aminosteroid (B1218566) derivative, which has been identified as an endoplasmic reticulum (ER) stress inducer that promotes apoptosis in cancer cells.

Safety and Handling Precautions

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as a potentially hazardous substance. Standard laboratory safety protocols for handling potent chemical agents should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves at all times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If there is a risk of aerosolization or if handling a powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All work with solid or concentrated stock solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the work area.

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of dust or aerosols.

  • Wash hands thoroughly after handling.

This compound Disposal Procedures

The disposal of this compound and any materials contaminated with it must be handled in accordance with institutional, local, and national regulations for hazardous chemical waste. As an investigational drug, all waste is considered hazardous.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:

      • Unused or expired this compound.

      • Empty vials and containers that held this compound.

      • Contaminated PPE (gloves, disposable lab coats).

      • Pipette tips, serological pipettes, and other disposable lab plastics.

      • Cell culture media and plates used for treating cells with this compound.

      • Any absorbent materials used to clean up spills.

  • Containerization:

    • Solid Waste: Collect all solid waste (e.g., contaminated gloves, pipette tips, vials) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled.

    • Liquid Waste: Collect all liquid waste (e.g., cell culture media containing this compound, stock solutions) in a separate, sealed, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

    • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the concentration (if applicable), and the primary hazards (e.g., "Potentially Toxic," "Anticancer Agent").

    • Include the name of the principal investigator, the laboratory room number, and the date of accumulation.

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store in a secondary containment bin to prevent spills.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of any this compound waste down the drain or in the regular trash.

    • All this compound waste should be destined for incineration by a licensed hazardous waste disposal company.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
PANC-1Pancreatic Cancer0.83 - 3.9
MIACaPa2Pancreatic Cancer0.45
L3.6Pancreatic Cancer2.10
CAPAN-1Pancreatic Cancer0.78
BxPC3Pancreatic Cancer5.75
Pan02Pancreatic Cancer (Murine)1.77
PC-3Prostate CancerNot specified
LAPC-4Prostate Cancer0.43 ± 0.13
MCF7Breast Cancer (Luminal A)2.8

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelAnimal ModelDosage and AdministrationOutcome
PANC-1 OrthotopicNude Mice10, 40, 80 mg/kg, oral gavage, daily for 5 weeks11%, 54%, and 76% tumor growth inhibition, respectively.[1]
PANC-1 SubcutaneousNude Mice60 mg/kg, oral gavage, 6 days/week for 27 daysTumor regression to an unmeasurable level.
PC-3 SubcutaneousNude Mice15 mg/kg, oral gavage, for 30 days65% blockade of tumor growth.
LAPC-4 SubcutaneousNude Mice3, 10, 30 mg/kg, oral gavage, 6 days/weekSignificant tumor growth inhibition at all doses.[2]

Experimental Protocols

The following are representative protocols for key experiments conducted with this compound. These are generalized procedures and should be adapted and optimized for specific experimental conditions.

In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Adherent cancer cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should be below 0.5%.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • Cell Fixation:

    • Carefully remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates four to five times with slow-running tap water and allow them to air-dry.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Place the plate on a shaker for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

In Vivo Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 4-6 weeks old

  • Cancer cells (e.g., PANC-1, PC-3) in logarithmic growth phase

  • Sterile PBS or serum-free medium

  • Matrigel (optional)

  • 1-cc syringes with 27- or 30-gauge needles

  • Digital calipers

  • This compound formulation for oral gavage

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with sterile PBS.

    • Resuspend the cells in PBS or serum-free medium at a concentration of approximately 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.

    • If using, mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mouse according to your institution's approved animal care protocol.

    • Inject 100-200 µL of the cell suspension (containing 1-10 x 10⁶ cells) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor formation.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10-80 mg/kg) or the vehicle control via oral gavage according to the planned schedule (e.g., daily).

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved protocols.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

RM581_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus RM581 This compound ER_Stress ER Stress (Unfolded Protein Accumulation) RM581->ER_Stress BiP BiP/GRP78 Dissociation ER_Stress->BiP PERK PERK Activation BiP->PERK IRE1a IRE1α Activation BiP->IRE1a ATF6 ATF6 Activation BiP->ATF6 ATF4 ATF4 Translation PERK->ATF4 eIF2α-P CHOP CHOP/GADD153 Transcription IRE1a->CHOP XBP1s ATF6->CHOP Cleaved ATF6 ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Upregulation of pro-apoptotic genes

Caption: this compound induces ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent CHOP-mediated apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

SRB_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells 3. Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 4. Incubate 72h (Compound Exposure) treat_cells->incubate2 fix_cells 5. Fix Cells (10% TCA, 1h at 4°C) incubate2->fix_cells stain_cells 6. Stain with SRB (30 min at RT) fix_cells->stain_cells wash_cells 7. Wash with 1% Acetic Acid stain_cells->wash_cells solubilize 8. Solubilize Dye (10 mM Tris Base) wash_cells->solubilize read_absorbance 9. Read Absorbance (540 nm) solubilize->read_absorbance analyze_data 10. Calculate % Viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for determining the IC₅₀ of this compound using the Sulforhodamine B (SRB) assay.

References

Essential Safety and Handling Guide for the Investigational Anticancer Agent RM-581

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for RM-581 (CAS No. 2086809-59-6) is not publicly available. This guide is therefore based on best practices for handling potent, cytotoxic, and investigational compounds in a research and development setting. All procedures must be conducted in conjunction with a site-specific risk assessment and under the supervision of qualified personnel.

This compound is an aminosteroid (B1218566) derivative identified as a potent inducer of endoplasmic reticulum stress with significant anticancer activity.[1][2][3] Due to its cytotoxic nature, stringent safety protocols are mandatory to prevent personnel exposure and environmental contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE based on the type of operation.

Operation Required Personal Protective Equipment
Low-Concentration Solutions & Routine Handling - Gloves: Double nitrile gloves. Change outer gloves immediately upon contamination. - Eye Protection: Safety glasses with side shields. - Body Protection: Fully buttoned laboratory coat.
High-Concentration Solutions & Solid Compound Handling - Gloves: Double nitrile gloves with extended cuffs over the lab coat sleeves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Chemical-resistant laboratory coat or disposable gown. - Respiratory Protection: N95 or higher-rated respirator, especially when handling powders or generating aerosols.
Aerosol-Generating Procedures (e.g., sonicating, vortexing) - Gloves: Double nitrile gloves with extended cuffs. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Chemical-resistant, disposable gown. - Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure to this compound. All handling of this compound, especially in its solid form, should occur within a certified chemical fume hood or a biological safety cabinet.

Safe Handling Workflow for this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Protocols (Site-Specific Risk Assessment) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Containment Area (e.g., Chemical Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid this compound prep_workspace->handle_weigh handle_dissolve Prepare Stock Solutions handle_weigh->handle_dissolve exp_conduct Perform Experimental Procedures handle_dissolve->exp_conduct cleanup_decontaminate Decontaminate Surfaces & Equipment exp_conduct->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, bench paper, and consumables should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous and organic solvent waste streams containing this compound must be collected in separate, compatible, and clearly labeled hazardous waste containers.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination: All surfaces and equipment should be decontaminated using an appropriate solvent or cleaning agent, and the resulting cleaning materials disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations for hazardous waste.

PPE Selection Logic

The level of PPE required is directly related to the potential for exposure. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE Selection Logic for this compound PPE Selection Logic for this compound start Start: Handling this compound is_solid Handling Solid or High Concentration? start->is_solid is_aerosol Aerosol Generation Possible? is_solid->is_aerosol Yes low_risk Low Risk: Standard PPE (Double Gloves, Safety Glasses, Lab Coat) is_solid->low_risk No (Low Concentration Solution) medium_risk Medium Risk: Enhanced PPE (Add Goggles, Face Shield, Chemical-Resistant Coat) is_aerosol->medium_risk No high_risk High Risk: Maximum PPE (Add Respirator, Disposable Gown) is_aerosol->high_risk Yes

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。